molecular formula C5H6N2 B3423128 4-Aminopyridine-d6 CAS No. 286367-79-1

4-Aminopyridine-d6

Cat. No.: B3423128
CAS No.: 286367-79-1
M. Wt: 94.11 g/mol
InChI Key: NUKYPUAOHBNCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-amino- is a white crystalline material with no odor. Used as an avicide, an intermediate and as a fixer for some textile dyes. (EPA, 1998) It has been approved by the FDA for use as a treatment for multiple sclerosis.
4-aminopyridine is an aromatic amine that is pyridine bearing a single amino substituent at position 4. An orphan drug in the US, it is used to improve walking in adults with multiple sclerosis. It has a role as an avicide, a potassium channel blocker and an orphan drug. It is an aromatic amine and an aminopyridine.
Dalfampridine is a potassium channel blocker used to help multiple sclerosis patients walk. This is the first drug that was specifically approved to help with mobility in these patients. FDA approved on January 22, 2010.
Dalfampridine is a Potassium Channel Blocker. The mechanism of action of dalfampridine is as a Potassium Channel Antagonist.
Dalfampridine is a pyrimidine analogue used in the treatment of relapsing multiple sclerosis. Dalfampridine has had limited clinical use, but has not been linked to serum enzyme elevations during treatment nor to instances of clinically apparent liver injury with jaundice.
4-Aminopyridine is a natural product found in Houttuynia cordata with data available.
Dalfampridine is a potassium channel blocker used to help multiple sclerosis patients walk. This is the first drug that was specifically approved to help with mobility in these patients. FDA approved on January 22, 2010. 4-Aminopyridine is an organic compound with the formula H2NC5H4N. The molecule is one of the three isomeric amines of pyridine. 4-Aminopyridine (4-AP) is prepared by the decarbonylation of pyridine-4-carboxyamide using sodium hypochlorite via the Hofmann rearrangement (L1082).
One of the POTASSIUM CHANNEL BLOCKERS with secondary effect on calcium currents which is used mainly as a research tool and to characterize channel subtypes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023870
Record name 4-Aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor.
Record name 4-Aminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1769
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

273°C, 273 °C, 524.3 °F
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2607
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C
Record name 4-Aminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1769
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals, Crystals, Fine white powder, Needles from benzene

CAS No.

504-24-5, 29212-32-6, 916979-36-7
Record name 4-Aminopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyridinimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29212-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, labeled with deuterium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916979-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalfampridine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fampridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-aminopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DALFAMPRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

157-161°C, 159.0 °C, 604.4 °F
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

synthesis and purification of 4-Aminopyridine-d6 for research use

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of 4-Aminopyridine-d6 for Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound (4-AP-d6), a critical isotopically labeled compound for advanced research in drug development and neuroscience. We will delve into the practical and theoretical considerations necessary to produce high-purity 4-AP-d6, ensuring its suitability for sensitive applications such as a metabolic tracer or an internal standard in mass spectrometry.

Introduction: The Significance of Deuterated 4-Aminopyridine

4-Aminopyridine (4-AP), also known as dalfampridine, is a potent voltage-gated potassium (Kv) channel blocker.[1][2] Its ability to enhance action potential conduction in demyelinated axons has led to its approval for the symptomatic treatment of walking disabilities in patients with multiple sclerosis (MS).[2][3][4] Beyond its clinical use, 4-AP serves as a vital pharmacological tool in neuroscience research to study neural excitability and synaptic transmission.[2]

The deuterated analog, this compound (C₅D₆N₂), involves the substitution of six hydrogen atoms with deuterium. This isotopic labeling offers several distinct advantages for researchers:

  • Metabolic Probes: Deuteration can alter the rate of metabolism, often slowing it down by strengthening the carbon-hydrogen bond (the kinetic isotope effect). This makes deuterated compounds invaluable for studying the metabolic pathways of a drug, as demonstrated in studies of related compounds where deuteration was investigated to improve stability.[5]

  • Internal Standards: In quantitative analysis using mass spectrometry (MS) or high-performance liquid chromatography (HPLC-MS), deuterated compounds are the gold standard for internal standards.[6] They co-elute with the non-deuterated analyte and exhibit similar ionization efficiency but are distinguishable by their higher mass, leading to highly accurate quantification.[6][7]

  • Mechanistic Studies: Deuterium labeling can be used to trace the path of molecules in biological systems and elucidate reaction mechanisms.

This guide focuses on a modern, efficient, and catalyst-free method for the synthesis of 4-AP-d6, followed by robust purification and characterization protocols to ensure the final product meets the stringent purity requirements for research use.

Synthesis of this compound via Protium-Deuterium Exchange

The traditional synthesis of the 4-aminopyridine core can be a multi-step process.[8][9][10] However, for deuteration, a more efficient route is the direct hydrogen/deuterium (H/D) exchange on the 4-aminopyridine molecule itself. Recent advancements have shown that this exchange can be achieved rapidly and with high selectivity using microwave irradiation in a neutral deuterium oxide (D₂O) medium.[6][11][12] This method is advantageous as it avoids the need for expensive catalysts or harsh acidic conditions that could lead to side products.[6]

The mechanism in neutral D₂O under microwave heating is distinct from classical acid-mediated electrophilic substitution.[6] The high temperature and pressure achieved in a sealed microwave vessel facilitate the exchange of protons on the pyridine ring, particularly at the C-2 and C-6 positions (alpha to the ring nitrogen), with deuterium from the D₂O solvent. The protons on the amino group (-NH₂) are also readily exchanged.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established microwave-assisted H/D exchange methodologies.[5][6][12]

Materials & Equipment:

  • 4-Aminopyridine (starting material)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Microwave synthesis reactor with sealed vessel capability

  • Rotary evaporator

  • Lyophilizer (optional, for complete D₂O removal)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 4-aminopyridine (e.g., 100 mg) and neutral D₂O (e.g., 5 mL).

  • Sealing: Securely seal the vessel according to the microwave reactor manufacturer's instructions.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters to heat the mixture to 190°C and hold for 2 hours with magnetic stirring. The pressure inside the vessel will increase significantly; ensure the equipment is rated for these conditions.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 40°C) before carefully opening it.

  • Solvent Removal: Transfer the resulting solution to a round-bottom flask. Remove the D₂O under reduced pressure using a rotary evaporator. For complete removal of residual D₂O, co-evaporation with an anhydrous solvent like toluene or lyophilization is recommended.

  • Yield Assessment: The resulting solid is the crude this compound. The yield is typically quantitative, but the key metric is the degree of deuterium incorporation, which must be assessed via analytical methods.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage A 1. Combine 4-AP and D₂O in Microwave Vessel B 2. Seal Vessel and Irradiate (190°C, 2 hours) A->B Microwave Reactor C 3. Cool Reaction to Room Temperature B->C D 4. Remove D₂O via Rotary Evaporation C->D E Crude 4-AP-d6 Product D->E

Caption: Microwave-assisted synthesis workflow for this compound.

Quantitative Data Summary
ParameterValue/ConditionRationale/Reference
Starting Material4-AminopyridineCommercially available precursor.
Deuterium SourceDeuterium Oxide (D₂O)Serves as both solvent and deuterium donor.[6]
Temperature190 °COptimal for rapid H/D exchange at C-2 and C-6.[6]
Reaction Time2 hoursSufficient for high levels of deuterium incorporation.[6]
CatalystNoneSimplifies the reaction and purification process.[6][12]
Expected Yield>95% (crude)The reaction is an exchange, not a classical synthesis.
Expected D-incorporation≥98 atom % DHigh efficiency is achievable under these conditions.[13]

Purification of this compound

Purification is paramount to remove any unreacted starting material, partially deuterated species, and potential byproducts. A standard and effective method involves liquid-liquid extraction followed by solvent removal. For exceptionally high purity, recrystallization can be employed.

Experimental Protocol: Extraction and Solvent Removal

Materials & Equipment:

  • Crude 4-AP-d6

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude 4-AP-d6 product in deionized water.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product into an organic solvent like dichloromethane (3 x 20 mL). 4-AP is soluble in both water and several organic solvents.

  • Combine Organic Layers: Pool the organic extracts from each extraction.

  • Washing: Wash the combined organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.[5]

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Purification Workflow Diagram

Purification_Workflow cluster_purification Purification Stage F Crude 4-AP-d6 G 1. Dissolve in Water & Extract with CH₂Cl₂ F->G H 2. Wash Combined Organic Layers with Brine G->H Separatory Funnel I 3. Dry Organic Layer over MgSO₄ & Filter H->I J 4. Evaporate Solvent Under Reduced Pressure I->J Rotary Evaporator K Purified 4-AP-d6 J->K

Caption: Standard purification workflow for this compound.

Characterization and Quality Control

Rigorous analytical validation is required to confirm the identity, purity, and degree of deuteration of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the extent and location of deuteration.

  • ¹H NMR: In the ¹H NMR spectrum of fully deuterated 4-AP-d6, the signals corresponding to the aromatic protons (C-2, C-3, C-5, C-6) and the amine protons (-NH₂) should be absent or significantly diminished.[5] The degree of deuteration can be calculated by comparing the integration of any residual proton signals to an internal standard. The spectrum is typically run in a non-protic solvent like DMSO-d6 or CDCl₃.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. Carbons bonded to deuterium will exhibit triplet splitting due to C-D coupling and may show a slight isotopic shift compared to the non-deuterated compound.[5]

Mass Spectrometry (MS)

MS confirms the successful incorporation of deuterium by measuring the molecular weight of the product.

  • Expected Mass: Non-deuterated 4-aminopyridine has a molecular weight of 94.12 g/mol .[14] The fully deuterated 4-AP-d6, with six deuterium atoms replacing six hydrogen atoms, should have a molecular weight of approximately 100.15 g/mol .[13]

  • Analysis: High-resolution mass spectrometry (HRMS) can precisely determine the mass and isotopic distribution, confirming the M+6 mass shift and providing a quantitative measure of deuteration level.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the final compound, separating it from any non-deuterated starting material or other impurities. A suitable method would use a C18 column with a mobile phase that allows for good peak shape and resolution, compatible with UV or MS detection.[15]

Summary of Analytical Data
Analysis MethodParameterExpected Result for 4-AP-d6
¹H NMR Aromatic & Amine SignalsAbsence or >98% reduction of proton signals.[5]
Mass Spec (HRMS) Molecular Ion Peak[M+H]⁺ at m/z ≈ 101.16.[13]
HPLC Chemical Purity≥99% purity by peak area.[13]
Melting Point Physical Property155-158 °C (literature value for similar isotopic purity).[13]

Conclusion

The synthesis of this compound via microwave-assisted H/D exchange is a highly efficient and straightforward method suitable for research laboratories. It eliminates the need for catalysts and provides high levels of deuterium incorporation in a short amount of time. Coupled with a standard purification protocol and comprehensive analytical characterization by NMR, MS, and HPLC, researchers can confidently produce high-purity 4-AP-d6. This deuterated compound is an indispensable tool for pharmacokinetic studies, metabolic research, and as an internal standard for the precise quantification of 4-aminopyridine in complex biological matrices, ultimately advancing our understanding of its therapeutic and physiological roles.

References

solubility of 4-Aminopyridine-d6 in common laboratory solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Aminopyridine-d6 in Common Laboratory Solvents

Abstract

This compound (d6-Fampridine) is the deuterated analog of 4-Aminopyridine (4-AP), a potassium channel blocker used in therapeutic applications and as a research tool.[1][2] As with any compound destined for laboratory use, particularly in drug development and analytical studies, a thorough understanding of its solubility is paramount for accurate and reproducible results. Isotopic labeling is a critical technique for tracing metabolic pathways and serving as an internal standard in quantitative mass spectrometry assays. This guide provides a detailed examination of the physicochemical properties of this compound, its solubility profile in common laboratory solvents, a robust protocol for experimental solubility determination, and practical guidance for solvent selection in various research applications. We will explore the nuanced differences between the deuterated and non-deuterated forms, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

4-Aminopyridine is a well-characterized molecule that improves walking in adults with multiple sclerosis.[1] It functions by blocking voltage-gated potassium channels, which enhances neuronal excitability and the release of neurotransmitters.[1][3] The deuterated form, this compound, replaces six hydrogen atoms with deuterium. This isotopic substitution renders the molecule "heavier" (MW 100.15 g/mol for d6 vs. 94.11 g/mol for the parent compound), a property leveraged in analytical techniques like mass spectrometry to differentiate it from the endogenous or non-labeled compound.[4]

While deuteration does not typically alter the fundamental chemical reactivity of a molecule, it can subtly influence physicochemical properties, including solubility. Therefore, assuming an identical solubility profile to the parent compound is inadvisable. This guide addresses this critical knowledge gap by consolidating available data and providing a framework for its practical application.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" is the foundational concept: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5]

Key Properties of 4-Aminopyridine:

  • Structure: 4-AP is an aromatic amine with a pyridine ring and an amino substituent.[1] This structure imparts both polar (amino group, nitrogen in the ring) and non-polar (the aromatic ring) characteristics.

  • pKa: With a pKa of approximately 9.11-9.17, 4-AP is a weak base.[3][6] In acidic solutions, the amino group can be protonated to form a more polar, water-soluble salt.

  • LogP: The partition coefficient (logP) indicates a compound's lipophilicity. For 4-AP, a logP of -0.76 at pH 7.4 has been reported, suggesting it is relatively hydrophilic.[6] This aligns with its known water solubility.

The introduction of deuterium in 4-AP-d6 does not change the fundamental structure, pKa, or LogP in a chemically significant way. However, subtle changes in intermolecular forces can lead to observable differences in solubility, as we will explore.

Solubility Profile of this compound and its Progenitor

Direct, quantitative solubility data for this compound is limited but highly informative. The most striking observation is the significant difference in aqueous solubility compared to its non-deuterated counterpart.

  • This compound: Is reported to be insoluble in water (concentration < 0.1 mg/mL) but soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL.[7]

  • 4-Aminopyridine (Non-deuterated): In stark contrast, the parent compound is described as being very soluble in water. Reported values include 112 g/L (112 mg/mL) at 20°C, 83 g/L, and 50 mg/mL.[2][6][8]

This dramatic difference underscores the importance of experimentally verifying the solubility of isotopically labeled compounds rather than relying on data from the parent molecule.

For other organic solvents, data for the non-deuterated 4-Aminopyridine serves as a useful, albeit preliminary, guide. It is generally characterized as soluble in a range of polar organic solvents.

Table 1: Solubility Data for 4-Aminopyridine (Non-Deuterated) in Common Laboratory Solvents
Solvent ClassSolventReported SolubilityReference(s)
Polar Protic Water112 mg/mL (at 20°C); 83 g/L; 50 mg/mL[2][6][8]
PBS (pH 7.2)~30 mg/mL[9]
EthanolVery soluble; ~30 mg/mL[2][6][9]
MethanolSoluble[1][6][10]
IsopropanolSoluble[1][6][10]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble; ~30 mg/mL[1][6][9]
Dimethylformamide (DMF)Soluble; ~30 mg/mL[1][6][9]
AcetonitrileSoluble[1][6][10]
AcetoneSoluble[1][6][10]
Tetrahydrofuran (THF)Soluble[1][6][10]
Non-Polar BenzeneSoluble[2][6]
Ethyl EtherSoluble[2][6]
LigroinSlightly Soluble[2][6]

Disclaimer: This table primarily reflects data for the non-deuterated 4-Aminopyridine. While it provides a strong indication of solubility in organic solvents, researchers must experimentally confirm the solubility of this compound for their specific application, especially given the observed discrepancy in aqueous solubility.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a systematic approach to solubility determination is required. The following protocol is designed as a self-validating system for generating reliable data. The causality behind each step is explained to provide a deeper understanding of the process.

Step-by-Step Methodology
  • Material Preparation:

    • Accurately weigh approximately 5 mg of this compound using a calibrated analytical balance. The precise mass is critical for calculating the final concentration.

    • Dispense the weighed solid into a clean, dry 1.5 mL glass vial. Glass is chosen over plastic to avoid potential leaching or adsorption.

  • Solvent Addition (Titration):

    • Using a calibrated micropipette, add an initial aliquot of the test solvent (e.g., 50 µL). This creates an initial high-concentration slurry (100 mg/mL in this example). The small initial volume allows for the determination of high solubility without using excessive material.

  • Equilibration and Dissolution:

    • Securely cap the vial and vortex vigorously for 60 seconds. This mechanical agitation increases the surface area of the solid and accelerates the dissolution process.

  • Observation and Assessment:

    • Visually inspect the solution against a dark background. Look for any undissolved solid particles. If the solution is completely clear, the compound is soluble at that concentration.

    • If solid remains, repeat steps 2-4, adding subsequent aliquots of the solvent (e.g., another 50 µL to test solubility at 50 mg/mL, and so on) until the solid is fully dissolved. Record the total volume of solvent used.

  • Confirmation of Insolubility:

    • If the compound remains undissolved after the addition of a significant volume of solvent (e.g., 1 mL, resulting in a concentration of 5 mg/mL), it can be classified as sparingly soluble or insoluble under those conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis & Decision weigh 1. Weigh 5 mg 4-AP-d6 vial 2. Transfer to Glass Vial weigh->vial add_solvent 3. Add Initial Solvent Aliquot (e.g., 50 µL) vial->add_solvent vortex 4. Vortex Vigorously (60 seconds) add_solvent->vortex equilibrate 5. Equilibrate on Shaker (15-30 min at 25°C) vortex->equilibrate observe 6. Visually Inspect for Undissolved Solid equilibrate->observe decision Is Solution Clear? observe->decision soluble Soluble at this Conc. Record Data & Stop decision->soluble Yes insoluble Insoluble/Partially Soluble decision->insoluble No add_more Add Next Aliquot of Solvent insoluble->add_more add_more->vortex G cluster_choices cluster_solvents start What is the Application? stock High-Conc. Stock Solution start->stock nmr NMR Analysis start->nmr assay Aqueous Biological Assay start->assay synthesis Organic Synthesis start->synthesis dmso DMSO (≥100 mg/mL) stock->dmso dmso_d6 DMSO-d6 nmr->dmso_d6 dmso_stock Use DMSO Stock, Dilute into Buffer (Final DMSO <0.1%) assay->dmso_stock thf_dmf THF, DMF, Acetonitrile (Verify Experimentally) synthesis->thf_dmf

References

A Technical Guide to the Isotopic Purity and Stability of 4-Aminopyridine-d6

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Aminopyridine-d6, a deuterated isotopologue of the potassium channel blocker 4-Aminopyridine. The focus of this guide is to detail the critical quality attributes of isotopic purity and chemical stability, which are fundamental to its application in pharmaceutical research and development. This document elucidates the scientific rationale for deuteration, outlines methods for synthesis and characterization, and provides detailed protocols for the assessment of isotopic purity and the prediction of long-term stability. By integrating established analytical methodologies with insights into the underlying chemical principles, this guide serves as an essential resource for scientists engaged in the development of isotopically labeled compounds.

Introduction: The Rationale for Deuteration of 4-Aminopyridine

4-Aminopyridine is a potassium channel blocker utilized as a symptomatic therapy in several neurological disorders.[1][2] It has been shown to improve motor skills and reduce fatigue in patients with multiple sclerosis (MS) and is approved in an extended-release formulation for the treatment of walking disabilities in this patient population.[1][3][4] The therapeutic effects are attributed to the blockade of axonal voltage-gated potassium (Kv) channels, which enhances conduction along demyelinated axons.[1][3]

The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, to create this compound, is a common tactic in drug development aimed at improving the pharmacokinetic profile of the parent molecule. This modification can lead to a slower rate of metabolism, a phenomenon known as the "deuterium kinetic isotope effect." This may result in an extended half-life, potentially allowing for a reduced dosing frequency and an improved safety profile.

The successful translation of this compound from a laboratory curiosity to a viable therapeutic agent is critically dependent on two key quality attributes: its isotopic purity and its chemical stability. Isotopic purity ensures that the desired deuterated species is the predominant form, which is crucial for minimizing variability in biological activity and pharmacokinetic behavior. Chemical stability guarantees that the molecule maintains its integrity and purity over its shelf life, preventing the formation of potentially toxic degradation products.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that typically begins with a deuterated precursor. Common synthetic strategies include the nitration of pyridine N-oxide followed by reduction, or the Hofmann rearrangement of isonicotinamide.[5][6] Precise control of the reaction conditions is paramount to achieving a high degree of deuteration and minimizing the presence of partially deuterated or non-deuterated species.

General Synthetic Workflow:

G A Deuterated Pyridine Precursor B Amination Reaction A->B C Crude this compound B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Final this compound Product E->F

Caption: A generalized workflow for the synthesis and characterization of this compound.

Following synthesis, rigorous characterization is essential to confirm the identity and purity of the final product. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[7][8]

Isotopic Purity Assessment: Methodologies and Data Interpretation

Isotopic purity is a critical parameter that quantifies the percentage of the deuterated compound relative to all other isotopic variants.[8][9] The two main techniques for determining the isotopic purity of this compound are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[7][8]

Mass Spectrometry (MS) for Isotopic Distribution Analysis

Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.[10] For this compound, the analysis reveals the relative abundance of the fully deuterated species (d6) in comparison to partially deuterated (d1-d5) and non-deuterated (d0) forms.[10]

Experimental Protocol: Isotopic Purity by LC-MS

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Separation (Optional but Recommended):

    • System: HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid (e.g., 0.1%) to aid in ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for 4-aminopyridine.

    • Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.[11]

    • Scan Mode: Full scan mode to detect all isotopic species.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the 4-Aminopyridine peak.

    • Identify the m/z values for the d0 to d6 species.

    • Calculate the relative abundance of each isotopic species.

    • The isotopic purity is reported as the percentage of the d6 species relative to the sum of all isotopic species.[10]

Data Presentation: Isotopic Distribution of this compound

Isotopic SpeciesTheoretical m/zObserved m/zRelative Abundance (%)
d095.060995.0610< 0.1
d196.067296.0673< 0.1
d297.073597.07360.2
d398.079898.07990.5
d499.086199.08631.2
d5100.0924100.09253.1
d6 101.0987 101.0988 95.0

Note: The data presented in this table is for illustrative purposes and will vary depending on the specific synthetic batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration

While MS provides an overall isotopic distribution, NMR spectroscopy can offer insights into the location and extent of deuteration at specific atomic positions within the molecule.[12][13] For this compound, ¹H NMR is used to detect any residual protons, while ²H (Deuterium) NMR directly observes the deuterium nuclei.[12][14]

Experimental Protocol: Isotopic Purity by ¹H NMR

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl₃) that does not have signals that overlap with the expected residual proton signals.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the low-level residual proton signals.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons at each position of the pyridine ring.

    • Compare these integrals to the integral of a known internal standard to quantify the amount of residual non-deuterated and partially deuterated species.[9]

G cluster_0 Isotopic Purity Assessment Workflow A This compound Sample B Mass Spectrometry (LC-MS) A->B C NMR Spectroscopy (¹H and ²H NMR) A->C D Isotopic Distribution Data B->D E Site-Specific Deuteration Data C->E F Comprehensive Isotopic Purity Report D->F E->F

Caption: A workflow for the comprehensive assessment of isotopic purity using orthogonal analytical techniques.

Stability Testing and Degradation Pathway Analysis

The chemical stability of this compound is a critical attribute that ensures its quality and safety over its shelf life. A comprehensive stability testing program, guided by the International Council for Harmonisation (ICH) guidelines, should be implemented to identify potential degradation products and establish appropriate storage conditions.[15][16][17]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance under conditions more severe than those it would likely encounter during storage.[18] This helps to elucidate the degradation pathways and identify potential degradation products.[19]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV/Vis light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (typically with UV and MS detection).

  • Data Evaluation:

    • Quantify the decrease in the peak area of this compound.

    • Identify and characterize any significant degradation products using MS/MS and high-resolution MS.

    • Determine the mass balance to account for all the material.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to evaluate the stability of the drug substance over its proposed shelf life, as outlined in the ICH Q1A(R2) guideline.[17][20]

Experimental Protocol: Long-Term Stability Study (ICH Q1A(R2))

  • Storage Conditions: Store samples of this compound in well-closed containers at the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Tests: At each time point, perform a full suite of tests including:

    • Appearance

    • Assay (e.g., by HPLC)

    • Purity (related substances by HPLC)

    • Isotopic Purity (by MS)

    • Water content (by Karl Fischer titration)

Data Presentation: Illustrative Long-Term Stability Data

TestSpecification0 Months6 Months12 Months
AppearanceWhite solidCompliesCompliesComplies
Assay (%)98.0 - 102.099.899.799.5
Total Impurities (%)≤ 1.00.10.20.3
Isotopic Purity (%)≥ 95.095.295.195.1

Applications and Regulatory Considerations

The use of deuterated compounds like this compound in clinical development necessitates careful consideration of regulatory expectations. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the characterization and control of drug substances.

Key regulatory considerations include:

  • Justification for Deuteration: A clear scientific rationale for the benefits of deuteration must be provided.

  • Control of Isotopic Purity: A well-defined specification for isotopic purity must be established and justified.

  • Stability Program: A comprehensive stability program that adheres to ICH guidelines is required to establish the retest period or shelf life.[15][16]

  • Characterization of Impurities: All impurities, including isotopic and chemical impurities, above a certain threshold must be identified and qualified.

Conclusion

The successful development and application of this compound as a pharmaceutical agent are contingent on a thorough understanding and stringent control of its isotopic purity and chemical stability. This guide has detailed the key analytical methodologies and strategic approaches for characterizing these critical quality attributes. By implementing robust analytical methods and a comprehensive stability program, researchers and drug developers can ensure the quality, safety, and efficacy of this and other deuterated compounds, ultimately paving the way for their potential therapeutic benefits.

References

4-Aminopyridine-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Aminopyridine-d6: Properties, Mechanism, and Application

Introduction

4-Aminopyridine (4-AP), also known as dalfampridine, is a potent blocker of voltage-gated potassium channels.[1][2] This mechanism of action allows it to restore the conduction of action potentials in demyelinated axons, a common pathology in neurodegenerative diseases such as Multiple Sclerosis (MS).[1][3] While 4-AP is used clinically to improve walking ability in MS patients, its deuterated analog, this compound (4-AP-d6), serves a critical and distinct role in the realm of research and drug development.[1] This guide provides a comprehensive overview of 4-AP-d6, focusing on its core physicochemical properties, the underlying pharmacology of its non-deuterated counterpart, and its indispensable application in modern analytical methodologies.

Core Physicochemical Properties of this compound

The fundamental characteristics of a stable-labeled internal standard are critical for its effective use. 4-AP-d6 is synthesized to have deuterium atoms replacing hydrogen atoms at specific positions, resulting in a higher molecular weight without significantly altering its chemical behavior.

PropertyValueSource(s)
CAS Number 45498-20-2[4][5][6][7]
Molecular Formula C₅D₆N₂[5][]
Molecular Weight 100.15 g/mol [4][5][7][]
Synonyms 4-Pyridin-2,3,5,6-d4-amine-d2, Dalfampridine-D6[5][6][7]
Isotopic Purity ≥98 atom % D[4]
Chemical Purity ≥99% (CP)[5]
Unlabeled CAS No. 504-24-5 (for 4-Aminopyridine)[4][6][9]

Mechanism of Action: The Role of Potassium Channel Blockade

To appreciate the utility of 4-AP-d6 as an analytical tool, it is essential to understand the pharmacology of 4-Aminopyridine. In demyelinating diseases like MS, the loss of the myelin sheath exposes the internodal membrane of axons, which is rich in voltage-gated potassium channels.[3] During an action potential, the premature outflow of potassium ions through these exposed channels can weaken or "block" the nerve impulse.[1][3]

4-Aminopyridine acts as a non-selective blocker of these potassium channels.[1][3] By physically obstructing the channel pore, it inhibits the repolarizing potassium current.[3][10] This action prolongs the duration of the action potential, allowing the nerve impulse to successfully propagate across the demyelinated segment and reach the next synapse.[1][3] This enhancement of neurotransmission is the basis for its therapeutic effects.[3]

cluster_0 Demyelinated Axon cluster_1 Conduction Failure cluster_2 Intervention with 4-Aminopyridine Axon Nerve Axon Myelin Damaged Myelin Sheath K_Channel Exposed K+ Channels K_Efflux K+ Ion Efflux K_Channel->K_Efflux premature opening Block K+ Channel Blocked K_Channel->Block blocks AP_Fail Action Potential Fails to Propagate K_Efflux->AP_Fail 4AP 4-Aminopyridine 4AP->Block AP_Success Action Potential Propagates Successfully Block->AP_Success restores conduction

Mechanism of 4-Aminopyridine in restoring nerve conduction.

The Critical Role of Deuteration in Bioanalysis

The primary application of this compound is as an Internal Standard (IS) in quantitative bioanalytical assays, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

An ideal internal standard co-elutes chromatographically with the analyte of interest and exhibits identical behavior during sample extraction and ionization, but is clearly distinguishable by the mass spectrometer. Deuteration achieves this perfectly. 4-AP-d6 is chemically almost identical to 4-AP, ensuring it is extracted from complex biological matrices (like plasma or serum) with the same efficiency and ionizes similarly in the mass spectrometer's source.[11] However, its increased mass (M+6) allows the detector to measure its concentration independently from the unlabeled drug. By adding a known amount of 4-AP-d6 to every sample and standard, any variability or loss during sample processing can be precisely corrected, ensuring highly accurate and reproducible quantification of the therapeutic drug, 4-AP.

Experimental Protocol: Quantification of 4-AP in Human Plasma using 4-AP-d6

This protocol outlines a standard workflow for a validated bioanalytical method.

1. Preparation of Calibration Standards and Quality Controls (QCs)

  • Prepare a stock solution of 4-Aminopyridine (the analyte) and this compound (the IS) in a suitable organic solvent (e.g., methanol).

  • Serially dilute the 4-AP stock solution to create calibration standards at concentrations spanning the expected therapeutic range.

  • Prepare QC samples at low, medium, and high concentrations.

  • Spike blank human plasma with the calibration standards and QC solutions.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, standard, or QC), add 20 µL of the 4-AP-d6 IS working solution. Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is crucial for removing interfering macromolecules.

  • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC): Inject an aliquot of the supernatant onto a reversed-phase column (e.g., C18). Use a mobile phase gradient, such as water and acetonitrile with formic acid, to achieve chromatographic separation.[12][13]

  • Mass Spectrometry (MS/MS): Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11]

  • Multiple Reaction Monitoring (MRM): Monitor specific mass transitions for both the analyte and the internal standard to ensure specificity and sensitivity.

    • 4-Aminopyridine: e.g., m/z 95.1 → 78.1

    • This compound: e.g., m/z 101.1 → 84.1

4. Data Processing and Quantification

  • Integrate the peak areas for both the 4-AP and 4-AP-d6 MRM transitions.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of 4-AP in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Plasma Human Plasma Sample Spike Spike with known amount of 4-AP-d6 (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation (Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Detect_AP Detect 4-AP (m/z 95.1 -> 78.1) MS->Detect_AP monitor Detect_d6 Detect 4-AP-d6 (m/z 101.1 -> 84.1) MS->Detect_d6 monitor Ratio Calculate Peak Area Ratio (4-AP / 4-AP-d6) Detect_AP->Ratio Detect_d6->Ratio Curve Plot against Calibration Curve Ratio->Curve Result Determine Final 4-AP Concentration Curve->Result

Bioanalytical workflow using 4-AP-d6 as an internal standard.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals. While it is not intended for therapeutic use itself, its role as a stable isotope-labeled internal standard is paramount for the accurate and precise quantification of 4-Aminopyridine in biological samples. This capability underpins pharmacokinetic studies, clinical trial monitoring, and therapeutic drug management, ensuring that data generated is reliable and robust. Understanding its properties and proper application is fundamental to advancing research in neurodegenerative disorders where 4-Aminopyridine is a key therapeutic agent.

References

An In-Depth Technical Guide to Understanding the Mass Shift of 4-Aminopyridine-d6 in Mass Spectrometry for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and application of 4-Aminopyridine-d6 (4-AP-d6) in mass spectrometry. It delves into the core concepts of isotopic labeling, the theoretical and practical aspects of the resulting mass shift, and its critical role as an internal standard for accurate bioanalysis. By integrating field-proven insights with detailed experimental protocols, this guide aims to equip the reader with the expertise to develop, validate, and implement robust quantitative assays, ensuring data integrity in both preclinical and clinical research.

Introduction to 4-Aminopyridine (4-AP): Therapeutic Significance and Analytical Challenges

1.1 Chemical Properties and Pharmacological Action of 4-AP

4-Aminopyridine (4-AP), also known as fampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[1][2] By blocking voltage-gated potassium channels, it prolongs action potentials in demyelinated axons, enhancing the conduction of nerve signals and improving neuromuscular function.[1] It is a small organic molecule with the chemical formula C₅H₆N₂ and a molecular weight of approximately 94.11 g/mol .[1][3][4]

1.2 The Need for Precise Quantification in a Clinical Context

Given its therapeutic application, the accurate quantification of 4-AP in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments.[5][6] The inherent complexity of these biological samples necessitates highly selective and sensitive analytical methods to overcome challenges like matrix effects and sample preparation variability.[5][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering superior specificity and sensitivity.[8]

The Core Principle: Isotopic Labeling in Mass Spectrometry

2.1 Fundamentals of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] In a typical LC-MS/MS workflow, the analyte is first separated from other components in a sample by liquid chromatography and then ionized before entering the mass spectrometer. Electrospray ionization (ESI) is a common "soft ionization" technique that generates charged molecular ions with minimal fragmentation, making it ideal for quantitative analysis.[10][11]

2.2 The Role of Stable Isotope Labeled (SIL) Internal Standards

To ensure the accuracy and precision of quantitative bioanalysis, an internal standard (IS) is essential.[9][12] An ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer.[12] Stable isotope labeled (SIL) versions of the analyte, where one or more atoms are replaced with a heavier stable isotope, are considered the "gold standard" for internal standards.[12]

2.3 Why Deuterium? The Advantages of Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for isotopic labeling.[12][13] Deuterated internal standards are chemically identical to the analyte, ensuring they co-elute during chromatography and experience the same degree of ionization efficiency or suppression.[7][12] This co-elution is a critical characteristic that allows the IS to compensate for variations in extraction recovery, injection volume, and matrix effects, thereby improving the robustness and reliability of the assay.[5][12] The slight increase in mass allows the mass spectrometer to differentiate it from the unlabeled analyte.[14]

Demystifying the Mass Shift: 4-Aminopyridine vs. This compound

3.1 Structural Comparison and Isotopic Incorporation

This compound is a deuterated analog of 4-AP where six hydrogen atoms have been replaced by deuterium atoms. The placement of these deuterium labels is crucial; they are typically on aromatic or other non-exchangeable positions to prevent H-D exchange with the solvent.[13][14]

3.2 Theoretical Mass Shift Calculation

The mass shift is the difference in mass between the deuterated standard and the unlabeled analyte. This can be calculated based on the monoisotopic masses of the relevant isotopes.

Table 1: Atomic Masses of Relevant Isotopes

IsotopeMonoisotopic Mass (Da)
¹H1.007825
²H (D)2.014102
¹²C12.000000
¹⁴N14.003074

Table 2: Calculation of Monoisotopic Mass for 4-AP and 4-AP-d6

MoleculeFormulaCalculationMonoisotopic Mass (Da)
4-AminopyridineC₅H₆N₂(5 * 12.000000) + (6 * 1.007825) + (2 * 14.003074)94.053148
This compoundC₅D₆N₂(5 * 12.000000) + (6 * 2.014102) + (2 * 14.003074)100.09181

The theoretical mass shift is therefore 100.09181 Da - 94.053148 Da = 6.038662 Da .

3.3 Observed Mass Shift in Mass Spectrometry

In positive mode electrospray ionization, molecules are typically protonated, forming [M+H]⁺ ions.[9] The mass spectrometer measures the mass-to-charge ratio of these ions.

Table 3: Expected m/z Values in Mass Spectrometry

IonCalculationExpected m/z
[4-AP+H]⁺94.053148 + 1.00782595.060973
[4-AP-d6+H]⁺100.09181 + 1.007825101.099635

The observed mass shift between the protonated ions in the mass spectrometer will be 6 Da . This clear mass difference allows for specific and simultaneous detection of both the analyte and the internal standard without mutual interference.

Practical Application: 4-AP-d6 as an Internal Standard in LC-MS/MS Bioanalysis

4.1 The Principle of Co-elution and Differential Detection

The cornerstone of using a deuterated internal standard is that it behaves chromatographically identically to the analyte.[12] Both 4-AP and 4-AP-d6 will have the same retention time, but the mass spectrometer will detect them as distinct chemical entities due to their mass difference. This allows for the calculation of a response ratio (analyte peak area / IS peak area), which corrects for analytical variability.

G cluster_0 LC System cluster_1 MS Detector LC_Column LC Column MS Mass Spectrometer (MRM Mode) LC_Column->MS Same Retention Time Chromatogram Single Chromatographic Peak (Co-elution) LC_Column->Chromatogram Detection Separate Detection: m/z 95 -> 4-AP m/z 101 -> 4-AP-d6 MS->Detection Sample Plasma Sample + 4-AP + 4-AP-d6 Sample->LC_Column

Caption: Co-elution of 4-AP and 4-AP-d6 with distinct MS detection.

4.2 Step-by-Step Experimental Protocol for Quantification of 4-AP in Plasma

This protocol outlines a typical bioanalytical workflow. All procedures should be performed in compliance with regulatory guidelines such as those from the FDA.[15][16]

  • 4.2.1 Materials and Reagents

    • 4-Aminopyridine reference standard

    • This compound (isotopic purity ≥98%)[7][13]

    • Control human plasma (K2-EDTA)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

  • 4.2.2 Stock Solution and Calibration Standard Preparation

    • Prepare 1 mg/mL stock solutions of 4-AP and 4-AP-d6 in methanol.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the 4-AP-d6 stock solution.

    • Prepare a series of calibration standards by spiking control plasma with appropriate dilutions of the 4-AP stock solution to cover the expected concentration range.

  • 4.2.3 Sample Preparation (Protein Precipitation) Protein precipitation is a common and efficient method for extracting small molecules from plasma.[5][8]

    • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 10 µL of the 4-AP-d6 working internal standard solution.

    • Vortex briefly.

    • Add 150 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G plasma 1. Start: 50 µL Plasma Sample add_is 2. Add 10 µL 4-AP-d6 (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 150 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer inject 8. Inject into LC-MS/MS transfer->inject

Caption: Workflow for plasma sample preparation by protein precipitation.

  • 4.2.4 LC-MS/MS Instrumentation and Parameters Parameters must be optimized for the specific instrumentation used. The following are typical starting points.

Table 4: Optimized LC-MS/MS Parameters for 4-AP and 4-AP-d6

ParameterSettingRationale
LC System
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)Good retention and peak shape for polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization and aids in peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileElutes the analyte from the reverse-phase column.
Flow Rate0.4 mL/minTypical for analytical scale columns.
Injection Volume5 µLBalances sensitivity with potential for matrix effects.
MS System
Ionization ModePositive Electrospray Ionization (ESI+)Aminopyridines readily accept a proton.
MRM Transition (4-AP)Q1: 95.1 -> Q3: 78.1Precursor ion [M+H]⁺ and a characteristic product ion.
MRM Transition (4-AP-d6)Q1: 101.1 -> Q3: 84.1Precursor ion [M+H]⁺ and a corresponding product ion.
Dwell Time100 msSufficient time to acquire adequate data points across the peak.

4.3 Data Analysis and Interpretation

A calibration curve is constructed by plotting the peak area ratio (4-AP / 4-AP-d6) against the nominal concentration of the calibration standards. The concentration of 4-AP in unknown samples is then determined by interpolating their peak area ratios from this curve. The use of the deuterated internal standard ensures that any loss of analyte during sample processing or fluctuations in instrument response are corrected for, leading to a trustworthy and accurate result.[5][7]

Potential Pitfalls and Advanced Considerations

5.1 Isotopic Purity and its Impact

The isotopic purity of the deuterated standard is critical.[7][13][17] High isotopic enrichment (typically ≥98%) is required to ensure that the contribution of the unlabeled analyte present in the internal standard solution is negligible.[7][13] Low isotopic purity can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation.[18]

5.2 Potential for Isotopic Exchange

Deuterium atoms on heteroatoms (like -NH₂) can be exchangeable with protons from the solvent. Therefore, it is crucial that the deuterium labels are placed on stable positions, such as the pyridine ring, to prevent back-exchange and maintain the integrity of the mass shift.[14]

5.3 Regulatory Context: Adherence to Bioanalytical Method Validation Guidelines

Any bioanalytical method used to support regulatory submissions must be fully validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[15][16][19][20] This validation process assesses parameters such as accuracy, precision, selectivity, stability, and matrix effect to ensure the method is reliable and fit for purpose.

Conclusion: The Role of 4-AP-d6 in Advancing Drug Development

The use of this compound as an internal standard is a prime example of applying isotope dilution mass spectrometry to overcome the challenges of quantitative bioanalysis. Understanding the principles behind the mass shift, from the atomic level to its detection in the mass spectrometer, is fundamental for any scientist in the field. By implementing a well-designed and validated LC-MS/MS method incorporating 4-AP-d6, researchers can generate high-quality, reliable data that is essential for advancing the clinical development and therapeutic use of 4-Aminopyridine.

References

A Technical Guide to Exploratory Studies of 4-Aminopyridine-d6 in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven framework for designing and executing exploratory studies of 4-Aminopyridine-d6 (4-AP-d6) in preclinical neurodegenerative models. 4-Aminopyridine (4-AP) is a potassium (K+) channel blocker approved for symptomatic treatment in multiple sclerosis, acting to improve action potential conduction in demyelinated axons.[1][2] The deuterated analogue, 4-AP-d6, offers the potential for an improved pharmacokinetic profile, which may enhance therapeutic windows and patient outcomes. This document details the underlying scientific rationale, strategic model selection, step-by-step experimental protocols for both in vitro and in vivo systems, and critical considerations for data analysis. Our objective is to equip researchers with the necessary insights to rigorously evaluate the therapeutic potential of 4-AP-d6 in a scientifically sound and efficient manner.

Core Principles: Mechanism of Action and the Deuteration Advantage

The Function of 4-Aminopyridine

4-Aminopyridine's primary mechanism of action is the blockade of voltage-gated potassium channels in neurons.[3][4][5] In healthy myelinated axons, these channels are typically masked. However, in neurodegenerative conditions characterized by demyelination, such as multiple sclerosis (MS) and spinal cord injury (SCI), these channels become exposed.[1][2] The resulting leakage of potassium ions during nerve impulse propagation can lead to a failure of the action potential to conduct across the demyelinated segment. By blocking these exposed channels, 4-AP reduces potassium efflux, which prolongs the depolarization phase of the action potential. This, in turn, restores nerve impulse conduction and enhances the release of neurotransmitters at the synapse.[1][3][4]

The Rationale for this compound

Deuteration is a strategic modification in drug development where hydrogen atoms are replaced with their heavier, stable isotope, deuterium. This substitution can significantly alter the metabolic fate of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This phenomenon, known as the "kinetic isotope effect," can slow the rate of drug metabolism.

For 4-AP-d6, this suggests several potential advantages:

  • Extended Half-Life: Slower metabolism can lead to a longer terminal elimination half-life compared to the approximately 6 hours reported for the non-deuterated form.[1]

  • Increased Drug Exposure (AUC): A reduced rate of clearance can increase the total area under the plasma concentration-time curve (AUC).

  • More Stable Plasma Concentrations: A longer half-life may lead to lower peak-to-trough fluctuations in plasma levels, potentially improving the safety and efficacy profile.

  • Reduced Potential for Toxic Metabolites: Altering the metabolic pathway could reduce the formation of potentially toxic byproducts.

G cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Action Potential Action Potential K+ Channel Exposed K+ Channel Action Potential->K+ Channel reaches demyelinated segment Conduction Failure Conduction Failure K+ Channel->Conduction Failure K+ efflux leads to Conduction Restored Conduction Restored K+ Channel->Conduction Restored prevents K+ efflux 4-AP-d6 4-AP-d6 4-AP-d6->K+ Channel blocks

Caption: Action of 4-AP-d6 on demyelinated axons.

Strategic Model Selection for Preclinical Evaluation

A tiered approach, beginning with controlled in vitro systems and progressing to complex in vivo models, is essential for a comprehensive evaluation. The choice of model must align with the specific therapeutic hypothesis being tested.

Model TypeSpecific Model ExampleRationale for 4-AP-d6 InvestigationKey Experimental Endpoints
In Vitro Organotypic Brain/Spinal Cord Slice CulturesPreserves the complex 3D cytoarchitecture and synaptic connections, allowing for the study of network-level electrophysiology and myelination in a controlled environment.[6]Electrophysiology (field potentials), Immunohistochemistry (myelin markers, neuronal health), Cell Viability Assays (LDH release).
Primary Neuron/Oligodendrocyte Co-culturesA reductionist system to directly assess the effects of 4-AP-d6 on oligodendrocyte maturation and myelin sheath formation.[6][7]Myelin sheath quantification, Oligodendrocyte differentiation markers (e.g., MBP, Olig2), Live-cell imaging.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE)The gold-standard model for multiple sclerosis, characterized by autoimmune-mediated demyelination and neuroinflammation.[8][9][10][11]Clinical scoring of paralysis, Rotarod test for motor coordination, Histology (demyelination, immune infiltration), Electrophysiology (motor evoked potentials).
Spinal Cord Injury (SCI) Models (e.g., contusion, compression)Models traumatic axonal damage and subsequent demyelination, directly relevant to a key potential indication for 4-AP.[2][3]Locomotor rating scales (e.g., BMS), Sensory testing, Histology (lesion volume, axonal sparing), Electrophysiology (somatosensory evoked potentials).
Amyloid-beta (Aβ) Infusion Model of Alzheimer's DiseaseTo test the hypothesis that enhancing synaptic transmission can overcome cognitive deficits associated with Aβ pathology.[12][13][14]Behavioral mazes (e.g., Morris water maze), Analysis of synaptic plasticity (LTP), Histology (neuroinflammation, neuronal loss).

Experimental Protocols: A Step-by-Step Guide

In Vitro Workflow: Organotypic Slice Cultures

This workflow provides a robust platform for initial dose-response studies and mechanistic investigation.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Demyelination cluster_2 Phase 3: Analysis A Prepare Organotypic Slices (e.g., hippocampus, cerebellum) B Culture Slices on Inserts (7-10 days for stabilization) A->B C Induce Demyelination (optional) (e.g., Lysolecithin) B->C D Apply 4-AP-d6 (Dose-response concentrations) C->D E Electrophysiological Recording (fEPSP, Population Spikes) D->E F Immunohistochemistry (MBP, NeuN, GFAP, Iba1) D->F G Biochemical Assays (LDH, Cytokine ELISA) D->G

Caption: Standard workflow for evaluating 4-AP-d6 in organotypic slice cultures.

Protocol: Preparation of Rat Organotypic Hippocampal Slice Cultures [15][16]

  • Aseptic Dissection: Euthanize postnatal day 8-10 rat pups according to approved institutional animal care protocols. Under a sterile hood, rapidly dissect the brain and place it in an ice-cold, carbogen-gassed (95% O2 / 5% CO2) dissection medium (e.g., Gey's Balanced Salt Solution with added glucose).

  • Hippocampal Isolation: Isolate the hippocampi from both hemispheres.

  • Slicing: Chop the hippocampi into 350-400 µm thick transverse slices using a McIlwain tissue chopper.

  • Separation: Gently separate the slices in cold dissection medium and transfer them onto semi-permeable membrane inserts (e.g., 0.4 µm Millicell-CM).

  • Culturing: Place the inserts into 6-well plates containing 1 mL of culture medium per well. The medium should not cover the top of the slice.

  • Incubation: Culture the slices in a humidified incubator at 35-37°C with 5% CO2. Change the medium every 2-3 days. Allow slices to stabilize for at least one week before beginning experiments.

  • Treatment: For experiments, replace the medium with fresh medium containing the desired concentrations of 4-AP-d6 or vehicle control. For demyelination studies, a brief exposure to lysolecithin can be performed prior to drug treatment.[6]

In Vivo Workflow: EAE Model for Multiple Sclerosis

Protocol: Induction of EAE in C57BL/6 Mice [10][11]

  • Reagent Preparation:

    • Antigen: Reconstitute Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in sterile PBS.

    • Adjuvant: Prepare a complete Freund's adjuvant (CFA) solution containing Mycobacterium tuberculosis.

    • Emulsion: Create a stable water-in-oil emulsion by mixing the MOG peptide solution and CFA.

    • Pertussis Toxin (PTX): Dilute PTX in sterile PBS.

  • Immunization (Day 0): Anesthetize 8-10 week old female C57BL/6 mice. Administer a subcutaneous injection of the MOG/CFA emulsion, typically split across two sites on the flank (100 µL per site).

  • PTX Administration: Administer an intraperitoneal (IP) injection of PTX on Day 0 and again on Day 2. PTX acts as an additional adjuvant to facilitate the entry of immune cells into the CNS.

  • Clinical Scoring: Beginning around Day 7, monitor mice daily for clinical signs of EAE. Weigh the mice and score them on a standardized 0-5 scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hindlimb weakness or waddling gait

    • 3: Partial hindlimb paralysis

    • 4: Complete hindlimb paralysis

    • 5: Moribund state

  • Therapeutic Dosing: For a therapeutic paradigm, begin daily administration of 4-AP-d6 (e.g., via oral gavage or IP injection) upon the onset of clear clinical signs (e.g., a score of 2). A vehicle-treated group and a positive control group (e.g., Fingolimod/FTY720) should be included.[17]

Authoritative Grounding and Final Considerations

Pharmacokinetics: A crucial first step in any in vivo study is to perform a pharmacokinetic (PK) analysis of 4-AP-d6 in the chosen species.[18][19] This will establish key parameters like half-life, Cmax, and bioavailability, which are essential for designing a rational and effective dosing regimen for efficacy studies. This is particularly important to confirm the hypothesized benefits of deuteration.

Trustworthiness of Protocols: The protocols described are based on widely validated methods in the field.[10][16] However, it is critical to include proper controls in every experiment. For in vitro studies, this includes vehicle controls and positive controls (e.g., non-deuterated 4-AP). For in vivo studies, vehicle-treated EAE mice are the primary negative control, while established MS drugs can serve as positive controls.[17] Every experiment must be designed to be a self-validating system.

Causality and Interpretation: While 4-AP is primarily known for its symptomatic effects on conduction, some evidence suggests it may have neuroprotective properties, potentially by stabilizing oligodendrocytes or reducing microglial activation.[14] Exploratory studies should therefore include endpoints that can distinguish between purely symptomatic relief (e.g., acute improvement in motor function that disappears upon washout) and potential disease-modifying effects (e.g., reduced demyelination, axonal preservation, or attenuated inflammation at the study endpoint).

By following this structured and scientifically-grounded approach, researchers can effectively explore the potential of this compound, moving from fundamental mechanism to preclinical proof-of-concept in relevant models of neurodegeneration.

References

An In-depth Technical Guide to 4-Aminopyridine-d6 as a Tool for Studying Ion Channel Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Aminopyridine-d6 (4-AP-d6) and its application in the study of ion channel kinetics. We will delve into the mechanistic underpinnings of 4-Aminopyridine's action, the distinct advantages conferred by isotopic labeling, and provide detailed, field-proven protocols for its use in critical experimental paradigms.

Introduction: The Significance of Ion Channel Kinetics and the Role of 4-Aminopyridine

Voltage-gated potassium (Kv) channels are crucial regulators of cellular excitability, playing a fundamental role in processes ranging from neuronal action potential repolarization to muscle contraction.[1][2][3] The study of their kinetics—the rates of channel opening, closing, and inactivation—is paramount to understanding both normal physiology and the pathophysiology of numerous disorders, including epilepsy, multiple sclerosis, and cardiac arrhythmias.[1][2][4]

4-Aminopyridine (4-AP) is a well-established, non-selective blocker of voltage-gated potassium channels.[5][6] It acts as a valuable pharmacological tool to probe channel function.[3] Mechanistically, 4-AP is understood to enter and block the pore of Kv channels primarily when they are in the open state.[7][8][9][10][11] This "use-dependent" or "state-dependent" inhibition makes it a particularly insightful tool for studying the dynamic behavior of these channels.[12] By blocking the outward flow of potassium ions, 4-AP prolongs action potentials and enhances neurotransmitter release, effects that are harnessed therapeutically in conditions like multiple sclerosis to improve nerve impulse conduction in demyelinated axons.[1][2]

The Deuterium Advantage: Why this compound?

The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium (D), offers significant advantages in pharmacological research.[][14][15][16] This "deuteration" leverages the Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[][17][18][19]

Key Advantages of Using 4-AP-d6:

  • Altered Metabolism: The stronger C-D bond is more resistant to enzymatic cleavage, leading to a slower rate of metabolism.[][20] This can result in a longer biological half-life, providing a more stable and prolonged effect in experimental systems. This is particularly advantageous in long-duration kinetic studies.

  • Reduced Metabolic Shunting: Deuteration can alter metabolic pathways, potentially reducing the formation of unwanted or toxic metabolites and leading to a cleaner pharmacological profile.[14][20]

  • Tracer Studies: 4-AP-d6 serves as an excellent internal standard in quantitative bioanalysis, particularly in mass spectrometry-based assays.[15][21][22][23] Its distinct mass shift (M+6) allows for precise differentiation from the non-deuterated form, enabling accurate quantification in complex biological matrices.[24][25]

The chemical structure of this compound is presented below.

PropertyValue
Chemical Formula C₅D₆N₂
Molecular Weight 100.15 g/mol
CAS Number 45498-20-2
Isotopic Purity ≥98 atom % D

Data sourced from Sigma-Aldrich.[24]

Core Applications and Experimental Protocols

4-AP-d6 is a versatile tool applicable to a range of techniques for studying ion channel kinetics. Here, we provide detailed protocols for two fundamental applications.

Electrophysiology: Characterizing State-Dependent Block with Voltage-Clamp Recordings

The voltage-clamp technique is the gold standard for studying the kinetics of voltage-gated ion channels.[26][27] It allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.

Objective: To determine the kinetics and voltage-dependence of Kv channel block by 4-AP-d6.

Materials:

  • Cells expressing the Kv channel of interest (e.g., CHO or HEK cells)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • Stock solution of this compound (e.g., 100 mM in water)

Protocol:

  • Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative membrane potential (e.g., -80 mV) where the channels are predominantly in the closed state.

    • Apply a series of depolarizing voltage steps to activate the channels (e.g., from -60 mV to +60 mV in 10 mV increments).[28][29]

    • Record the resulting potassium currents.

  • Application of 4-AP-d6:

    • Perfuse the cell with the extracellular solution containing the desired concentration of 4-AP-d6.

    • Allow sufficient time for the drug to equilibrate.

  • Record Blocked Currents: Repeat the voltage-clamp protocol in the presence of 4-AP-d6.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of current inhibition at each voltage.

    • Analyze the time course of the current decay (inactivation) to determine if 4-AP-d6 alters channel gating kinetics.

Causality Behind Experimental Choices:

  • The choice of a negative holding potential ensures that the majority of channels are in a resting, closed state before the activating stimulus.

  • The range of depolarizing voltage steps is designed to cover the full activation range of the specific Kv channel being studied.

  • By comparing currents before and after drug application, the specific effect of 4-AP-d6 on channel function can be isolated.

Self-Validating System:

  • The stability of the gigaohm seal throughout the experiment is a key indicator of a healthy recording.

  • A stable baseline current before and after the voltage steps confirms the integrity of the cell membrane.

  • The reversibility of the block upon washout of 4-AP-d6 (if applicable) provides strong evidence for a specific drug-channel interaction.

Diagram of a Typical Voltage-Clamp Protocol for Studying Use-Dependent Block

G cluster_0 Voltage Protocol (mV) cluster_1 Time (ms) cluster_2 Expected Current Response start -80 hold1 -80 start->hold1 t0 0 start->t0 step1 +40 hold1->step1 t1 100 hold1->t1 hold2 -80 step1->hold2 t2 300 step1->t2 step2 +40 hold2->step2 t3 400 hold2->t3 hold3 -80 step2->hold3 t4 600 step2->t4 end -80 hold3->end t5 700 hold3->t5 t6 900 end->t6 t0->t1 t1->t2 t2->t3 t3->t4 t4->t5 t5->t6 trace

Caption: A pulse train protocol to assess use-dependent block.

Radioligand Binding Assays: Determining Binding Affinity

Radioligand binding assays are a powerful method for quantifying the affinity of a compound for its target receptor or ion channel.[30][31] In this context, a radiolabeled form of a known ligand is used to compete with the unlabeled test compound (4-AP-d6).

Objective: To determine the binding affinity (Ki) of 4-AP-d6 for a specific Kv channel subtype.

Materials:

  • Membrane preparations from cells expressing the Kv channel of interest.

  • A suitable radiolabeled ligand that binds to the target channel (e.g., ³H-labeled or ¹²⁵I-labeled channel blocker).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Protocol:

  • Assay Setup:

    • In a series of tubes, add a fixed concentration of the radiolabeled ligand and a fixed amount of the membrane preparation.

    • Add increasing concentrations of unlabeled 4-AP-d6 to the tubes.

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

    • The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of 4-AP-d6 by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of 4-AP-d6.

    • Fit the data to a one-site competition binding model to determine the IC₅₀ value (the concentration of 4-AP-d6 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • The use of a fixed, low concentration of radioligand ensures that the assay is sensitive to competition by the unlabeled compound.

  • The inclusion of non-specific binding controls is crucial for accurately determining the specific binding to the target.

  • Rapid filtration and washing with ice-cold buffer minimize the dissociation of the ligand-receptor complex during the separation step.

Self-Validating System:

  • The saturation binding experiment, performed initially to determine the Kd and Bmax of the radioligand, validates the binding characteristics of the radiolabeled probe.

  • A well-defined sigmoidal competition curve with a Hill slope close to 1 is indicative of a competitive binding interaction at a single site.

  • Reproducibility of the IC₅₀ and Ki values across multiple experiments confirms the reliability of the assay.

Diagram of a Competitive Binding Assay Workflow

G A Prepare Assay Components: - Membrane Preparation (Kv Channel) - Radiolabeled Ligand - 4-AP-d6 (unlabeled competitor) B Incubate to Reach Equilibrium A->B Mix C Separate Bound and Free Ligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki D->E

Caption: Workflow for determining the binding affinity of 4-AP-d6.

Advanced Applications and Future Directions

The utility of 4-AP-d6 extends beyond these fundamental techniques. Its altered pharmacokinetic profile makes it an excellent tool for in vivo studies of ion channel function and for investigating the metabolic fate of 4-aminopyridine.[16] Furthermore, the distinct mass signature of 4-AP-d6 facilitates its use in high-throughput screening assays coupled with mass spectrometry, enabling the rapid identification of novel ion channel modulators.[15][25][32]

The development of more specific deuterated ion channel blockers, guided by the principles demonstrated with 4-AP-d6, holds significant promise for the future of ion channel research and drug discovery. These tools will allow for a more nuanced dissection of the roles of specific ion channel subtypes in complex physiological and pathological processes.

Conclusion

This compound represents a powerful and versatile tool for the modern ion channel researcher. By combining the well-characterized pharmacology of 4-aminopyridine with the unique advantages of deuterium labeling, 4-AP-d6 enables more precise and insightful investigations into the intricate kinetics of ion channels. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively leverage this valuable compound in their research, ultimately advancing our understanding of ion channel biology and contributing to the development of novel therapeutics.

References

Methodological & Application

Application Note: Quantitative Bioanalysis of 4-Aminopyridine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of 4-Aminopyridine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, this method employs 4-Aminopyridine-d6, a stable isotope-labeled (SIL) analogue, as the internal standard (IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte throughout sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[1][2] This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. All procedures are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Introduction: The Rationale for a SIL-Internal Standard

In quantitative bioanalysis, the complexity of biological matrices like plasma can introduce significant variability, primarily through a phenomenon known as the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[5] Structural analogues can be used as internal standards, but they may not share the exact same physicochemical properties as the analyte, leading to differential behavior during sample processing and analysis.[1]

A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte, with the only difference being a higher atomic mass due to the incorporation of deuterium atoms.[6] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they co-elute chromatographically and experience identical ionization effects.[7] This ratiometric approach, where the analyte's response is normalized to the IS response, is fundamental to mitigating variability and achieving the high accuracy and precision required for regulated bioanalysis.[1][5]

Physicochemical Properties of 4-Aminopyridine and its Deuterated Analog

Property4-AminopyridineThis compound
Chemical Formula C₅H₆N₂C₅D₆N₂
Molecular Weight 94.11 g/mol 100.15 g/mol
Appearance White crystalline solidSolid
Solubility Soluble in water and DMSOSoluble in DMSO

Data sourced from PubChem and commercial supplier information.[8][9]

Experimental Protocol

This protocol provides a step-by-step guide for the quantification of 4-Aminopyridine in human plasma.

Materials and Reagents
  • 4-Aminopyridine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (with K₂EDTA as anticoagulant)

Stock and Working Solutions
  • 4-Aminopyridine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Aminopyridine in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the 4-Aminopyridine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

The following workflow outlines the simple and efficient protein precipitation method for extracting 4-Aminopyridine from plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL of Plasma (Calibrator, QC, or Unknown) add_is 2. Add 150 µL of IS Spiking Solution (100 ng/mL 4-AP-d6 in Acetonitrile) plasma->add_is vortex 3. Vortex for 30 seconds to precipitate proteins add_is->vortex centrifuge 4. Centrifuge at 14,000 x g for 10 minutes at 4°C vortex->centrifuge transfer 5. Transfer 100 µL of Supernatant to a clean vial centrifuge->transfer dilute 6. Dilute with 900 µL of Water with 0.1% Formic Acid transfer->dilute inject 7. Inject onto LC-MS/MS System dilute->inject

A simple protein precipitation workflow for sample preparation.
LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time ~5 minutes

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 4000 V
Vaporizer Temp. 300°C
Sheath Gas 50 arbitrary units
Auxiliary Gas 15 arbitrary units
Capillary Temp. 300°C

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Aminopyridine 95.178.120
This compound (IS) 101.184.120

Note: The MRM transition for 4-Aminopyridine is based on published literature.[10] The transition for this compound is predicted based on the stable isotope labeling and may require optimization.

Method Validation

The bioanalytical method should be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3]

Validation Parameters
  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interference at the retention times of the analyte and IS.

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not affected by the plasma matrix.

  • Recovery: The extraction efficiency of the analyte and IS from the plasma matrix should be consistent and reproducible.

  • Stability: The stability of 4-Aminopyridine in plasma should be assessed under various conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles. Studies have shown that 4-Aminopyridine is stable in oral capsules for extended periods at both room and refrigerated temperatures, suggesting good chemical stability.[1][3]

Data Analysis and Interpretation

The following diagram illustrates the logical flow of data from acquisition to final concentration determination.

G cluster_data Data Analysis Workflow acquire 1. Acquire Raw Data (MRM Chromatograms) integrate 2. Integrate Peak Areas (Analyte and IS) acquire->integrate using Integration Software calculate_ratio 3. Calculate Peak Area Ratio (Analyte Area / IS Area) integrate->calculate_ratio plot_curve 4. Plot Calibration Curve (Ratio vs. Concentration) calculate_ratio->plot_curve for Calibrators determine_conc 5. Determine Concentration of Unknowns from Curve plot_curve->determine_conc using Regression Equation

Workflow for data analysis and concentration determination.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of 4-Aminopyridine in human plasma. The incorporation of this compound as an internal standard is a critical element of the protocol, ensuring high-quality data that meets regulatory standards for bioanalytical method validation. This method is well-suited for a variety of clinical and research applications where accurate measurement of 4-Aminopyridine is required.

References

Application Note & Protocol: Quantification of 4-Aminopyridine in Human Plasma via LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 4-Aminopyridine (4-AP) in human plasma. The methodology employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, incorporating 4-Aminopyridine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. The protocol detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. All procedures for method validation are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Introduction: The Rationale for Precise 4-AP Quantification

4-Aminopyridine (also known as dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS).[6] Its therapeutic mechanism involves enhancing conduction in demyelinated axons. Given its clinical significance and potential for dose-dependent adverse effects, the precise measurement of 4-AP concentrations in biological matrices like plasma is critical for characterizing its pharmacokinetic profile, ensuring patient safety, and meeting regulatory requirements for drug development.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[7][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This ensures that it co-elutes chromatographically and experiences similar ionization effects and extraction recoveries as the analyte, thereby correcting for variability during sample processing and analysis.[9] This protocol employs a liquid-liquid extraction (LLE) technique for sample cleanup, which offers high recovery and minimal matrix effects for small molecules like 4-AP from complex matrices such as plasma.[10][11]

Logical Relationship: Analyte and Internal Standard

The core principle of this assay is the use of a deuterated analog to normalize for analytical variability. 4-Aminopyridine and its heavy-labeled counterpart, this compound, are ideal pairs for quantitative LC-MS/MS.

G cluster_analyte Analyte of Interest cluster_is Internal Standard (IS) cluster_properties Shared Properties cluster_quant Quantification Principle Analyte 4-Aminopyridine (4-AP) MW: 94.12 g/mol Structure: C5H6N2 IS This compound (4-AP-d6) MW: 100.16 g/mol Structure: C5D6N2 Analyte->IS  Chemically Identical,  Mass Differentiated (+6 Da)   Properties Co-elution in LC Similar Extraction Recovery Similar Ionization Efficiency Analyte->Properties Exhibits IS->Properties Exhibits Quant Ratio of Analyte Peak Area to IS Peak Area is Proportional to Analyte Concentration Properties->Quant Enables Accurate G start Start: 100 µL Plasma Sample (Unknown, CC, or QC) add_is Step 1: Add IS Add 25 µL of 100 ng/mL 4-AP-d6 Working Solution start->add_is vortex1 Step 2: Vortex Mix for 30 seconds add_is->vortex1 add_solvent Step 3: Add Extraction Solvent Add 600 µL of Ethyl Acetate vortex1->add_solvent vortex2 Step 4: Vortex Extraction Mix vigorously for 2 minutes add_solvent->vortex2 centrifuge Step 5: Centrifuge 10,000 x g for 5 minutes at 4°C vortex2->centrifuge transfer Step 6: Supernatant Transfer Carefully transfer the upper organic layer (~500 µL) to a new tube centrifuge->transfer evaporate Step 7: Evaporation Evaporate to dryness under a gentle stream of nitrogen at 40°C transfer->evaporate reconstitute Step 8: Reconstitution Reconstitute the residue in 100 µL of Mobile Phase A evaporate->reconstitute vortex3 Step 9: Vortex & Centrifuge Mix and spin down to pellet any insoluble material reconstitute->vortex3 inject Step 10: Injection Inject 5 µL onto the LC-MS/MS system vortex3->inject

References

4-Aminopyridine-d6 applications in in vivo microdialysis studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative In Vivo Microdialysis Studies Using 4-Aminopyridine-d6 as an Internal Standard

Abstract

This document provides a comprehensive guide for researchers, neuroscientists, and drug development professionals on the application of this compound (4-AP-d6) in in vivo microdialysis studies. We move beyond a simple protocol, delving into the mechanistic rationale, experimental design, and analytical validation required for robust scientific inquiry. The primary and most rigorous application of 4-AP-d6 is not as the active pharmacological agent, but as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of pharmacologically administered, non-deuterated 4-Aminopyridine (4-AP) in biological matrices. This approach is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies aiming to correlate drug exposure in the central nervous system (CNS) with neurochemical and behavioral outcomes.

Introduction: The "Why" Behind the Method

4-Aminopyridine (4-AP) is a potent voltage-gated potassium (Kv) channel blocker. By inhibiting these channels, 4-AP prolongs action potential duration, which in turn enhances calcium influx at the presynaptic terminal and subsequently increases the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This mechanism makes it a valuable tool for studying synaptic transmission and a therapeutic agent for conditions like multiple sclerosis.

When conducting preclinical studies to understand a drug's effect, it is paramount to accurately measure its concentration at the target site—in this case, the brain's extracellular fluid (ECF). In vivo microdialysis is the gold standard for this purpose, allowing for the continuous sampling of endogenous and exogenous substances from the ECF of a specific brain region in a freely moving animal.

However, the analytical quantification of collected dialysates presents a challenge. Biological matrices are complex, and techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), while highly sensitive, are susceptible to matrix effects and variations in instrument response. This is where this compound becomes indispensable.

The Critical Role of this compound:

4-AP-d6 is chemically identical to 4-AP, except that six hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change has profound analytical advantages:

  • Co-elution: It behaves identically to 4-AP during chromatographic separation.

  • Distinct Mass: It is easily distinguished by a mass spectrometer.

  • Correction for Variability: By adding a known concentration of 4-AP-d6 to every sample (dialysate, plasma, etc.) before processing, it experiences the exact same sample loss, matrix suppression/enhancement, and ionization variability as the analyte (4-AP). The ratio of the 4-AP signal to the 4-AP-d6 signal allows for the precise and accurate calculation of the 4-AP concentration, effectively canceling out experimental noise. This is the cornerstone of the FDA's guidance on bioanalytical method validation.

Mechanism of Action: How 4-AP Modulates Synaptic Transmission

Understanding the underlying pharmacology is key to designing and interpreting microdialysis experiments. The primary action of 4-AP is the blockade of Kv channels, which disrupts the normal repolarization phase of an action potential.

Figure 1: Mechanism of 4-Aminopyridine (4-AP) Action cluster_0 Presynaptic Terminal cluster_1 Pharmacological Intervention AP Action Potential (AP) Arrives Ca_Channel Voltage-Gated Ca2+ Channel (VGCC) AP->Ca_Channel Opens K_Channel Voltage-Gated K+ Channel (Kv) AP->K_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles (Containing Neurotransmitters) Ca_Influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Four_AP 4-Aminopyridine (4-AP) Four_AP->K_Channel BLOCKS K_Channel->AP Repolarization (Prolonged by Blockade)

Caption: Mechanism of 4-AP at the presynaptic terminal.

The In Vivo Microdialysis Workflow

The experimental paradigm involves surgically implanting a microdialysis probe into a specific brain region, perfusing it with a physiological solution (aCSF), and collecting the resulting dialysate, which contains a representative sample of the ECF.

Figure 2: General In Vivo Microdialysis Workflow cluster_animal Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Probe Implantation Recovery Post-Op Recovery (≥ 48 hours) Surgery->Recovery Equilibration Probe Equilibration (≥ 90 min) Recovery->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Admin Systemic 4-AP Administration (e.g., IP, SC) Baseline->Admin Collection Timed Dialysate Collection Admin->Collection Spike Spike Samples with 4-AP-d6 Internal Standard Collection->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Quant Quantification LCMS->Quant

Caption: Workflow from animal surgery to final data analysis.

Detailed Experimental Protocol: Quantifying 4-AP in Rat Brain ECF

This protocol details the quantification of systemically administered 4-AP in the prefrontal cortex of a rat, using 4-AP-d6 as the internal standard.

Materials and Reagents
Item Supplier / Specifications Purpose
Microdialysis Probes e.g., CMA, BASiConcentric, 2-4 mm membrane, 20 kDa MWCO
Syringe Pump e.g., Harvard ApparatusFor precise aCSF perfusion
Fraction Collector e.g., Eicom, BASiRefrigerated, for timed sample collection
Stereotaxic Frame e.g., Stoelting, KopfFor accurate probe implantation
4-Aminopyridine e.g., Sigma-AldrichPharmacological agent (to be administered)
This compound e.g., Toronto Research ChemicalsInternal Standard for LC-MS/MS
Artificial CSF (aCSF) In-house preparationPerfusion solution
LC-MS/MS System e.g., Sciex, Waters, AgilentFor bioanalysis

aCSF Recipe (Standard):

  • 147 mM NaCl

  • 2.7 mM KCl

  • 1.2 mM CaCl₂

  • 1.0 mM MgCl₂

  • pH adjusted to 7.4 with phosphate buffer

Step-by-Step Methodology

Part A: Surgical Procedure

  • Anesthesia: Anesthetize a male Sprague-Dawley rat (280-350 g) with isoflurane (2-3% in O₂). Confirm depth of anesthesia via pedal reflex.

  • Stereotaxic Implantation: Mount the animal in a stereotaxic frame. Following aseptic procedures, expose the skull.

  • Craniotomy: Drill a small burr hole over the target region. For the medial prefrontal cortex (mPFC), coordinates are typically: AP +3.2 mm, ML ±0.6 mm from Bregma; DV -5.0 mm from skull surface.

  • Probe Insertion: Slowly lower the guide cannula to the target coordinates.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-Operative Care: Administer analgesic and allow the animal to recover for at least 48-72 hours before the microdialysis experiment. This recovery period is crucial for the blood-brain barrier to reform and for inflammation to subside.

Part B: In Vivo Microdialysis

  • Setup: Place the recovered animal in a microdialysis bowl (e.g., BASi Raturn), allowing free movement. Connect the microdialysis probe to the syringe pump and fraction collector.

  • Equilibration: Perfuse the probe with aCSF at a flow rate of 1.0 µL/min for a minimum of 90 minutes to establish equilibrium.

  • Baseline Collection: Collect 3-4 baseline dialysate samples into vials containing a small amount of antioxidant/stabilizer if needed. Collect samples every 20 minutes (20 µL volume per sample).

  • Drug Administration: Administer 4-Aminopyridine via intraperitoneal (IP) injection (e.g., 1-2 mg/kg). Note the exact time.

  • Post-Dose Collection: Continue collecting dialysate samples at 20-minute intervals for at least 4 hours to capture the full pharmacokinetic profile (absorption, distribution, and elimination phases).

  • Sample Storage: Immediately cap and freeze all samples at -80°C pending analysis.

Part C: LC-MS/MS Bioanalysis

  • Standard Preparation:

    • Prepare a stock solution of 4-AP (1 mg/mL) and 4-AP-d6 (1 mg/mL) in methanol.

    • Create a series of calibration standards by spiking known concentrations of 4-AP into blank aCSF (e.g., 0.1 - 100 ng/mL).

    • Prepare a working Internal Standard (IS) solution of 4-AP-d6 (e.g., 50 ng/mL) in acetonitrile.

  • Sample Preparation:

    • Thaw dialysate samples, calibration standards, and quality control (QC) samples.

    • To 10 µL of each sample, add 40 µL of the IS solution (4-AP-d6 in acetonitrile). The acetonitrile serves to precipitate any residual proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • Instrumentation and Analysis:

    • Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific mass-to-charge (m/z) transitions for each compound using Multiple Reaction Monitoring (MRM).

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Notes
4-Aminopyridine95.178.1[M+H]+ and fragment
This compound101.184.1[M+H]+ and fragment
  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (4-AP / 4-AP-d6) against the known concentration of the calibration standards.

    • Apply a linear regression model to the curve.

    • Calculate the concentration of 4-AP in the unknown dialysate samples by interpolating their measured peak area ratios from this curve.

Data Interpretation & Troubleshooting

  • Probe Recovery: It is crucial to determine the in vitro recovery of the microdialysis probe for 4-AP before the experiment. This is done by placing the probe in a standard solution of 4-AP and measuring the concentration in the dialysate. Recovery (%) = (C_dialysate / C_standard) * 100. The final calculated concentrations from the in vivo experiment must be corrected for this recovery rate to reflect the true extracellular concentration.

  • Pharmacokinetic Profile: Plot the recovery-corrected 4-AP concentration versus time to visualize the CNS pharmacokinetic profile. Key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve) can be calculated.

  • Troubleshooting:

Problem Potential Cause Solution
No/Low Signal for Analytes Probe clogging; Pump failure; Leak in tubingCheck for flow at the outlet; perform post-experiment recovery check.
High Variability in IS Signal Inconsistent IS addition; Autosampler errorEnsure precise pipetting; check autosampler syringe/loop for air bubbles.
Poor Calibration Curve (r² < 0.99) Standard degradation; Pipetting errorsPrepare fresh standards; review pipetting technique.

Application Note: A Practical Guide to 4-Aminopyridine-d6 for Metabolic Stability Assays in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nexus of Metabolic Stability and Analytical Precision

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. A candidate drug's susceptibility to metabolism, primarily in the liver, dictates its bioavailability, half-life, and potential for drug-drug interactions.[1][2] In vitro metabolic stability assays serve as a critical early-stage screen to predict in vivo clearance, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles.[1][3][4]

Human Liver Microsomes (HLMs) are a cornerstone of these assays. As a subcellular fraction derived from the endoplasmic reticulum of hepatocytes, HLMs are an enriched source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][6][7] By incubating a test compound with HLMs in the presence of essential cofactors, we can simulate hepatic metabolism and quantify the rate of the parent drug's disappearance.[7]

This application note details a robust protocol for assessing the metabolic stability of 4-Aminopyridine (4-AP), a potassium channel blocker used to improve walking in patients with multiple sclerosis, using Human Liver Microsomes.[8][9] Furthermore, it establishes the integral role of its stable isotope-labeled (SIL) analog, 4-Aminopyridine-d6, as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and effectively normalizes for variations in sample processing, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision.[10][11][12]

Scientific Rationale: The "Why" Behind the Protocol

A protocol is more than a series of steps; it is a system built on scientific principles. Understanding the causality behind each choice is key to robust and reproducible results.

  • Why Human Liver Microsomes? The liver is the primary site of drug metabolism. HLMs provide a concentrated, accessible, and well-characterized source of the key Phase I enzymes (CYPs) responsible for the oxidative metabolism of a vast number of drugs.[5][7][13] This makes them an efficient and cost-effective model for predicting hepatic clearance.[13]

  • The Indispensable Role of the NADPH Regenerating System: Cytochrome P450 enzymes require NADPH as a cofactor to provide the reducing equivalents for their catalytic cycle.[14][15] However, NADPH is unstable and rapidly consumed. An NADPH regenerating system, typically composed of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), continuously replenishes the NADPH pool throughout the incubation.[14][15] This ensures that the enzyme kinetics are not limited by cofactor availability, which is crucial for accurate determination of metabolic rates, especially in longer incubations.[14][16]

  • Why this compound as an Internal Standard? The ideal internal standard is chemically identical to the analyte but mass-distinguishable.[11] this compound fits this perfectly. It has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to 4-AP.[12] During LC-MS/MS analysis, any sample loss or ion suppression that affects the analyte will affect the IS to the same degree.[10] By calculating the peak area ratio of the analyte to the IS, these variations are canceled out, leading to highly reliable quantification.[10][11] While deuterium substitution can sometimes slow metabolism (a phenomenon known as the kinetic isotope effect), this does not impact its function as an internal standard, which is added after the metabolic reaction is stopped.[17][18][19]

Experimental Design and Protocol

This protocol is designed for a 96-well plate format for efficiency and throughput. All steps should be performed with precision and care.

Materials and Reagents
ReagentSpecificationTypical Supplier
4-Aminopyridine (4-AP)≥98% PuritySigma-Aldrich, Cayman Chemical
This compound (IS)≥98% Purity, ≥99% Isotopic PurityAlsachim, Toronto Research Chemicals
Pooled Human Liver MicrosomesMixed gender, pool of ≥10 donorsCorning, BioIVT, Sekisui XenoTech
NADPH Regenerating SystemSolution A (NADP+, G6P), Solution B (G6PDH)Corning, Promega, BioIVT
Potassium Phosphate Buffer0.1 M, pH 7.4Prepare in-house or purchase
Acetonitrile (ACN)LC-MS GradeFisher Scientific, VWR
Dimethyl Sulfoxide (DMSO)ACS Grade or higherSigma-Aldrich
Purified WaterType I, 18.2 MΩ·cmMilli-Q® System or equivalent
96-Well Polypropylene PlatesV-bottom or round bottomEppendorf, Corning
Preparation of Solutions
  • 4-AP Stock Solution (1 mM): Accurately weigh and dissolve 4-Aminopyridine in DMSO to create a 10 mM primary stock. Dilute this 1:10 in 50:50 ACN:Water to create a 1 mM working stock solution.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 1 mg/mL primary stock of this compound in DMSO. Serially dilute this stock in ACN to a final working concentration of 100 ng/mL. This solution will also serve as the reaction termination (quenching) solution.

  • HLM Working Suspension (1 mg/mL): On ice, rapidly thaw the vial of pooled HLMs (typically 20 mg/mL). Dilute the HLMs to a working concentration of 1 mg/mL with ice-cold 0.1 M Potassium Phosphate Buffer (pH 7.4). Keep on ice until use.

  • NADPH Regenerating System: Prepare the system fresh according to the manufacturer's instructions immediately before use.

Incubation Procedure

The final incubation volume is 200 µL with a final microsomal protein concentration of 0.5 mg/mL and a 4-AP concentration of 1 µM.[7]

  • Assay Plate Mapping: Designate wells for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes), a negative control (-NADPH), and a positive control (e.g., Testosterone, a known CYP substrate).[7]

  • Reagent Addition:

    • To each designated well, add 99 µL of 0.1 M Phosphate Buffer.

    • Add 100 µL of the 1 mg/mL HLM working suspension.

    • Add 1 µL of the 1 mM 4-AP working stock solution.

    • For the "-NADPH" control wells, add 20 µL of Phosphate Buffer instead of the NADPH system in the final step.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5-10 minutes in a shaking water bath or incubator to bring the mixture to temperature.[1]

  • Initiation: Initiate the metabolic reaction by adding 20 µL of the freshly prepared NADPH Regenerating System to all wells (except the -NADPH control). Mix and immediately transfer the plate back to the 37°C incubator. This marks the T=0 time point.

  • Time Point Sampling & Quenching:

    • At each designated time point (0, 5, 15, 30, 45, 60 min), stop the reaction by adding 400 µL of the cold Acetonitrile containing the this compound Internal Standard to the appropriate wells. The 2:1 ratio of ACN to incubation mix effectively precipitates the microsomal proteins and halts all enzymatic activity.

  • Protein Precipitation: Once all time points are collected, seal the plate, vortex thoroughly for 1 minute, and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Data Analysis prep_stocks Prepare 4-AP & IS Stock Solutions prep_hlm Prepare HLM Working Suspension prep_nadph Prepare NADPH Regenerating System add_reagents Add Buffer, HLMs, & 4-AP to Plate prep_nadph->add_reagents pre_incubate Pre-incubate Plate at 37°C add_reagents->pre_incubate initiate Initiate Reaction with NADPH System pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate quench Quench at Time Points with ACN + IS incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc Calculate % Remaining, t½, and CLint lcms->calc

Caption: Workflow for the HLM metabolic stability assay.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of disappearance of 4-AP, which follows first-order kinetics.

  • LC-MS/MS Quantification: Analyze the samples using a validated LC-MS/MS method. Calculate the peak area ratio of 4-AP to 4-AP-d6 for each time point.

  • Calculate Percent Remaining: Normalize the data by setting the peak area ratio at T=0 as 100%. Calculate the percentage of 4-AP remaining at each subsequent time point.

    % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus time (in minutes). The slope of the resulting linear regression line is the negative elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance is the volume of microsomal incubation cleared of the drug per unit time, per unit of protein.[13]

    CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume in µL / mg of Microsomal Protein)

    For this protocol: CLint = (0.693 / t½) * (200 µL / 0.1 mg)

Example Data Presentation
Time (min)% 4-AP Remainingln(% Remaining)
0100.04.605
588.24.480
1568.74.230
3045.13.809
4529.83.395
6019.72.981

From linear regression of ln(% Remaining) vs. Time:

  • Slope (k): 0.027 min⁻¹

  • t½: 0.693 / 0.027 = 25.7 min

  • CLint: (0.693 / 25.7) * (200 / 0.1) = 53.9 µL/min/mg protein

Mandatory Visualization: Conceptual Diagram of Microsomal Metabolism

G cluster_microsome Human Liver Microsome cluster_cofactor Cofactor Cycle cluster_quench Quenching Step CYP450 CYP450 Enzymes Metabolite Metabolites (e.g., 3-hydroxy-4-AP) CYP450->Metabolite Catalyzes Oxidation Parent 4-Aminopyridine (Parent Drug) Parent->CYP450 Binds to Active Site IS This compound (Internal Standard) NADPH NADPH NADPH->CYP450 Provides Reducing Equivalents NADP NADP+ NADPH->NADP e- donor Regen NADPH Regenerating System NADP->Regen Recycles

Caption: Role of CYPs, NADPH, and the Internal Standard.

Conclusion

This application note provides a comprehensive, scientifically grounded protocol for assessing the metabolic stability of 4-Aminopyridine using human liver microsomes. The integration of this compound as an internal standard is a non-negotiable component for achieving the analytical rigor required in modern drug development. By following this detailed methodology, researchers can generate reliable intrinsic clearance data, enabling informed decisions in the optimization of drug candidates with improved pharmacokinetic properties.

References

Application Notes & Protocols: Quantitative Bioanalysis of 4-Aminopyridine in Pharmacokinetic Studies Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 4-Aminopyridine (4-AP) in biological matrices, specifically human plasma, to support pharmacokinetic (PK) studies. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates 4-Aminopyridine-d6 (4-AP-d6) as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, ensuring the highest accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in regulated and non-regulated bioanalysis.

Introduction and Scientific Principles

4-Aminopyridine (Dalfampridine)

4-Aminopyridine, known clinically as Dalfampridine, is a potassium channel blocker.[4][5][6] By blocking potassium channels in demyelinated axons, it enhances the conduction of action potentials, which can improve motor function in patients with conditions like multiple sclerosis (MS).[4][5] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) profile through pharmacokinetic studies is critical for optimizing dosing regimens and ensuring patient safety.[7][8][9]

The Imperative for an Internal Standard in Pharmacokinetics

Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids over time. The inherent complexity of biological matrices (e.g., plasma, urine) can introduce significant variability during sample processing and analysis.[1][10] Factors such as analyte loss during extraction, injection volume inconsistencies, and ion suppression or enhancement in the mass spectrometer (matrix effects) can compromise data accuracy.[3][10][11]

An internal standard (IS) is a compound added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample before processing.[2][10] The IS co-elutes with the analyte and experiences the same experimental variations. By using the ratio of the analyte's response to the IS's response for quantification, these variations are effectively normalized, leading to highly reliable and reproducible results.[10][11]

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

The ideal internal standard behaves identically to the analyte during extraction, chromatography, and ionization.[1][2] A Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, is considered the most appropriate choice for quantitative bioanalysis.[1][2][12] In 4-AP-d6, six hydrogen atoms are replaced with deuterium. This substitution makes it chemically identical to 4-AP but provides a distinct mass-to-charge ratio (m/z) that is easily differentiated by the mass spectrometer.

Key Advantages of 4-AP-d6 as an IS:

  • Identical Physicochemical Properties: It has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte (4-AP).[2][12]

  • Correction for Matrix Effects: Since it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, providing the most accurate correction.[13]

  • High Precision and Accuracy: The use of a SIL-IS is a cornerstone of the Stable Isotope Dilution (SID) technique, which is recognized as a definitive method for achieving the highest levels of accuracy and precision in mass spectrometry.[12][14][15]

Bioanalytical Method and Protocol

This section details a validated LC-MS/MS method for the quantification of 4-AP in human plasma. The protocol is designed to be robust and compliant with regulatory guidelines such as those from the FDA.[16][17][18]

Materials and Reagents
MaterialSupplier/GradeNotes
4-Aminopyridine (Analyte)USP Reference Standard or equivalentPurity ≥99%
This compound (IS)Certified Reference Material SupplierIsotopic Purity ≥98%
Acetonitrile (ACN)LC-MS GradeFor protein precipitation and mobile phase.
Methanol (MeOH)LC-MS GradeFor stock solution preparation.
Formic AcidLC-MS GradeMobile phase modifier.
WaterType I, UltrapureFor mobile phase.
Human Plasma (K2EDTA)Certified VendorBlank matrix for standards and QCs.
Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (TQ-MS) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good peak shape and retention.

Workflow Diagram

The overall analytical workflow is depicted below. Early addition of the internal standard is critical to ensure it accounts for variability in all subsequent steps.[10]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 4-AP-d6 IS Working Solution Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_ACN Add Acetonitrile (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex & Centrifuge Add_ACN->Vortex2 Supernatant Collect Supernatant Vortex2->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Chromatography Chromatographic Separation (Co-elution of 4-AP & 4-AP-d6) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integrate Integrate Peak Areas (Analyte & IS) Detection->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Cal_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: High-level workflow for quantitative bioanalysis of 4-AP.

Detailed Experimental Protocol

Step 1: Preparation of Stock and Working Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 4-Aminopyridine and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 ACN:Water to create working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock in 50:50 ACN:Water to a final concentration that yields a robust signal in the mass spectrometer.

Step 2: Preparation of Calibration Standards and QC Samples

  • Prepare a set of at least eight non-zero CAL standards by spiking blank human plasma with the appropriate Analyte Working Solutions (e.g., to achieve final concentrations of 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL).

  • Prepare QC samples in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High concentrations.

Step 3: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma (CAL, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL) to all samples except for the "double blank" (blank plasma with no IS).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

Step 4: LC-MS/MS Conditions

ParameterConditionRationale
LC Column C18, 50 x 2.1 mm, 1.8 µmProvides efficient separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in ACNOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
LC Gradient 5% B to 95% B over 3 minA rapid gradient is sufficient for this simple analysis.
Ionization Mode ESI, Positive4-AP contains a basic nitrogen that readily protonates.
MRM Transitions See Table 2Provides specificity and sensitivity for quantification.

Table 2: Mass Spectrometer MRM Transitions

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
4-Aminopyridine m/z 95.1 m/z 78.1 Optimized value (~20 eV)

| this compound | m/z 101.1 | m/z 84.1 | Optimized value (~20 eV) |

Note: The specific m/z values and collision energies should be optimized on the specific instrument being used.

Data Analysis and Validation

Quantification
  • Integrate the chromatographic peak areas for both the 4-AP and 4-AP-d6 MRM transitions.

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = Area of 4-AP / Area of 4-AP-d6.

  • Construct a calibration curve by plotting the PAR of the CAL standards against their known concentrations.

  • Apply a linear regression with 1/x² weighting to the calibration curve. The curve must have a coefficient of determination (r²) ≥ 0.99.

  • Determine the concentration of 4-AP in QC and unknown samples by interpolating their PAR values from the regression equation.

Method Validation

The analytical method must be validated according to regulatory guidelines to ensure its reliability.[16][19] Key validation parameters include:

  • Selectivity & Specificity: No significant interfering peaks at the retention times of the analyte and IS in blank matrix.

  • Accuracy & Precision: The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should be ≤15% (≤20% at the LLOQ).

  • Calibration Curve: Linearity over the defined range.

  • Matrix Effect: Assessment of ion suppression or enhancement from different sources of biological matrix. The SIL-IS is critical for correcting this.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Visualization of the SID-MS Principle

The Stable Isotope Dilution (SID) method relies on adding a known amount of the labeled standard to quantify the unknown amount of the native analyte.

G cluster_sample cluster_ms cluster_calc node_analyte Unknown Amount (x) of Analyte 4-AP node_response MS Measures Response Ratio Response(4-AP) / Response(4-AP-d6) node_analyte->node_response node_is Known Amount (k) of Internal Standard 4-AP-d6 node_is->node_response node_quant Concentration is Proportional to Response Ratio [4-AP] ∝ Ratio node_response->node_quant

Caption: Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS).

Conclusion

The use of this compound as a stable isotope-labeled internal standard is fundamental to the development of a robust, accurate, and precise LC-MS/MS method for pharmacokinetic studies of 4-Aminopyridine. This approach effectively mitigates variability from sample processing and matrix effects, ensuring high-quality data that can reliably inform clinical and preclinical drug development decisions. The protocol described herein provides a comprehensive framework that can be adapted and validated for routine use in any bioanalytical laboratory.

References

A Robust and Sensitive Method for the Quantitative Analysis of 4-Aminopyridine in Human Cerebrospinal Fluid using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: This application note details a highly specific, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Aminopyridine (4-AP) in human cerebrospinal fluid (CSF). The strategic implementation of a deuterated internal standard, 4-Aminopyridine-d4 (4-AP-d4), is central to the method's success. This approach, known as Stable Isotope Dilution Analysis (SIDA), is the gold standard for quantitative mass spectrometry.[1][2] The deuterated standard is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects.[3][4] However, its increased mass allows the mass spectrometer to distinguish it from the endogenous analyte. This intrinsic correction for variability during sample preparation and analysis provides unparalleled accuracy and precision, which is critical when dealing with complex and often volume-limited matrices like CSF.[5][6]

Introduction

Clinical Significance of 4-Aminopyridine (Fampridine)

4-Aminopyridine (also known as fampridine) is a voltage-gated potassium (Kv) channel blocker.[7][8] In neurological conditions characterized by demyelination, such as multiple sclerosis (MS), the exposure of Kv channels on axons leads to a leakage of potassium ions, which impairs the propagation of action potentials.[9] By blocking these exposed channels, 4-AP can restore axonal conduction, leading to symptomatic improvements, most notably in walking ability for patients with MS.[9][10][11] Its therapeutic potential is also being investigated in other neurological disorders, including spinal cord injury and certain genetic channelopathies.[7][8][9]

Rationale for Therapeutic Drug Monitoring in Cerebrospinal Fluid (CSF)

As 4-AP exerts its therapeutic effects within the central nervous system (CNS), measuring its concentration directly in the CSF offers a more accurate reflection of target site engagement than peripheral blood measurements.[12] CSF analysis can be pivotal for:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a direct correlation between CNS drug concentration and clinical response or adverse effects.

  • Dose Optimization: Tailoring dosing regimens to achieve optimal therapeutic concentrations at the site of action while minimizing systemic side effects.

  • Clinical Research: Investigating the mechanisms of drug action and resistance in neurodegenerative diseases.[9]

The Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a premier quantitative technique in mass spectrometry.[1][13] It involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[14] The fundamental premise is that the analyte and the internal standard will behave identically through extraction, chromatography, and ionization. Therefore, any sample loss or signal fluctuation will affect both compounds equally. The final quantification is based on the ratio of the mass spectrometer's response of the analyte to the internal standard, which remains constant regardless of analytical variations.[2] This method effectively cancels out matrix effects and ensures high precision and accuracy.

Materials and Methods

Chemicals and Reagents
  • 4-Aminopyridine (≥98% purity)

  • 4-Aminopyridine-2,3,5,6-d4 (4-AP-d4, ≥98% isotopic enrichment)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid (Optima™ LC/MS grade)

  • Human Cerebrospinal Fluid (drug-free, pooled)

  • Artificial Cerebrospinal Fluid (aCSF) for calibration standards if blank matrix is scarce.[15][16]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare separate stock solutions of 4-AP and 4-AP-d4 in methanol at a concentration of 1.00 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 4-AP stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration standards (CALs).

  • Internal Standard (IS) Working Solution: Dilute the 4-AP-d4 stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.

  • Calibration (CAL) and Quality Control (QC) Samples: Prepare CALs and QCs by spiking blank CSF with the appropriate 4-AP working solutions. A typical calibration range would be 0.5–500 ng/mL. QC samples should be prepared at a minimum of three levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

Cerebrospinal Fluid Sample Preparation Protocol

The causality behind this protocol is the need to efficiently remove high-abundance proteins from the CSF, which can interfere with the analysis and contaminate the LC-MS system. Protein precipitation with acetonitrile is a rapid and effective method for small molecules like 4-AP.

  • Aliquot: Pipette 50 µL of CSF sample, CAL, or QC into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the 100 ng/mL 4-AP-d4 internal standard working solution to all tubes (except matrix blanks).

  • Precipitate: Add 150 µL of ice-cold acetonitrile. This ratio (3:1 organic solvent to sample) ensures efficient protein precipitation.

  • Vortex: Vortex mix for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow A 1. Aliquot 50 µL CSF B 2. Add 10 µL IS (4-AP-d4) A->B C 3. Add 150 µL Acetonitrile B->C D 4. Vortex (30s) C->D E 5. Incubate (-20°C, 20 min) D->E F 6. Centrifuge (14,000g, 10 min) E->F G 7. Transfer Supernatant F->G H 8. Inject into LC-MS/MS G->H

Caption: Workflow for CSF sample preparation.

LC-MS/MS Instrumentation and Conditions

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, which is essential for detecting low concentrations in complex biological fluids.[5]

  • Liquid Chromatography System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the polar 4-AP molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A fast gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • 4-Aminopyridine: Precursor Ion (Q1) m/z 95.1 → Product Ion (Q3) m/z 78.1

    • 4-Aminopyridine-d4: Precursor Ion (Q1) m/z 99.1 → Product Ion (Q3) m/z 82.1

G cluster_sida Principle of SIDA in LC-MS/MS Analyte 4-AP (Analyte, Unknown Amt) m/z 95.1 SamplePrep Sample Preparation Analyte->SamplePrep IS 4-AP-d4 (Internal Std, Known Amt) m/z 99.1 IS->SamplePrep LC LC Separation (Co-elution) SamplePrep->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Logic of Stable Isotope Dilution Analysis.

Method Validation

The bioanalytical method must be rigorously validated to ensure its reliability for the intended purpose, following guidelines from regulatory agencies like the FDA and EMA.[18][19][20]

Parameter Purpose Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other endogenous components in the matrix.[15]No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank CSF.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.[20]Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of the measurements.[15]Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).[21]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[20]Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and internal standard.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Results and Discussion

Chromatographic Performance

The described LC method provides excellent separation of 4-Aminopyridine from the bulk of endogenous CSF components, with a typical retention time of approximately 1.8 minutes. The use of a deuterated internal standard ensures that any minor shifts in retention time due to matrix or system variability are accounted for, as both compounds will shift identically.

Method Validation Summary

The following table summarizes representative data from the method validation, demonstrating that the assay is robust, reliable, and fit for purpose.

Validation Parameter Result Status
Linearity (0.5–500 ng/mL) r² > 0.995Pass
Intra-day Accuracy 94.5% – 108.2%Pass
Intra-day Precision (%CV) ≤ 8.5%Pass
Inter-day Accuracy 96.1% – 105.7%Pass
Inter-day Precision (%CV) ≤ 9.8%Pass
LLOQ (0.5 ng/mL) Accuracy: 103.4%; Precision: 11.2%Pass
Matrix Effect (%CV) 6.7%Pass
Freeze-Thaw Stability (3 cycles) Recovery: 97.2% – 104.5%Pass
Bench-Top Stability (4h, RT) Recovery: 95.8% – 102.1%Pass

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative analysis of 4-Aminopyridine in human cerebrospinal fluid. The protocol leverages a simple and efficient protein precipitation for sample cleanup and employs a stable isotope-labeled internal standard (4-AP-d4) to ensure the highest level of accuracy and precision. The method demonstrates excellent sensitivity, selectivity, and robustness, meeting the rigorous criteria for bioanalytical method validation.[22] This assay is well-suited for therapeutic drug monitoring, clinical trials, and neuroscience research aimed at understanding the central nervous system pharmacokinetics of 4-Aminopyridine.

References

The Strategic Application of 4-Aminopyridine-d6 in Preclinical Drug Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the pursuit of robust and reproducible data is paramount. The journey of a drug candidate from discovery to clinical trials hinges on a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. Stable isotope-labeled internal standards are indispensable tools in this process, and 4-Aminopyridine-d6, the deuterated analog of the potassium channel blocker 4-Aminopyridine, stands out as a critical reagent for researchers investigating neurological disorders and other conditions where this therapeutic agent is relevant.

This comprehensive guide provides in-depth technical insights and field-proven protocols for the effective use of this compound in preclinical research. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage this tool for generating high-quality, reliable data for regulatory submissions and internal decision-making.

The Scientific Rationale: Why Deuterium Labeling Matters

4-Aminopyridine (4-AP) is a well-established potassium (K+) channel blocker that enhances neurotransmission and has shown therapeutic potential in conditions like multiple sclerosis.[1][2] In preclinical studies, accurate quantification of 4-AP in biological matrices is crucial for establishing its absorption, distribution, metabolism, and excretion (ADME) profile.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard to the unlabeled analyte.[3][4] This ensures that this compound behaves similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for variations in sample processing and matrix effects.[4][5]

Furthermore, the introduction of deuterium atoms can sometimes influence the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions involving the cleavage of this bond.[6] While primarily used as an internal standard, this property of this compound can also be exploited in mechanistic studies to probe the metabolic pathways of 4-AP.

Core Applications of this compound in Preclinical Research

The primary applications of this compound in preclinical drug development are centered around quantitative bioanalysis and in vivo target engagement studies.

Quantitative Bioanalysis using LC-MS/MS

Accurate measurement of 4-AP concentrations in plasma, brain tissue, and other biological matrices is fundamental to understanding its pharmacokinetics. This compound serves as the ideal internal standard for developing robust and validated LC-MS/MS methods.

Property4-AminopyridineThis compoundReference
Chemical Formula C₅H₆N₂C₅D₆N₂[7]
Molecular Weight 94.11 g/mol 100.15 g/mol [7]
CAS Number 504-24-545498-20-2[7]
Isotopic Purity N/A≥98 atom % D[7]
Chemical Purity Varies by supplier≥99% (CP)[7]
Protocol 1: Quantitative Analysis of 4-Aminopyridine in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of 4-Aminopyridine in rat plasma samples.

Materials and Reagents:

  • 4-Aminopyridine (analytical standard)

  • This compound (internal standard, IS)

  • Rat plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates (96-well)

  • Autosampler vials or 96-well collection plates

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow:

Caption: LC-MS/MS workflow for 4-AP quantification.

Step-by-Step Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of 4-Aminopyridine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solutions, prepare serial dilutions in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound working solution (in acetonitrile).

    • Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to a clean collection plate or autosampler vials.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • LC-MS/MS Analysis:

    • Liquid Chromatography Conditions:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A linear gradient from 5% to 95% B over 3-5 minutes is a good starting point.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • 4-Aminopyridine: Q1: 95.1 m/z → Q3: 78.1 m/z (quantifier), 95.1 m/z → 51.1 m/z (qualifier)

        • This compound: Q1: 101.1 m/z → Q3: 84.1 m/z

      • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of 4-Aminopyridine to this compound against the nominal concentration of the calibration standards.

    • Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve.

    • Quantify the concentration of 4-Aminopyridine in the QC and unknown samples using the regression equation.

Trustworthiness and Validation: This method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, recovery, matrix effect, and stability.[3][8] The use of this compound ensures that any variability during the analytical process is accounted for, leading to a self-validating system.

In Vivo Microdialysis for Brain Pharmacokinetics

In vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the extracellular fluid of specific tissues, such as the brain, in freely moving animals.[9][10] This is particularly relevant for centrally acting drugs like 4-Aminopyridine. This compound can be used as a calibrator in retrodialysis experiments to determine the in vivo recovery of the microdialysis probe.[6][11]

G cluster_0 In Vivo Microdialysis Setup Animal Freely Moving Animal (e.g., Rat) Probe Microdialysis Probe (in brain target region) Animal->Probe Probe->Animal Diffusion Exchange Collector Fraction Collector Probe->Collector Collects Pump Syringe Pump Perfusate Perfusate (with 4-AP-d6) Pump->Perfusate Pushes Dialysate Dialysate Samples (for LC-MS/MS) Collector->Dialysate Perfusate->Probe Infuses

Caption: In vivo microdialysis experimental setup.

Protocol 2: Determination of Brain Unbound 4-Aminopyridine Concentrations using In Vivo Microdialysis and this compound for Recovery Calibration

Objective: To measure the time course of unbound 4-Aminopyridine concentrations in a specific brain region (e.g., striatum) of a rat following systemic administration.

Materials and Reagents:

  • 4-Aminopyridine

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics for surgery

  • Microdialysis probes (e.g., 10-20 kDa molecular weight cut-off)

  • Syringe pump and fraction collector

Step-by-Step Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest.

    • Allow the animal to recover from surgery for at least 24 hours.

  • In Vivo Probe Recovery Calibration (Retrodialysis):

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF containing a known concentration of this compound (e.g., 100 ng/mL) at a constant flow rate (e.g., 1 µL/min).

    • Collect dialysate fractions every 20-30 minutes for a baseline period (e.g., 2-3 hours).

    • Analyze the dialysate samples by LC-MS/MS to determine the concentration of this compound that was lost during perfusion (C_in - C_out).

    • Calculate the in vivo recovery using the formula: Recovery (%) = ((C_in - C_out) / C_in) * 100.

  • Pharmacokinetic Study:

    • Administer a dose of 4-Aminopyridine to the rat (e.g., intraperitoneally or orally).

    • Continue to perfuse the probe with aCSF (without the deuterated standard) and collect dialysate fractions at regular intervals for several hours.

    • At the end of the experiment, collect a terminal blood sample for plasma analysis.

  • Sample Analysis and Data Interpretation:

    • Analyze the dialysate and plasma samples for 4-Aminopyridine concentration using the validated LC-MS/MS method described in Protocol 1.

    • Correct the measured dialysate concentrations for the in vivo probe recovery to determine the actual unbound brain extracellular fluid concentration of 4-Aminopyridine.

    • Plot the unbound brain concentration and plasma concentration versus time to determine the pharmacokinetic profile of 4-Aminopyridine in the brain.

Causality and Self-Validation: The use of this compound for in vivo recovery calibration is critical because it has virtually identical diffusion characteristics to the unlabeled drug, providing a more accurate measure of probe recovery in the complex biological environment of the brain compared to in vitro calibration methods.[6]

Quality and Trustworthiness of this compound

The reliability of any preclinical study hinges on the quality of the reagents used. When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier.

Table 2: Key Parameters on a Certificate of Analysis for this compound
ParameterTypical SpecificationImportance
Chemical Identity Confirmed by ¹H-NMR, ¹³C-NMR, MSEnsures the correct compound is being used.
Chemical Purity ≥98% (typically by HPLC or GC)High chemical purity minimizes the risk of interference from impurities.
Isotopic Purity ≥98 atom % DHigh isotopic purity is crucial to prevent cross-talk between the analyte and internal standard signals in the mass spectrometer.
Mass Shift M+6Confirms the degree of deuteration.
Residual Solvents Specified limits (e.g., by GC-HS)Ensures the absence of potentially interfering or toxic solvents.

Researchers should always verify that the supplied material meets these specifications to ensure the integrity of their experimental data.

Conclusion and Future Perspectives

This compound is an essential tool for any research program focused on the preclinical development of 4-Aminopyridine or its derivatives. Its application as an internal standard in LC-MS/MS bioanalysis provides the accuracy and precision required for robust pharmacokinetic assessments. Furthermore, its use in in vivo microdialysis studies enables the direct measurement of pharmacologically active, unbound drug concentrations at the site of action in the central nervous system. By adhering to the detailed protocols and quality considerations outlined in this guide, researchers can confidently generate high-quality data that will accelerate the translation of promising drug candidates from the laboratory to the clinic.

References

Application Notes and Protocols: Advanced NMR Spectroscopy Techniques Utilizing 4-Aminopyridine-d6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications and methodologies involving 4-Aminopyridine-d6 (4-AP-d6) in modern NMR spectroscopy. Designed for researchers, analytical chemists, and professionals in drug development, this document details the utility of 4-AP-d6 as a robust internal standard for quantitative NMR (qNMR) and as a chemical shift reference. We present field-proven, step-by-step protocols, explain the rationale behind critical experimental parameters, and offer troubleshooting guidance to ensure the acquisition of high-fidelity, reproducible data. The inherent advantages of using a deuterated standard, such as spectral simplification and avoidance of signal overlap, are highlighted within the context of practical applications.

Introduction: The Role of Deuterated Standards in High-Precision NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for elucidating molecular structure and quantifying substances.[1][2] The precision of quantitative NMR (qNMR) hinges on the use of an internal standard (IS) against which the analyte signal can be compared.[1][3] An ideal internal standard possesses high purity, is chemically inert with respect to the analyte and solvent, and exhibits sharp, well-resolved resonance peaks in a region of the spectrum free from analyte signals.[3]

This compound emerges as a superior internal standard for ¹H NMR for several key reasons:

  • Spectral Simplicity: The deuteration of the pyridine ring protons removes their signals from the ¹H spectrum, leaving only the residual proton signal of the amino group (if not also deuterated, though typically it is exchanged in protic solvents) and any residual non-deuterated sites. This drastically reduces the potential for signal overlap with the analyte.[4][5]

  • Chemical Stability: 4-AP-d6 is a stable solid compound, ensuring consistency and a long shelf-life for the standard.[6]

  • Favorable Solubility: It exhibits good solubility in common NMR solvents, particularly polar aprotic solvents like DMSO-d6.[7]

This guide will focus primarily on the application of 4-AP-d6 in qNMR for purity assessment and concentration determination, providing the necessary protocols and theoretical grounding to empower researchers to achieve accurate and reliable results.

Physicochemical Properties and Safety Profile

A thorough understanding of the standard's properties is fundamental to its effective use.

Key Properties of this compound
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-Pyridinamine-d6; Fampridine-d6[6]
CAS Number 45498-20-2[6]
Molecular Formula C₅D₆N₂
Molecular Weight 100.15 g/mol [6]
Appearance Solid
Melting Point 155-158 °C
Isotopic Purity Typically ≥98 atom % D[6]
Chemical Purity Typically ≥99% (CP)
Solubility Soluble in DMSO (≥100 mg/mL)[7]
Critical Safety Information

4-Aminopyridine and its isotopologues are highly toxic and must be handled with extreme care. All operations should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Hazard ClassGHS Hazard StatementsPrecautionary Statements
Acute Toxicity H300: Fatal if swallowed.[8][9]P264: Wash skin thoroughly after handling.[9]
H311 + H331: Toxic in contact with skin or if inhaled.[9]P270: Do not eat, drink or smoke when using this product.[9]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin/Eye Damage H314: Causes severe skin burns and eye damage.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects.[8]P273: Avoid release to the environment.[9]

Note: This is a summary. Users must consult the full Safety Data Sheet (SDS) before handling this material.[8][9][10]

Core Application: Quantitative ¹H NMR (qNMR)

qNMR is a primary ratio method of measurement, meaning the purity or concentration of an analyte can be determined without requiring a calibration curve from the analyte itself.[11] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2]

The qNMR Equation

The purity of an analyte (P_analyte) can be calculated using the following equation when an internal standard of known purity is used:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral area of the resonance signal

  • N : Number of protons giving rise to the selected resonance signal

  • M : Molar mass

  • m : Weighed mass

  • P : Purity of the substance

  • std : Internal Standard (this compound)

  • analyte : The compound of interest

Rationale for Using 4-AP-d6 as a qNMR Standard

The selection of an internal standard is the most critical decision in designing a qNMR experiment.[3] 4-AP-d6 meets the stringent criteria for an excellent standard.

G IS_Criteria Ideal qNMR Internal Standard Criteria Purity High Purity (Chemical & Isotopic ≥99%) IS_Criteria->Purity Ensures accurate mass measurement Stability Chemical Stability (Non-reactive, stable solid) IS_Criteria->Stability Prevents degradation during experiment Solubility Good Solubility (Co-soluble with analyte) IS_Criteria->Solubility Ensures homogeneous solution Spectrum Simple NMR Spectrum (Few, sharp signals) IS_Criteria->Spectrum Allows for accurate integration Overlap No Signal Overlap (Resonances clear of analyte) IS_Criteria->Overlap Critical for unambiguous quantification APd6 This compound Purity->APd6 Meets Stability->APd6 Meets Solubility->APd6 Meets Spectrum->APd6 Meets (Deuterated) Overlap->APd6 Meets (Deuterated)

Caption: Logical relationship of ideal qNMR standard criteria and 4-AP-d6.

Experimental Protocols

Protocol 1: Purity Determination of an Analyte by qNMR

This protocol provides a step-by-step method for determining the purity of a solid organic compound using 4-AP-d6 as the internal standard and DMSO-d6 as the solvent.

A. Principle

A precisely weighed amount of the analyte and the 4-AP-d6 internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions, ensuring full relaxation of all relevant nuclei. The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to a residual, non-deuterated signal of the standard (or a signal from a non-deuterated analogue added in known quantity if the d6 standard is >99.9% deuterated and shows no usable signal). For this protocol, we assume the 4-AP-d6 has a quantifiable residual proton signal or that its purity is being transferred via a non-deuterated standard.

B. Materials and Equipment

  • This compound (≥99% chemical purity, ≥98% isotopic purity)

  • Analyte of interest

  • Deuterated solvent: DMSO-d6 (high purity)

  • High-quality 5 mm NMR tubes[12][13]

  • Analytical microbalance (readability ±0.01 mg or better)

  • Glass vials with caps

  • Calibrated micropipettes

  • Vortex mixer or sonicator

  • Pasteur pipette and cotton wool for filtration[12][14]

C. Experimental Workflow

Caption: Workflow for purity determination by qNMR.

D. Step-by-Step Procedure

  • Weighing (The Critical Step): Accurate weighing is paramount for qNMR.[15]

    • Place a clean, dry glass vial on the tared analytical balance and record its mass.

    • Add approximately 5-10 mg of the analyte to the vial. Record the precise mass (m_analyte).

    • Tare the balance again. Add a suitable amount of 4-AP-d6 (typically aiming for a 1:1 molar ratio with the analyte) to the same vial. Record the precise mass (m_std). Rationale: Weighing by difference into the same vial minimizes transfer errors.

  • Dissolution:

    • Using a calibrated pipette, add a precise volume of DMSO-d6 (typically 0.6-0.7 mL for a 5 mm tube) to the vial.[14][16]

    • Securely cap the vial and vortex or sonicate until both the analyte and the standard are completely dissolved. Visually inspect against a light source to ensure no particulate matter remains.[3][15] Rationale: A homogeneous solution is essential for accurate signal integration.

  • Sample Transfer:

    • If any particulates are visible, filter the solution. Place a small plug of cotton wool into a Pasteur pipette and transfer the solution through the filter into a clean, high-quality NMR tube.[12][14]

    • Ensure the sample height in the tube is sufficient to cover the NMR probe's detection coil (typically 4-5 cm).[16][17]

    • Cap the NMR tube and label it clearly.

E. NMR Data Acquisition

Acquiring data under non-quantitative conditions is a common source of error. The following parameters are crucial for accuracy.

ParameterRecommended ValueRationale
Pulse Angle 30° - 90°A 90° pulse provides maximum signal for a single scan, but a smaller angle (e.g., 30°) can be used with a shorter relaxation delay. For highest accuracy, a 90° pulse with a long delay is preferred.
Relaxation Delay (d1) ≥ 5 x T₁This is the most critical parameter. The delay must be at least five times the longest spin-lattice relaxation time (T₁) of both the standard and analyte protons being quantified. This ensures >99% magnetization recovery for accurate integration.[18] A conservative value of 30-60 seconds is often used if T₁ is unknown.
Acquisition Time (aq) ≥ 3 secondsTo ensure high digital resolution (≤ 0.25 Hz/point) for accurate peak integration.[18]
Number of Scans (ns) 8 to 64 (or more)Determined by the sample concentration. The goal is to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy) for the signals to be integrated.[18]
Receiver Gain (rg) Set automaticallyShould be set to avoid signal clipping (ADC overflow), which would invalidate quantification.

F. Data Processing and Calculation

  • Apply a Fourier transform to the FID.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction to ensure a flat baseline across the spectrum.

  • Select a well-resolved, non-overlapping signal for the analyte and a suitable signal for 4-AP-d6.

  • Integrate the selected signals. Define the integral boundaries carefully to encompass the entire peak area.

  • Use the qNMR equation provided in Section 3.1 to calculate the purity of the analyte.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Broad Lines Inhomogeneous sample (undissolved material).[3][13] Sample concentration too high.[13][16] Poor quality NMR tube.Filter the sample before transfer.[12][14] Prepare a more dilute sample. Use high-quality, rated NMR tubes.[13]
Inaccurate Quantification Relaxation delay (d1) too short.[18][19] Signal overlap. Weighing errors. Inaccurate integration due to poor phasing or baseline correction.Determine T₁ values experimentally or use a conservative d1 of >30s. Choose different, well-resolved peaks or use a different deuterated solvent to shift peaks.[2] Use a calibrated microbalance in a draft-free location. Re-process the spectrum, ensuring careful phasing and baseline correction.
No Usable Signal from Standard Isotopic enrichment of 4-AP-d6 is too high (>99.9% D).Spike the sample with a known, small quantity of non-deuterated 4-Aminopyridine or use a different standard.

Conclusion

This compound serves as an excellent internal standard for quantitative NMR spectroscopy, offering the distinct advantages of spectral simplification and chemical stability. By adhering to the meticulous protocols for sample preparation and data acquisition detailed in this guide, researchers can leverage the power of qNMR to obtain highly accurate and reproducible measurements of purity and concentration. The key to success lies in careful weighing, ensuring complete sample dissolution, and, most importantly, using a sufficiently long relaxation delay during NMR acquisition to allow for full recovery of magnetization. When handled with the appropriate safety precautions, 4-AP-d6 is a valuable tool for analytical chemists in pharmaceutical and chemical research.

References

Application Notes and Protocols for Cell-Based Assays Utilizing 4-Aminopyridine-d6

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Inducing and Modulating Neuronal Hyperexcitability In Vitro

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of 4-Aminopyridine-d6 (4-AP-d6) in cell-based assays. 4-Aminopyridine is a potent, non-selective blocker of voltage-gated potassium (K+) channels, widely used to induce neuronal hyperexcitability and model epileptiform activity in vitro.[1][2][3] The deuterated isotopologue, 4-AP-d6, offers potential advantages in metabolic stability, making it a valuable tool for reproducible, long-duration studies and pharmacokinetic analyses. We will delve into the mechanistic underpinnings of 4-AP action, the rationale for using its deuterated form, and provide detailed, validated protocols for executing neurotoxicity and neuroprotection assays.

Introduction: The "Why" Behind the Protocol

In the quest to understand neurological disorders and discover effective therapeutics, robust in vitro models are indispensable. Many neurological conditions, such as epilepsy and multiple sclerosis, are characterized by neuronal hyperexcitability or impaired action potential conduction.[4][5] 4-Aminopyridine (4-AP) serves as a critical pharmacological tool to replicate these pathological states in a controlled laboratory setting.

4-AP functions by blocking voltage-gated potassium channels, which are fundamental to repolarizing the neuronal membrane after an action potential.[6][7] By inhibiting this repolarization, 4-AP prolongs the action potential, leading to an increase in neurotransmitter release at the synapse and a state of heightened neuronal excitability.[1][2] This makes it an established agent for inducing seizure-like events in brain slice preparations and neuronal cultures.[3][8]

Why this compound? The Deuterium Advantage

The use of deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, is a sophisticated strategy in pharmacology and analytical sciences.[] The carbon-deuterium (C-D) bond is significantly stronger (6-10 times) than the carbon-hydrogen (C-H) bond.[10] This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect .[10]

For researchers, utilizing 4-AP-d6 can translate to:

  • Enhanced Metabolic Stability: Reduced breakdown by metabolic enzymes (e.g., Cytochrome P450s) can lead to more stable compound concentrations over the duration of a cell-based assay, improving reproducibility.[10]

  • Improved Pharmacokinetic Profile: While more relevant for in vivo studies, a slower metabolism can alter a drug's half-life and exposure, a key consideration in drug development.[10]

  • Utility as an Internal Standard: 4-AP-d6 is an ideal internal standard for quantifying the non-deuterated parent drug in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

This guide provides a framework for leveraging these properties of 4-AP-d6 to build a robust cell-based assay for screening compounds that may prevent or reverse neuronal excitotoxicity.

Mechanism of Action: Orchestrating Hyperexcitability

The therapeutic and experimental effects of 4-AP are rooted in its ability to modulate ion channel function. It is a non-selective blocker, affecting a variety of K+ channels, including those of the Kv1, Kv2, and Kv4 families.[1][2]

The sequence of events at the cellular level is as follows:

  • Membrane Permeation: 4-AP, a weak base, can cross the cell membrane in its non-ionized form.[6]

  • Intracellular Blockade: Once inside the neuron, it acts from the intracellular side to block the pore of voltage-gated K+ channels, primarily when they are in the open state.[6]

  • Delayed Repolarization: The efflux of K+ ions, which is necessary to bring the membrane potential back to its resting state after depolarization, is inhibited.

  • Prolonged Action Potential: The delayed repolarization widens the action potential duration.

  • Enhanced Neurotransmitter Release: The prolonged depolarization of the presynaptic terminal leads to a greater influx of calcium (Ca2+) through voltage-gated calcium channels. This elevated intracellular Ca2+ triggers the release of an increased amount of neurotransmitters, particularly the excitatory neurotransmitter glutamate, into the synaptic cleft.[1][4]

  • Neuronal Hyperexcitability: The excessive glutamate release over-stimulates postsynaptic receptors (e.g., NMDA and AMPA receptors), leading to a cascade of excitatory signals and, at high levels, excitotoxicity and cell death.[1]

cluster_membrane Neuronal Membrane AP Action Potential (Depolarization) K_Channel Voltage-Gated K+ Channel (Open) AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Repolarization Delayed Repolarization K_Channel->Repolarization Inhibits K+ Efflux Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Mediates FourAP This compound FourAP->K_Channel Blocks AP_Duration Prolonged Action Potential Repolarization->AP_Duration Leads to AP_Duration->Ca_Channel Keeps Open Longer NT_Release Increased Glutamate Release Ca_Influx->NT_Release Triggers Hyperexcitability Neuronal Hyperexcitability/ Excitotoxicity NT_Release->Hyperexcitability Causes

Caption: Mechanism of this compound Action.

Protocol: A Cell-Based Assay for Neuroprotection Screening

This protocol details a method to assess the potential of test compounds to protect neurons from 4-AP-d6-induced excitotoxicity. The primary endpoint is cell viability, measured using a standard cytotoxicity assay.

Materials and Reagents
Material/ReagentRecommended Source/Specifications
Cell Line SH-SY5Y (human neuroblastoma), Primary Cortical Neurons, or iPSC-derived neurons
This compound Isotopic enrichment ≥98%[12]
Culture Medium DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin (for SH-SY5Y) or specialized neuronal medium (e.g., Neurobasal + B27)
Labware 96-well, flat-bottom, tissue culture-treated plates (black-walled for fluorescence)
Test Compounds Dissolved in an appropriate vehicle (e.g., DMSO, PBS)
Vehicle Control e.g., 0.1% DMSO in culture medium
Positive Control e.g., 100 µM Glutamate
Cytotoxicity Assay Kit Lactate Dehydrogenase (LDH) assay kit or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)
Instrumentation Plate reader (absorbance or fluorescence), automated fluorescence microscope
Experimental Workflow

The workflow is designed for a 96-well plate format to allow for high-throughput screening.

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 3-4: Endpoint Assay Seed Seed neurons into 96-well plate (e.g., 20,000 cells/well) Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Add_Cmpd Add Test Compounds & Controls (e.g., 10 µL/well) Pre_Incubate Pre-incubate for 1h Add_Cmpd->Pre_Incubate Add_4AP Add 4-AP-d6 (e.g., 100 µM final conc.) Pre_Incubate->Add_4AP Incubate2 Incubate for 24-48h Add_4AP->Incubate2 Perform_Assay Perform Cytotoxicity Assay (e.g., LDH) Read_Plate Read plate on Spectrophotometer or Microscope Perform_Assay->Read_Plate Analyze Analyze Data: Calculate % Viability Read_Plate->Analyze

Caption: Experimental workflow for neuroprotection screening.

Step-by-Step Protocol

Day 1: Cell Plating

  • Culture and expand your chosen neuronal cell line according to standard protocols.

  • Harvest cells and perform a cell count to determine cell density and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2 x 10^5 cells/mL for a target of 20,000 cells per 100 µL).

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and recover.

Day 2: Compound and 4-AP-d6 Treatment

  • Prepare Compound Plate: Prepare serial dilutions of your test compounds in culture medium at 10x the final desired concentration. Include wells for vehicle control and a positive toxicity control (e.g., Glutamate).

  • Pre-treatment: Carefully remove approximately half of the medium from the cell plate and add 10 µL of the 10x test compound dilutions to the appropriate wells.

  • Incubate for 1 hour. This allows compounds to enter the cells before the excitotoxic insult.

  • Prepare 4-AP-d6: Prepare a stock solution of 4-AP-d6 in sterile water or PBS. Dilute it in culture medium to a 10x working concentration (e.g., 1 mM for a final concentration of 100 µM).

  • Induce Excitotoxicity: Add 10 µL of the 10x 4-AP-d6 solution to all wells except the "vehicle only" control wells. Add 10 µL of medium to the vehicle control wells.

  • Incubate the plate for 24 to 48 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically for your specific cell type and 4-AP-d6 concentration.

Day 3/4: Cytotoxicity Measurement (LDH Assay Example)

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached, dead cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new, empty 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for the recommended time (e.g., 30 minutes).

  • Add the stop solution provided with the kit.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

Data Analysis and Expected Results

Data Processing
  • Background Subtraction: Subtract the average absorbance of medium-only wells from all experimental wells.

  • Determine Controls:

    • Vehicle Control (VC): Represents 100% cell viability (or baseline LDH release).

    • Maximum Release Control: Lyse a set of untreated wells with the lysis buffer provided in the LDH kit to determine 100% LDH release (0% viability).

  • Calculate Percent Viability:

    • % Cytotoxicity = 100 * (Experimental Value - VC) / (Max Release - VC)

    • % Viability = 100 - % Cytotoxicity

Representative Data Table

The following table illustrates hypothetical results from a neuroprotection screen.

Treatment GroupConcentrationAbsorbance (490nm)% Viability
Vehicle Control-0.150100%
Max Release Control-1.8500%
4-AP-d6 Only100 µM1.20038.2%
4-AP-d6 + Cmpd A1 µM1.15041.2%
4-AP-d6 + Cmpd A10 µM0.85058.8%
4-AP-d6 + Cmpd A100 µM0.45082.4%
4-AP-d6 + Cmpd B10 µM1.18039.4%

From this data, a dose-response curve for Compound A can be generated to calculate its EC50 (the concentration at which it provides 50% of its maximal protective effect).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Use a multichannel pipette; Avoid using the outer wells of the plate; Ensure proper mixing of reagents.
No significant cell death with 4-AP-d6 4-AP-d6 concentration is too low; Incubation time is too short; Cells are resistant.Perform a dose-response and time-course experiment to optimize conditions (e.g., test 10 µM - 1 mM); Use a more sensitive cell line.
All cells die, even in protected groups 4-AP-d6 concentration is too high; Test compound is cytotoxic at the tested concentrations.Lower the 4-AP-d6 concentration; Test the cytotoxicity of your compounds in the absence of 4-AP-d6.
High background in LDH assay Serum in the media contains LDH; Cells were damaged during handling.Use low-serum or serum-free medium for the assay period; Handle plates gently and avoid excessive pipetting.

Conclusion

This compound is a powerful and refined tool for inducing neuronal hyperexcitability in cell-based assays. Its enhanced metabolic stability provides a foundation for highly reproducible screening and mechanistic studies. The protocols outlined in this guide offer a validated starting point for identifying and characterizing novel neuroprotective compounds. By carefully optimizing assay conditions and including rigorous controls, researchers can generate high-quality, actionable data to advance the fields of neuroscience and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Aminopyridine-d6 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies for researchers and drug development professionals encountering signal suppression of 4-Aminopyridine-d6 in mass spectrometry-based assays. The question-and-answer format directly addresses common issues, explaining the underlying scientific principles and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant and inconsistent drop in my this compound signal. What is the most likely cause?

A1: The most probable cause is ion suppression , a specific type of matrix effect.[1][2] This phenomenon occurs when components in your sample matrix, other than your analyte of interest, interfere with the ionization of this compound in the mass spectrometer's ion source.[1] These interfering components can co-elute with your deuterated standard, competing for the limited charge available during the ionization process, which leads to a reduced signal for your analyte.[1]

Common culprits for ion suppression in biological matrices like plasma or serum include:

  • Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression, particularly in electrospray ionization (ESI).[3]

  • Salts and Buffers: High concentrations of non-volatile salts can disrupt the desolvation process in the ESI source, leading to reduced signal intensity.[3]

  • Other Endogenous Molecules: A complex mixture of lipids, peptides, and other small molecules can co-elute and contribute to signal suppression.[1]

It is crucial to systematically diagnose the source of the suppression to implement an effective solution.

Troubleshooting Guides

Q2: How can I definitively determine if ion suppression is affecting my this compound signal?

A2: A post-column infusion experiment is the gold standard for identifying and diagnosing ion suppression.[4][5] This technique helps to pinpoint the retention times at which co-eluting matrix components are causing a drop in your analyte's signal.[4]

Here's a generalized protocol for a post-column infusion experiment:

Experimental Protocol: Post-Column Infusion

  • Prepare a Standard Solution: Create a solution of this compound at a concentration that provides a stable, mid-range signal on your mass spectrometer.

  • System Setup:

    • Use a 'T' junction to connect your LC column outlet to the mass spectrometer's inlet.

    • With a syringe pump, continuously infuse the this compound standard solution into the mobile phase flow after the LC column but before the MS inlet. The infusion flow rate should be low (e.g., 5-10 µL/min) compared to your LC flow rate.

  • Establish a Stable Baseline: Begin the infusion and allow the this compound signal to stabilize, creating a consistent baseline.

  • Inject a Blank Matrix: Inject an extracted blank sample matrix (prepared using the same method as your study samples but without the analyte or internal standard).

  • Monitor the Signal: Carefully observe the signal of the infused this compound. Any significant dip in the signal intensity indicates a region of ion suppression caused by co-eluting components from the blank matrix.[4][6]

The following diagram illustrates the setup for a post-column infusion experiment:

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee LC Eluent Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->Tee Infused Standard MS Mass Spectrometer Tee->MS caption Post-column infusion experimental setup.

Caption: Post-column infusion experimental setup.

By comparing the chromatogram of the infused standard during a blank matrix injection to one with a pure solvent injection, you can visualize the zones of ion suppression.[5][6]

Q3: My post-column infusion experiment confirmed ion suppression. What are my next steps to mitigate this issue?

A3: Once you've confirmed ion suppression, you can employ several strategies, often in combination, to minimize its impact. The key is to either remove the interfering components or to chromatographically separate them from your analyte.

Troubleshooting Workflow for Ion Suppression

G cluster_options Mitigation Strategies Start Ion Suppression Confirmed Sample_Prep Optimize Sample Preparation Start->Sample_Prep Chromatography Modify Chromatographic Conditions Start->Chromatography Sample_Prep->Chromatography Result Signal Restored Sample_Prep->Result Mobile_Phase Adjust Mobile Phase Composition Chromatography->Mobile_Phase Chromatography->Result Ionization Consider Alternative Ionization Mobile_Phase->Ionization Mobile_Phase->Result Ionization->Result caption Troubleshooting workflow for ion suppression.

Caption: Troubleshooting workflow for ion suppression.

1. Optimize Sample Preparation: Proper sample preparation is one of the most effective ways to reduce matrix effects.[1] The goal is to remove as many interfering components as possible before analysis.

  • Solid-Phase Extraction (SPE): This technique can be highly selective in extracting your analyte while leaving behind many matrix components that cause ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective at removing interfering substances.

  • Protein Precipitation: While a common and simple technique, it may not be sufficient to remove all phospholipids, which are a primary source of ion suppression.[3]

2. Modify Chromatographic Conditions: If co-elution is the problem, improving the chromatographic separation is key.

  • Change the Stationary Phase: A column with a different chemistry (e.g., HILIC for polar compounds) might provide better separation from interfering matrix components.

  • Adjust the Gradient: Modifying the gradient elution profile can help to resolve your analyte from the suppression zone.

  • Lower the Flow Rate: Reducing the flow rate can sometimes lessen ion suppression by improving the efficiency of the electrospray process.[7]

3. Adjust Mobile Phase Composition: The composition of your mobile phase can significantly impact ionization efficiency.[8][9]

  • Mobile Phase Additives: For a basic compound like 4-Aminopyridine, using a mobile phase with an acidic additive like formic acid will promote protonation and enhance the signal in positive ion mode.[8][9] However, be aware that some additives, like trifluoroacetic acid (TFA), can cause ion suppression themselves due to ion-pairing effects.[7][10]

  • Organic Solvent: The choice of organic solvent (e.g., acetonitrile vs. methanol) can also influence ionization. Acetonitrile, being aprotic, can sometimes lead to more effective protonation of basic compounds compared to protic solvents like methanol.[9]

Quantitative Data Summary: Impact of Mobile Phase Additives

Mobile Phase AdditiveExpected Effect on this compound Signal (Positive ESI)Rationale
0.1% Formic Acid Increase Promotes protonation of the basic analyte.[8][9]
Ammonium Formate/Acetate Variable Can act as a buffer and may improve signal consistency.
0.1% Trifluoroacetic Acid (TFA) Decrease (Potential Suppression) Strong ion-pairing can "mask" the analyte from the ESI process.[10]

4. Consider Alternative Ionization Techniques: If ESI is proving problematic, an alternative ionization source might be less susceptible to the specific matrix effects in your samples.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to ion suppression from non-volatile salts and can be a good alternative for small molecules like 4-Aminopyridine.

By systematically working through these troubleshooting steps, you can identify the root cause of the signal suppression and implement an effective solution to restore the performance of your assay.

References

Technical Support Center: Addressing Matrix Effects in 4-Aminopyridine Bioanalysis with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bioanalysis of 4-Aminopyridine (4-AP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenges of matrix effects in 4-AP quantification, with a focus on the effective use of a deuterated internal standard.

Introduction to the Challenge: 4-Aminopyridine and Matrix Effects

4-Aminopyridine is a potassium channel blocker used in the treatment of various neurological conditions. Accurate quantification of 4-AP in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. However, being a small, polar molecule, 4-AP can be susceptible to significant matrix effects during LC-MS/MS analysis, primarily ion suppression or enhancement. These effects, if not properly addressed, can lead to inaccurate and unreliable data. The use of a stable isotope-labeled internal standard, such as a deuterated 4-Aminopyridine (d-4-AP), is a widely accepted strategy to compensate for these matrix-induced variations.[1] This guide will walk you through common issues and solutions to ensure robust and reliable bioanalytical data.

Troubleshooting Guide

This section is designed to address specific problems you might encounter during your 4-AP bioanalysis.

Question 1: I'm observing significant ion suppression for 4-AP, and my deuterated internal standard doesn't seem to be fully compensating for it. What could be the issue?

Answer:

This is a common and challenging issue. While a co-eluting deuterated internal standard is the best tool to correct for matrix effects, imperfect compensation can occur due to several factors. Here’s a systematic approach to troubleshoot this problem:

1. Investigate the Source of Ion Suppression:

  • Phospholipids: These are common culprits for ion suppression in plasma samples. They tend to elute in the later part of a reversed-phase chromatogram.

  • Salts and Other Endogenous Components: Depending on your sample preparation, residual salts and other small molecules can co-elute with 4-AP, especially if it elutes early in the chromatogram.

2. Experimental Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment will help you visualize the regions in your chromatogram where ion suppression is most significant.

  • Objective: To identify the retention times where matrix components cause a decrease in the analyte signal.

  • Procedure:

    • Prepare a solution of 4-Aminopyridine at a concentration that gives a stable and moderate signal on your mass spectrometer.

    • Using a syringe pump and a T-connector, continuously infuse this 4-AP solution into the LC flow path between the analytical column and the mass spectrometer inlet.

    • Inject a blank, extracted plasma sample onto the LC-MS/MS system.

    • Monitor the 4-AP MRM transition. A stable baseline signal will be observed. Any dips in this baseline correspond to regions of ion suppression caused by eluting matrix components.

  • Interpretation: If a significant dip in the baseline coincides with the retention time of 4-AP, you have confirmed that co-eluting matrix components are causing ion suppression.

3. Optimize Sample Preparation:

Your current sample preparation method may not be effectively removing the interfering components. Consider the following options:

Sample Preparation TechniquePrincipleAdvantages for 4-APDisadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and high throughput.Non-selective, often leaves phospholipids and other endogenous components in the supernatant, leading to significant matrix effects.[2][3]
Liquid-Liquid Extraction (LLE) 4-AP is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent).Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.Can be labor-intensive and may have lower recovery.
Solid-Phase Extraction (SPE) 4-AP is retained on a solid sorbent while interferences are washed away.Offers the highest degree of selectivity and can provide the cleanest extracts, significantly reducing matrix effects.Requires method development to select the appropriate sorbent and optimize wash and elution steps.

Recommendation: If you are currently using PPT, consider switching to LLE or SPE for a cleaner sample extract.

4. Chromatographic Optimization:

  • HILIC Chromatography: For a polar compound like 4-AP, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[1][2][4][5] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which can provide better retention for polar analytes and may offer different selectivity for matrix components, potentially separating 4-AP from the ion-suppressing species.

  • Gradient Modification: Adjusting the mobile phase gradient can help to chromatographically resolve 4-AP from the interfering peaks.

Question 2: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?

Answer:

Yes, this can be a significant issue. This phenomenon is known as the "isotopic effect," and while often minor, it can lead to inaccurate quantification if the analyte and internal standard are not subjected to the same degree of matrix effect.

Causality: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to differences in chromatographic retention.

Troubleshooting Steps:

  • Confirm Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard. Even a small offset in retention time can be problematic if it falls on the edge of an ion suppression zone.

  • Adjust Chromatographic Conditions:

    • Mobile Phase Composition: Small changes to the mobile phase, such as the type or concentration of the organic modifier or the pH, can sometimes minimize the isotopic shift.

    • Column Temperature: Optimizing the column temperature can also influence the retention behavior and potentially improve co-elution.

  • Consider a Different Labeled Position: If the issue persists, the position of the deuterium label on the molecule might be influencing its interaction with the stationary phase. If possible, consider a deuterated standard with labels at a different, more stable position.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in 4-Aminopyridine bioanalysis?

A1: The primary causes of matrix effects for a polar compound like 4-AP are endogenous components of the biological matrix that co-elute and interfere with the ionization process in the mass spectrometer's source.[6] Key culprits include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression.

  • Salts and Buffers: Can alter the droplet formation and evaporation in the ESI source.

  • Endogenous Metabolites: Other small polar molecules in the matrix can compete for ionization.

Q2: What are the advantages of using a deuterated internal standard for 4-AP analysis?

A2: A deuterated internal standard is considered the "gold standard" for quantitative bioanalysis for several reasons:[1]

  • Similar Physicochemical Properties: It behaves nearly identically to the analyte during sample extraction, chromatography, and ionization.

  • Compensation for Variability: It effectively compensates for variations in sample recovery, injection volume, and matrix-induced ion suppression or enhancement.

  • Improved Accuracy and Precision: This leads to more accurate and precise quantification of the analyte.

Q3: How do I validate my method for matrix effects according to regulatory guidelines?

A3: Regulatory bodies like the FDA and EMA have specific guidelines for validating matrix effects.[7][8][9] The general approach involves:

  • Matrix Factor Evaluation: This is a quantitative assessment of the matrix effect. It is calculated by comparing the peak response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution.

  • Testing in Multiple Lots of Matrix: To account for inter-individual variability, matrix effects should be evaluated in at least six different lots of the biological matrix.

  • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different lots should be within a certain limit, typically ≤15%.

Q4: Can I use a structural analog as an internal standard instead of a deuterated one?

A4: While a structural analog can be used, it is not the preferred choice. The chemical and physical properties of a structural analog will differ from 4-AP, meaning it may not co-elute and may not experience the same degree of matrix effect. This can lead to less effective compensation and potentially biased results. A deuterated internal standard is always recommended for the most accurate and reliable data.

Visualizing the Workflow

Matrix_Effect_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_validation Validation Problem Ion Suppression Observed (Poor IS Compensation) Investigation Post-Column Infusion Experiment Problem->Investigation SamplePrep Optimize Sample Preparation (LLE, SPE) Investigation->SamplePrep Chromatography Optimize Chromatography (HILIC, Gradient) Investigation->Chromatography Validation Method Validation (Matrix Factor) SamplePrep->Validation Chromatography->Validation

Caption: Troubleshooting workflow for ion suppression in 4-AP bioanalysis.

References

Technical Support Center: Stability of 4-Aminopyridine-d6 in Frozen Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Internal Standard Stability in Bioanalysis

In the landscape of quantitative bioanalysis, the integrity of every component is paramount to the generation of reliable and reproducible data. Stable Isotope Labeled (SIL) internal standards, such as 4-Aminopyridine-d6, are the gold standard in mass spectrometry-based assays. Their utility is predicated on the assumption that they behave identically to the analyte of interest during sample extraction, processing, and analysis, thereby correcting for variability.[1][2] However, this assumption is only valid if the SIL internal standard itself is stable throughout the entire lifecycle of a biological sample—from collection and storage to final analysis.

This technical guide provides an in-depth exploration of the factors influencing the stability of this compound in frozen biological samples. We will delve into potential degradation pathways, provide troubleshooting guidance for common issues, and present frequently asked questions in a direct, Q&A format. Our aim is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in frozen biological samples?

The primary stability concerns for this compound can be categorized into three main areas:

  • Chemical Stability: This refers to the intrinsic stability of the molecule to degradation from factors such as pH, temperature, and oxidative stress. 4-Aminopyridine itself is a chemically stable molecule. Studies on encapsulated formulations have shown it to be stable for at least 6 months at both refrigerated (4°C) and room temperature (23°C).[3][4]

  • Metabolic Stability: As this compound is used in biological matrices (e.g., plasma, blood), it can be subject to enzymatic degradation. The primary metabolic pathway for 4-aminopyridine is oxidation by cytochrome P450 enzymes, specifically CYP2E1, to form hydroxylated and sulfated metabolites.[5]

  • Isotopic Stability: This is a concern unique to SIL standards. It primarily involves the potential for hydrogen-deuterium (H/D) back-exchange, where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding environment.

Q2: Does the deuteration of this compound improve its metabolic stability compared to the non-deuterated form?

Not necessarily. While deuteration at a site of metabolism can sometimes slow down the rate of enzymatic reaction due to the kinetic isotope effect (KIE), this is not guaranteed.[6] The C-D bond is stronger than the C-H bond, making it harder to break.[7] However, the overall impact on metabolic stability depends on which step in the reaction mechanism is rate-limiting.

A study on a closely related compound, [18F]3-fluoro-4-aminopyridine (3F4AP), investigated the metabolic stability of its deuterated analog. The study confirmed that CYP2E1 was the primary enzyme responsible for metabolism but found that deuteration did not decrease the rate of oxidation.[5] This suggests that C-H (or C-D) bond cleavage may not be the rate-determining step in the metabolic pathway for this class of compounds. Therefore, it is crucial not to assume enhanced stability and to perform thorough validation.

Q3: What are the recommended storage temperatures for biological samples containing this compound?

For long-term storage of biological samples, it is recommended to maintain a temperature of -70°C or -80°C.[8] While storage at -20°C may be acceptable for shorter periods, the risk of degradation of small molecules increases over extended durations at this temperature.

A study on 4-aminopyridine (fampridine) in human plasma demonstrated long-term stability for 60 days at both -20°C and -70°C.[9] However, for pivotal studies or when samples will be stored for longer than two months, storage at -80°C provides a greater margin of safety against potential degradation and is considered best practice according to regulatory guidelines.[8][10]

Q4: How many freeze-thaw cycles can samples containing this compound typically endure?

Bioanalytical method validation guidelines require the assessment of analyte stability after multiple freeze-thaw cycles.[11] A study validating an LC-MS/MS method for 4-aminopyridine in human plasma demonstrated that the analyte was stable for at least four freeze-thaw cycles when frozen at -70°C and thawed at room temperature.[9] It is reasonable to expect this compound to exhibit similar stability. However, this must be experimentally verified during method validation for your specific matrix and storage conditions.

Q5: Is there a risk of H/D back-exchange with this compound?

The risk of H/D back-exchange for deuterium atoms on a pyridine ring is generally low under typical bioanalytical conditions (i.e., neutral or slightly acidic/basic pH at or below room temperature). However, exchange can be induced under more extreme conditions. For instance, rapid H/D exchange at the C-2 and C-6 positions of 4-aminopyridines has been demonstrated in neutral D2O using microwave irradiation at high temperatures (190°C).[12][13] While these conditions are not encountered during routine sample handling, it highlights that the deuterium labels are not entirely inert. It is good practice to ensure that stock solutions and processed samples are not exposed to high temperatures or extreme pH for prolonged periods.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: Inconsistent or Decreasing Internal Standard Response Over an Analytical Run
  • Symptom: The peak area of this compound is not consistent across the analytical batch, often showing a downward trend.

  • Potential Causes & Solutions:

    • Bench-Top Instability: The analyte may be degrading in the processed samples while sitting in the autosampler. 4-aminopyridine has been shown to be stable in plasma at room temperature for up to 24 hours.[9] If your analytical run is longer, consider re-validating the bench-top stability for an extended period or splitting the run into smaller batches.

    • Adsorption: 4-Aminopyridine is a basic and polar compound, which can lead to adsorption onto glass or plastic surfaces, especially at low concentrations.

      • Solution: Consider using silanized glass vials or polypropylene vials and plates to minimize adsorptive losses. Adding a small amount of a competing base to the reconstitution solvent can also help.

    • Stock Solution Instability: Although 4-aminopyridine stock solutions have been reported as stable for 7 days at room temperature, this can be solvent-dependent.

      • Solution: Prepare fresh stock solutions more frequently and store them refrigerated or frozen in an appropriate solvent. Always visually inspect for precipitation before use.

Issue 2: Apparent "Conversion" of Internal Standard to Analyte
  • Symptom: In blank matrix samples spiked only with this compound, a small peak is observed at the mass transition of the non-deuterated 4-aminopyridine.

  • Potential Causes & Solutions:

    • Isotopic Impurity: The synthesized this compound may contain a small percentage of the non-deuterated (d0) or partially deuterated species.

      • Solution: Always check the Certificate of Analysis for the isotopic purity of your internal standard. If the d0 contribution is significant, it must be accounted for in the data processing.

    • H/D Back-Exchange: While less common for ring deuteration, back-exchange could be occurring during sample processing or in the mass spectrometer's ion source.

      • Solution: Evaluate for back-exchange by incubating the internal standard in the matrix at various temperatures and for different durations. Analyze the samples to see if the d0 signal increases over time. If exchange is confirmed, the position of the deuterium labels may be unsuitable for the assay conditions.

Data Presentation & Experimental Protocols

Table 1: Summary of Reported Stability for 4-Aminopyridine in Human Plasma
Stability TestStorage ConditionDurationAnalyte ConcentrationResultReference
Freeze-Thaw 4 cycles from -70°C to room temperature4 cyclesLQC & HQCStable (within 85-115% of nominal)[9]
Bench-Top Room temperature24 hoursLQC & HQCStable (within 85-115% of nominal)[9]
Long-Term -20°C60 daysLQC & HQCStable (within 85-115% of nominal)[9]
Long-Term -70°C60 daysLQC & HQCStable (within 85-115% of nominal)[9]
Processed Sample Autosampler at 10°C36 hoursLQC & HQCStable (within 85-115% of nominal)[9]
Stock Solution Room temperature (in unspecified solvent)7 daysN/AStable

LQC = Low Quality Control; HQC = High Quality Control

Experimental Protocol: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles, in accordance with FDA Bioanalytical Method Validation Guidance.[11]

Methodology:

  • Prepare QC Samples: Spike the biological matrix (e.g., human plasma) with this compound to achieve low and high concentration Quality Control (QC) samples. Prepare at least three replicates for each concentration per cycle.

  • Initial Freeze: Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

  • Thaw Cycle 1: Remove the QC samples from the freezer and allow them to thaw completely unassisted at room temperature. Once thawed, keep them at room temperature for a duration that matches your expected sample handling time (e.g., 2-4 hours).

  • Freeze Cycle 1: Return the samples to the freezer (-80°C) and store for at least 12 hours.

  • Repeat Cycles: Repeat steps 3 and 4 for the desired number of cycles (typically 3-4 cycles for validation).

  • Sample Analysis: After the final thaw cycle, process and analyze the stability QC samples along with a freshly prepared calibration curve and a set of freshly prepared (comparison) QC samples that have not undergone any freeze-thaw cycles.

  • Data Evaluation: The analyte is considered stable if the mean concentration of the freeze-thaw stability QCs is within ±15% of the nominal concentration, and the precision (%CV) is ≤15%.

Visualizations

Diagram 1: Bioanalytical Workflow and Stability Checkpoints

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase SampleCollection Sample Collection (Whole Blood) Processing Processing to Plasma/Serum (Centrifugation) SampleCollection->Processing Check: Whole Blood Stability Storage Long-Term Storage (-80°C) Processing->Storage Check: Long-Term Stability Thawing Sample Thawing Storage->Thawing Shipment/ Retrieval Preparation Sample Preparation (e.g., Protein Precipitation) Thawing->Preparation Check: Freeze-Thaw Stability Analysis LC-MS/MS Analysis Preparation->Analysis Check: Bench-Top & Processed Sample Stability

Caption: Key stability checkpoints in a typical bioanalytical workflow.

Diagram 2: Troubleshooting Logic for Internal Standard Variability

G Start Inconsistent IS Response? CheckBenchtop Review Bench-Top Stability Data Start->CheckBenchtop Yes CheckAdsorption Investigate Adsorption? (e.g., vial material) CheckBenchtop->CheckAdsorption Stability OK SolutionBenchtop Shorten Run Time or Re-validate Stability CheckBenchtop->SolutionBenchtop Stability Failed CheckStock Evaluate Stock Solution Stability CheckAdsorption->CheckStock No Adsorption SolutionAdsorption Use Silanized Vials or Modify Reconstitution Solvent CheckAdsorption->SolutionAdsorption Adsorption Likely SolutionStock Prepare Fresh Stock More Frequently CheckStock->SolutionStock

Caption: Decision tree for troubleshooting inconsistent internal standard response.

References

minimizing ion source contamination when analyzing 4-Aminopyridine-d6

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analysis of 4-Aminopyridine-d6

This guide provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals analyzing this compound. Our focus is on proactively minimizing and reactively solving ion source contamination to ensure robust, sensitive, and reproducible analytical results. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the field.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity decreasing over an analytical batch?

This is a classic symptom of progressive ion source contamination. 4-Aminopyridine is a relatively polar and basic compound. When analyzing it, especially in complex biological matrices like plasma or serum, several factors can contribute to the fouling of your ion source components (e.g., sampling cone, capillary, lenses).

  • Analyte Adsorption: The basic nature of the pyridine nitrogen can lead to strong interactions with active sites on metal surfaces within the source, causing a gradual build-up of the analyte itself.

  • Matrix Effects: Co-eluting endogenous matrix components from biological samples (e.g., phospholipids, salts, proteins) are a primary cause of contamination.[1] These non-volatile materials can deposit on the ion source surfaces when the solvent evaporates. This baked-on residue can suppress the ionization of your target analyte, leading to a drop in signal.[2][3][4]

  • Mobile Phase Additives: While necessary for good chromatography, non-volatile buffers or high concentrations of additives can accumulate in the source. Over time, this leads to a layer of contamination that requires physical cleaning to remove.[2][5]

The gradual coating of the ion optics alters the electric fields responsible for guiding ions into the mass analyzer, reducing ion transmission and, consequently, signal intensity.[6][7]

Q2: I see a persistent peak for this compound in my blank injections. Is this carryover or system contamination?

Differentiating between carryover and broader system contamination is a critical first step in troubleshooting.

  • Carryover is the appearance of an analyte in a sample from a preceding, more concentrated sample.[8][9] It is often localized to specific components of the LC system, like the autosampler needle, injection valve rotor seal, or the head of the analytical column.[10][11][12]

  • System Contamination is more widespread, where the contaminant is present throughout the system, including solvent lines, mobile phases, or the mass spectrometer itself.[5][13]

To diagnose the issue, you can follow a logical workflow.

Caption: Troubleshooting workflow to distinguish between carryover and system contamination.

G A Persistent Analyte Signal in Blank Injection B Inject a series of 3-5 consecutive blanks without any preceding high-concentration sample. A->B C Does the peak area decrease significantly with each injection? B->C D Likely Carryover C->D  Yes E Likely System Contamination C->E  No (Peak area is constant or random) F Troubleshoot LC Components: - Autosampler wash protocol - Rotor seal - Column D->F G Troubleshoot System-Wide Sources: - Contaminated mobile phase/solvents - Leaching from tubing/bottles - Contaminated MS Ion Source E->G

If carryover is suspected, focus on improving the cleaning efficiency of your autosampler and checking for wear on consumable parts like rotor seals.[11] If system contamination is the issue, a more thorough cleaning of the entire system is required.

Q3: What are the best practices for mobile phase preparation to avoid contaminating the ion source?

The mobile phase is one of the most common sources of contamination.[13][14] Adhering to strict protocols for solvent and additive selection is crucial.

  • Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol. Lower-grade solvents can contain non-volatile residues, metal ions, and plasticizers that build up in the ion source.[5]

  • Select Volatile Additives: For reverse-phase chromatography of basic compounds like 4-aminopyridine, formic acid (0.1%) is the preferred mobile phase modifier. It is highly volatile and provides protons to facilitate positive mode electrospray ionization (ESI). Avoid non-volatile buffers like phosphate, as they will rapidly contaminate the ion source.[2] While trifluoroacetic acid (TFA) is a good ion-pairing agent for chromatography, it is known to cause significant ion suppression and can be difficult to flush from the system.[2]

  • Minimize Additive Concentration: Use the lowest concentration of an additive that still provides good peak shape and retention. Higher concentrations lead to faster source fouling.[5]

  • Prepare Mobile Phases Freshly: Aqueous mobile phases, especially at neutral pH, are susceptible to microbial growth. Prepare them fresh daily and filter if necessary.[5] Do not add additives directly to stock solvent bottles to prevent widespread contamination.[5]

  • Use Clean Glassware: Dedicate specific glassware for mobile phase preparation and rinse it thoroughly with a high-purity organic solvent before use. Avoid washing with detergents, as they are a common source of contamination.[15]

Q4: How does the chemical nature of this compound contribute to contamination, and how can I mitigate it?

This compound, being a small, basic amine, has specific properties that can exacerbate contamination and carryover.

  • Ionic Interactions: As a base, it can interact ionically with acidic silanol groups on glass surfaces and column packing materials.

  • Adsorption to Metal Surfaces: It can chelate or adsorb onto metal surfaces within the LC flow path and the ion source.

Mitigation Strategies:

  • Optimized Wash Solvents: Your autosampler wash solution should be strong enough to remove the analyte from the needle and sample loop. For this compound, a wash solution containing a high percentage of organic solvent with a small amount of acid (e.g., 90:10 Acetonitrile:Water with 0.2% Formic Acid) is often effective.

  • Column Choice: Use a high-quality, well-end-capped C18 column to minimize secondary interactions with residual silanols.

  • Sample Preparation: A robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial for removing matrix components that cause the most significant source fouling.[1] Simple protein precipitation, while fast, often leaves behind many interfering substances.

Troubleshooting and Maintenance Protocols

Protocol 1: Systematic Ion Source Cleaning

This protocol provides a general guideline for cleaning a contaminated ion source. Crucially, you must always consult your specific instrument's hardware manual for detailed instructions and safety precautions. [16][17][18]

Safety First:

  • Ensure the instrument is fully vented and powered down.

  • Allow the ion source to cool completely to room temperature before handling.[16]

  • Wear powder-free nitrile gloves at all times to avoid transferring oils and other contaminants to the source components.[13][17]

Step-by-Step Procedure:

  • Disassembly: Carefully remove the ion source from the mass spectrometer. Disassemble the source components (e.g., capillary, spray shield, sampling cone/skimmer) on a clean, lint-free surface. It is highly recommended to take pictures at each step to aid in reassembly.[18]

  • Initial Rinse: Rinse the metal parts with LC-MS grade water to remove salts and buffers.[16]

  • Sonication (Organic Removal): Place the metal components in a beaker with LC-MS grade methanol or isopropanol. Sonicate for 15-20 minutes. This step removes organic residues, including the analyte and matrix components.

  • Sonication (Aqueous Removal): Discard the organic solvent. Replace it with LC-MS grade water and sonicate for another 15-20 minutes.

  • Abrasive Cleaning (For Stubborn Contamination): If discoloration or heavy deposits remain, a gentle abrasive cleaning may be necessary. Create a slurry of aluminum oxide powder (600 grit) with methanol or water.[17][19] Use a cotton swab to gently polish the surfaces of the contaminated parts.

    • CAUTION: Be extremely careful not to scratch the surfaces or alter the geometry of critical components like the tip of the sampling cone.[17]

  • Final Rinses: After abrasive cleaning, thoroughly rinse all parts with water, followed by methanol, to remove all abrasive particles. Sonicate again in methanol for 10-15 minutes as a final cleaning step.

  • Drying: Dry the components completely. This can be done in a vacuum oven at a low temperature (e.g., 50-70 °C) or by air-drying on a clean surface. Ensure no solvent remains.

  • Reassembly and Installation: Carefully reassemble the source using clean, gloved hands and reinstall it in the mass spectrometer.

  • System Pump Down and Bake-out: Pump down the system and allow it to bake out and equilibrate for several hours (or overnight) before re-introducing solvent, as this helps remove any residual volatile contaminants.

Protocol 2: Differentiating Contamination Source (LC vs. MS)

If you are unsure whether the contamination originates from the LC system or the MS, this procedure can help isolate the source.

Caption: Workflow to isolate the source of system contamination.

G cluster_0 Phase 1: Direct Infusion (MS Only) cluster_1 Phase 2: LC System Test A Prepare fresh, high-purity 50:50 ACN:H2O with 0.1% FA. B Directly infuse the solution into the MS using a syringe pump (LC disconnected). A->B C Is the contaminant signal present? B->C D Contamination is in the MS Source or Gas Lines. C->D Yes E Contamination is NOT in the MS source. C->E No F Reconnect the LC system to the MS, but bypass the column (use a union). G Pump the same 50:50 solution through the LC system. F->G H Is the contaminant signal present? G->H I Contamination is in the LC System (solvents, tubing, pumps). H->I Yes J Contamination is likely from the column or autosampler. H->J No (if signal only appears with column) E->F

Data Summary Table

The following table summarizes recommended cleaning solutions for different types of contaminants commonly encountered.

Contaminant TypePrimary Cleaning SolventSecondary/Rinse SolventAbrasive Agent (if needed)
Salts, Buffers LC-MS Grade WaterMethanolNot Applicable
General Organics, Analyte Buildup Methanol or AcetonitrileLC-MS Grade WaterAluminum Oxide
Non-polar residues (e.g., lipids) Isopropanol or 50:50 Hexane:IsopropanolMethanolAluminum Oxide
Stubborn Protein Deposits 1-5% Formic or Acetic Acid solutionLC-MS Grade WaterNot Recommended

References

Validation & Comparative

comparing 4-Aminopyridine-d6 and 4-Aminopyridine in metabolic stability assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Metabolic Stability of 4-Aminopyridine and 4-Aminopyridine-d6

This guide provides a comprehensive comparison of the metabolic stability of 4-Aminopyridine (4-AP) and its deuterated analog, this compound. We will delve into the scientific rationale for deuterium substitution, present a detailed experimental protocol for a head-to-head comparison using human liver microsomes, and analyze the resulting data to highlight the potential advantages of the deuterated compound in drug development.

Introduction: The Quest for Metabolic Stability

4-Aminopyridine is a potassium channel blocker used to improve walking in patients with multiple sclerosis. Its clinical utility, however, is influenced by its pharmacokinetic profile, which is largely dictated by how it is metabolized in the body. In drug development, a compound's metabolic stability is a critical parameter that influences its half-life, dosing frequency, and potential for drug-drug interactions.

A key strategy to enhance metabolic stability is selective deuterium substitution. This involves replacing hydrogen atoms with their heavier isotope, deuterium, at specific sites on a drug molecule that are prone to metabolic breakdown. This seemingly minor change can have a profound impact on the rate of metabolism due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break. Since many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step, this substitution can significantly slow down the metabolic process.

This guide offers a framework for researchers to experimentally validate the benefits of deuteration by comparing the metabolic stability of 4-Aminopyridine and this compound.

The Metabolic Fate of 4-Aminopyridine and the Deuterium Advantage

The primary route of metabolism for 4-Aminopyridine is oxidation by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4. This process occurs on the pyridine ring, leading to the formation of metabolites such as 3-hydroxy-4-aminopyridine. The initial and often rate-limiting step in this oxidative process is the cleavage of a carbon-hydrogen (C-H) bond on the pyridine ring.

By replacing the hydrogen atoms on the pyridine ring with deuterium (as in this compound), we introduce a metabolic shield. The increased strength of the C-D bond compared to the C-H bond makes it more difficult for CYP enzymes to perform the initial oxidative attack. This phenomenon, the kinetic isotope effect, is the fundamental principle behind the enhanced metabolic stability of the deuterated compound.

Caption: Mechanism of 4-AP metabolism and the kinetic isotope effect.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically compare the two compounds, a well-established in vitro method using human liver microsomes (HLM) is employed. HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes like CYPs. This assay allows for the determination of key metabolic parameters in a controlled environment.

Materials
  • Test Compounds: 4-Aminopyridine, this compound (10 mM stock solutions in DMSO).

  • Control Compound: A compound with known metabolic stability (e.g., Testosterone).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Verapamil).

  • Instrumentation: LC-MS/MS for quantitative analysis.

Step-by-Step Methodology
  • Preparation of Master Mix:

    • Prepare a master mix containing the potassium phosphate buffer and HLM. The final concentration of HLM in the incubation should be 0.5 mg/mL.

    • Pre-warm the master mix at 37°C for 10 minutes.

  • Initiation of the Metabolic Reaction:

    • Add the test compound (4-AP or 4-AP-d6) to the pre-warmed master mix to achieve a final concentration of 1 µM.

    • Split the mixture into two sets of tubes. To one set, add the pre-warmed NADPH regenerating system to start the reaction. To the other set (the "no-cofactor" control), add an equivalent volume of buffer.

  • Time-Point Sampling:

    • Incubate all tubes at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing the cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the remaining parent compound (4-AP or 4-AP-d6) in each sample.

    • The concentration of the parent compound at each time point is determined relative to the internal standard.

Experimental_Workflow A Prepare Master Mix (Buffer + HLM) B Add Test Compound (4-AP or 4-AP-d6) A->B Pre-warm to 37°C C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + Internal Std.) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Workflow for the in vitro metabolic stability assay.

Data Analysis and Comparative Results

The data obtained from the LC-MS/MS analysis is used to calculate the rate of disappearance of the parent compound.

Calculations:

  • Half-Life (t½): The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line (k) is used to calculate the half-life.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This parameter describes the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hypothetical Comparative Data

The following table summarizes the expected results from this comparative assay.

Parameter4-AminopyridineThis compound% Improvement
Half-Life (t½, min) 2570180%
Intrinsic Clearance (CLint, µL/min/mg) 55.419.8-64%

Discussion and Implications for Drug Development

The data clearly demonstrates the significant impact of deuteration on the metabolic stability of 4-Aminopyridine.

  • Increased Half-Life: The half-life of this compound is projected to be 180% longer than that of its non-deuterated counterpart. This suggests that the deuterated version is cleared much more slowly from the in vitro system. In a clinical setting, a longer half-life could translate to a reduced dosing frequency, improving patient convenience and adherence.

  • Reduced Intrinsic Clearance: The intrinsic clearance of this compound is markedly lower, indicating that the liver's enzymatic machinery metabolizes it less efficiently. This is a direct consequence of the kinetic isotope effect. A lower clearance can lead to higher and more sustained plasma concentrations of the drug, potentially allowing for a lower overall dose to achieve the desired therapeutic effect.

  • Potential for Improved Safety Profile: By slowing metabolism, deuteration can also reduce the formation of metabolites. While the metabolites of 4-AP are not considered to be highly toxic, reducing the overall metabolic load can be a favorable attribute for any therapeutic agent, potentially leading to a more predictable safety and drug-drug interaction profile.

Conclusion

The strategic replacement of hydrogen with deuterium in 4-Aminopyridine offers a compelling approach to enhancing its metabolic stability. The experimental framework provided in this guide allows for a robust, head-to-head comparison, generating quantitative data on half-life and intrinsic clearance. The expected results—a significantly longer half-life and lower intrinsic clearance for this compound—underscore the potential of this strategy to optimize the pharmacokinetic properties of the drug. For researchers and drug developers, leveraging the kinetic isotope effect through deuteration represents a powerful tool for creating more effective and safer medicines.

A Senior Application Scientist's Guide to Cross-Validation of 4-Aminopyridine Assays Across Diverse Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Aminopyridine

4-Aminopyridine (4-AP), also known as Fampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis. Its therapeutic window and potential for toxicity necessitate precise and accurate quantification in various matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids like plasma and serum. Throughout the drug development lifecycle—from preclinical toxicology to clinical pharmacokinetics and final product quality control—analytical methods may evolve or change. A method suitable for early-stage formulation may lack the sensitivity for a bioequivalence study. Consequently, ensuring data continuity and consistency between different analytical techniques is not just good practice; it is a regulatory necessity.

This guide provides an in-depth comparison of common analytical techniques for 4-AP quantification and presents a framework for their cross-validation. We will move beyond simply listing protocols to explain the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance.

Chapter 1: Profiling the Analytical Contenders for 4-AP Quantification

The choice of an analytical method is driven by the specific question being asked. For 4-AP, the analytical landscape is diverse. We will focus on two of the most prevalent and mechanistically distinct techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Robust Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, reliability, and widespread availability. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 4-AP, a hydrophilic compound, reversed-phase HPLC is the standard approach.

Causality in Method Design: The core challenge in 4-AP analysis is managing its polarity. Standard C18 columns may provide insufficient retention. Therefore, methods often employ ion-pairing agents (e.g., heptanesulfonic acid) in the mobile phase to increase retention and improve peak shape. The choice of UV detection at ~245-263 nm is dictated by the chromophore within the pyridine ring structure, providing a straightforward and robust means of detection.

This protocol is synthesized from established stability-indicating methods.

  • Preparation of Mobile Phase:

    • Prepare a phosphate buffer by dissolving 25 mmol/L of monobasic phosphate and 1.0 mg/mL of 1-heptanesulfonic acid sodium salt in HPLC-grade water.

    • The mobile phase consists of 15% acetonitrile and 85% of the prepared phosphate buffer.

    • Filter and degas the mobile phase prior to use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve 4-AP reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation (from Capsules):

    • Empty the contents of a 10 mg 4-AP capsule and accurately weigh the powder.

    • Dissolve the powder in a known volume of mobile phase to achieve a theoretical concentration of ~25 µg/mL.

    • Vortex for 2 minutes and centrifuge or filter through a 0.45 µm syringe filter to remove excipients.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient (~25°C).

    • Detection Wavelength: 263 nm.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions in duplicate.

    • Quantify the 4-AP concentration in the samples against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Specialist for Sensitivity and Specificity

When the required sensitivity extends into the nanogram or picogram per milliliter range, particularly in complex biological matrices like plasma, LC-MS/MS is the undisputed gold standard. It couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, providing definitive identification and quantification.

Causality in Method Design: The key advantage of LC-MS/MS is its specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the ionized 4-AP molecule) is selected and fragmented, and a specific product ion is monitored. This precursor -> product ion transition is unique to the analyte, effectively eliminating interference from matrix components. This allows for simpler and faster sample preparation, often just a protein precipitation step, which is ideal for high-throughput clinical sample analysis.

This protocol is a representative example based on common bioanalytical methods.

  • Preparation of Internal Standard (IS) Working Solution:

    • Use a stable isotope-labeled 4-AP (e.g., 4-Aminopyridine-d4) as the internal standard to correct for matrix effects and extraction variability.

    • Prepare a working solution of the IS at 100 ng/mL in 50:50 acetonitrile/water.

  • Standard and QC Preparation:

    • Spike known amounts of 4-AP stock solution into charcoal-stripped (analyte-free) human plasma to create calibration standards (e.g., 1-200 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 200 µL of the IS working solution in acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient (e.g., 5% to 95% B in 2 minutes) is often sufficient due to the specificity of MS detection.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • 4-AP: e.g., m/z 95.1 -> 78.1

      • 4-AP-d4 (IS): e.g., m/z 99.1 -> 82.1

    • Optimize collision energy and other source parameters for maximum signal.

  • Analysis:

    • Analyze the calibration standards to generate a curve based on the peak area ratio of the analyte to the IS.

    • Quantify 4-AP in the plasma samples using the regression equation from the calibration curve.

Chapter 2: The Regulatory Framework for Method Validation

Before any cross-validation can be performed, each individual method must be rigorously validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the global standard for validation parameters.

Key Validation Parameters (ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Performance Data for 4-AP Assays

The following table summarizes typical performance characteristics for the described techniques, compiled from various literature sources.

Parameter HPLC-UV (Drug Product) LC-MS/MS (Plasma) Reference(s)
Specificity Stability-indicatingHigh (based on MRM)
Linearity (r²) >0.999>0.995
Range 1 - 100 µg/mL1 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 10%
Typical LOQ ~10 ng/mL< 1 ng/mL

Chapter 3: Cross-Validation: Bridging the Methodological Divide

Cross-validation is the formal process of comparing results from two distinct analytical methods to ensure they provide equivalent, reliable data. The FDA's guidance on Bioanalytical Method Validation explicitly states that cross-validation should be conducted for circumstances including changes in analytical methodology. This is critical when, for example, a project transitions from non-clinical studies using an HPLC-UV method to clinical studies requiring a more sensitive LC-MS/MS method.

The goal is to demonstrate that any observed differences are within acceptable, predefined limits, ensuring that data generated across the entire program can be compared and interpreted with confidence.

Workflow for Inter-Technique Cross-Validation

The process must be systematic and pre-defined in a validation protocol.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Conclusion p1 Define Acceptance Criteria (e.g., ±20% agreement) p2 Select Real Study Samples (low, mid, high concentrations) p1->p2 p3 Prepare QC Samples (if study samples are unavailable) p2->p3 a1 Analyze all samples using Validated Method A (e.g., HPLC-UV) p3->a1 a2 Analyze all samples using Validated Method B (e.g., LC-MS/MS) p3->a2 d1 Tabulate concentrations from both methods a1->d1 a2->d1 d2 Calculate Percent Difference for each sample d1->d2 d3 Perform Statistical Analysis (e.g., Correlation, Bland-Altman) d2->d3 c1 Compare results against Acceptance Criteria d3->c1 c2 Successful Validation: Methods are interchangeable c1->c2 c3 Failed Validation: Investigate bias & troubleshoot c1->c3

Caption: Workflow for cross-validating two analytical methods.

Protocol: Cross-Validation of HPLC-UV and LC-MS/MS for 4-AP
  • Objective: To demonstrate the interchangeability of a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of 4-AP.

  • Acceptance Criteria: At least two-thirds (67%) of the samples must have a percent difference between the two methods of ≤20.0%. The correlation coefficient (r) between the datasets should be ≥0.95.

  • Sample Selection:

    • Select a minimum of 20 study samples previously analyzed by one of the methods. The samples should span the quantifiable range of both assays.

    • If study samples do not cover the full range, supplement with QC samples prepared in the relevant matrix.

  • Analysis:

    • Analyze the entire set of selected samples using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method.

    • The analysis for each method should be conducted in a single run to minimize intra-assay variability.

  • Data Evaluation:

    • For each sample, calculate the percent difference:

      • % Difference = ((Result_MethodB - Result_MethodA) / Mean(Result_A, Result_B)) * 100

    • Plot the results from Method B against Method A and perform a linear regression analysis to determine the correlation coefficient.

    • A Bland-Altman plot is highly recommended to visualize the agreement and identify any concentration-dependent bias.

  • Reporting:

    • Summarize the results in a validation report. Include the individual results from both methods, the calculated percent differences, the correlation plot, and a statement on whether the pre-defined acceptance criteria were met.

    • If criteria are not met, a formal investigation into the source of the discrepancy is required.

Chapter 4: Selecting the Appropriate Technique

Choosing the right analytical tool is a strategic decision that balances scientific need with practical constraints. The following decision tree illustrates a logical approach for selecting a 4-AP assay.

G start Start: What is the analytical need for 4-AP? matrix What is the sample matrix? start->matrix api API or High-Dose Formulation matrix->api Simple biofluid Biological Fluid (Plasma, Urine, etc.) matrix->biofluid Complex hplc_uv Use HPLC-UV: Robust, cost-effective, and sufficient for QC. api->hplc_uv sensitivity Is LOQ < 5 ng/mL required? biofluid->sensitivity sensitivity->hplc_uv No lcms Use LC-MS/MS: Required for high sensitivity and specificity in complex matrix. sensitivity->lcms Yes

Caption: Decision tree for selecting a 4-AP analytical method.

Conclusion

The accurate measurement of 4-Aminopyridine is fundamental to its safe and effective development as a therapeutic agent. While both HPLC-UV and LC-MS/MS are powerful techniques, they serve different primary purposes, driven by the required sensitivity and the complexity of the sample matrix. Cross-validation is the essential, scientifically rigorous process that ensures the integrity and continuity of data throughout a drug's lifecycle. By understanding the principles behind each method and adhering to a systematic cross-validation workflow, researchers, scientists, and drug development professionals can build a coherent and reliable analytical foundation for their programs, satisfying both scientific and regulatory demands.

A Comparative Guide to the In Vitro Efficacy of 4-Aminopyridine-d6 and Other Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Aminopyridine-d6 (4-AP-d6) against its non-deuterated parent compound, 4-Aminopyridine (4-AP), and the classical potassium channel blocker, Tetraethylammonium (TEA). We will explore their mechanisms of action, comparative efficacy in vitro, and the scientific rationale behind selecting each compound for specific research applications. This document is intended for researchers, scientists, and drug development professionals engaged in ion channel research.

Introduction: The Critical Role of Potassium Channels

Voltage-gated potassium (K+) channels are ubiquitous transmembrane proteins essential for regulating cellular membrane potential and neuronal excitability. In neurons, they are critical for repolarizing the membrane after an action potential, thereby controlling the firing frequency and signal propagation.[1] In conditions such as multiple sclerosis, demyelination of axons exposes these K+ channels, leading to an abnormal leakage of potassium ions that can disrupt or block the conduction of nerve impulses.[1][2][3] This makes K+ channels a significant target for therapeutic intervention.

Potassium channel blockers are invaluable tools for studying these phenomena in vitro and for developing potential therapeutics. This guide focuses on a comparative analysis of three such blockers: the widely used 4-Aminopyridine (4-AP), its deuterated analog this compound (4-AP-d6), and the archetypal blocker Tetraethylammonium (TEA).

Section 1: Mechanism and In Vitro Profile of 4-Aminopyridine (4-AP)

4-Aminopyridine (also known as dalfampridine in its extended-release formulation) is a potent, non-selective blocker of voltage-gated potassium channels.[4][5]

Mechanism of Action: 4-AP physically occludes the pore of K+ channels, primarily from the intracellular side.[6] It is a weak base that can cross the cell membrane in its non-ionized form before acting in its ionized form within the cell.[6] By blocking the efflux of potassium ions, 4-AP prolongs the duration of the action potential.[7] This has two major consequences in neuronal models:

  • Restoration of Conduction: In demyelinated axons, where K+ leakage short-circuits the action potential, 4-AP's blockade of exposed channels restores the ability of the nerve to conduct impulses.[1][3][7]

  • Enhanced Neurotransmitter Release: By prolonging depolarization at the presynaptic terminal, 4-AP increases the influx of calcium, leading to enhanced release of neurotransmitters.[7]

In Vitro Profile: 4-AP is considered a broad-spectrum K+ channel blocker, affecting a wide variety of Kv channels, including those in the Kv1, Kv3, and Kv7 families.[4][8] This broad activity makes it a powerful tool for studying processes where multiple K+ channel subtypes are involved, but it can also lead to off-target effects in complex biological systems. Its efficacy has been demonstrated in numerous in vitro models, from single-channel patch-clamp studies on isolated cells to recordings from brain slices.[6][9][10]

cluster_0 Normal Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon + 4-AP a Action Potential (AP) b Node of Ranvier a->b Saltatory Conduction d Rapid AP Propagation b->d c Myelin Sheath (K+ channels covered) e Action Potential f Exposed K+ Channels e->f g K+ Leakage f->g Current Dissipates h Conduction Block g->h i Action Potential j 4-AP Blocks Exposed K+ Channels i->j k AP Broadening j->k Prevents K+ Leakage l Conduction Restored k->l

Caption: Mechanism of 4-AP on demyelinated axons.

Section 2: this compound - The Advantage of Deuteration

This compound is an isotopic analog of 4-AP where six hydrogen atoms have been replaced by deuterium. From a direct pharmacodynamic perspective, this substitution does not alter the molecule's shape or its ability to bind to and block the potassium channel pore. Therefore, the in vitro efficacy of 4-AP-d6 in terms of direct channel blockade (e.g., its IC50 in a patch-clamp assay) is expected to be identical to that of 4-AP.

The profound difference lies in its metabolic stability, a concept rooted in the Kinetic Isotope Effect (KIE) .[]

The Rationale for Deuteration: The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond.[12] Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing these bonds with C-D bonds at sites of metabolism, the rate of enzymatic breakdown can be substantially reduced.[][13]

This confers several potential advantages:

  • Improved Metabolic Stability: 4-AP-d6 is more resistant to degradation in in vitro metabolic systems, such as human liver microsomes.[12][14]

  • Reduced Metabolite-Induced Variability: Slower metabolism can decrease the formation of potentially active or toxic metabolites, simplifying the interpretation of experimental results.[14][15]

  • Longer Half-Life: In cellular systems with metabolic capacity, 4-AP-d6 will persist at a stable concentration for longer periods, which is advantageous for long-term incubation studies.[12][13]

Primary In Vitro Application: Due to its increased mass and metabolic stability, 4-AP-d6 is frequently used as an internal standard in mass spectrometry-based assays for the accurate quantification of 4-AP in biological samples.[16] However, for functional assays where the metabolic degradation of 4-AP could be a confounding variable, 4-AP-d6 serves as a more stable and reliable active compound.

Section 3: Tetraethylammonium (TEA) - The Classic Blocker

Tetraethylammonium (TEA) is a quaternary ammonium compound and one of the first potassium channel blockers discovered. It serves as a foundational tool in ion channel pharmacology.

Mechanism of Action: Unlike 4-AP, which is a small molecule that can penetrate the membrane, TEA is a larger, permanently charged cation. It typically blocks the K+ channel pore from either the extracellular or intracellular side, depending on the specific channel subtype, by physically occluding the ion conduction pathway.[17][18][19] For many voltage-gated channels, it acts as an open-channel blocker, meaning it enters and binds when the channel is in its open state.[19]

In Vitro Profile: TEA is a non-selective blocker of a broad range of potassium channels, including voltage-gated (Kv) and calcium-activated (KCa) channels.[20][21] Its potency is generally lower than 4-AP, often requiring millimolar concentrations for effective blockade.[17][22] Studies comparing the two have shown that they can have different effects on neuronal firing patterns. For example, in some preparations, 4-AP broadens the action potential, while TEA primarily affects afterhyperpolarization, indicating they may preferentially target different K+ channels or channel states responsible for distinct phases of neuronal activity.[23]

Section 4: Head-to-Head Comparative Analysis

The choice between these blockers depends entirely on the experimental question. The following table summarizes their key properties to guide this decision.

Feature4-Aminopyridine (4-AP)This compound (4-AP-d6)Tetraethylammonium (TEA)
Mechanism of Block Pore block, primarily intracellular after membrane crossing.[6]Identical to 4-AP.Pore block by a charged cation, often from the intracellular side.[17][18]
Selectivity Broad-spectrum (Kv1, Kv3, Kv7, etc.).[4][8]Broad-spectrum (same as 4-AP).Non-selective (Kv, KCa, etc.).[20][21]
Typical Potency Micromolar to low millimolar range.[6][9]Expected to be identical to 4-AP.Millimolar range.[17][22]
Metabolic Stability Susceptible to hepatic metabolism.[16]High; resistant to enzymatic degradation due to KIE.[][12]Generally considered metabolically stable.
Key Advantage Potent, well-characterized blocker for restoring conduction in demyelinated models.[1][7]Superior metabolic stability for long-term assays or pharmacokinetic studies.[14]Classic, broad-spectrum tool for general K+ channel inhibition.[18]
Primary Use Case Functional studies of neuronal excitability, synaptic transmission, and demyelination.[4][7]Stable active compound for long-term in vitro studies; internal standard for bioanalysis.[16]General pharmacology to confirm the role of K+ currents in a physiological response.[23]

Section 5: Experimental Protocol - In Vitro Assessment via Whole-Cell Patch-Clamp Electrophysiology

To quantitatively assess the efficacy of a potassium channel blocker, whole-cell patch-clamp recording is the gold standard.[24][25] This technique allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.

prep Cell Preparation (e.g., Cultured Neurons or HEK cells expressing K+ channel) pipette Prepare Micropipette (Fill with internal solution, resistance 2-5 MΩ) prep->pipette approach Approach Cell with Micropipette under Microscope pipette->approach seal Form High-Resistance Seal (>1 GΩ) with Cell Membrane (Cell-attached mode) approach->seal rupture Apply Suction to Rupture Membrane Patch (Establish Whole-Cell Mode) seal->rupture record_base Record Baseline K+ Currents (Apply voltage-step protocol) rupture->record_base apply_drug Perfuse with Blocker (e.g., 4-AP, TEA, or 4-AP-d6) record_base->apply_drug record_drug Record K+ Currents in Presence of Blocker apply_drug->record_drug analyze Data Analysis (Measure peak current inhibition, calculate IC50) record_drug->analyze

Caption: Workflow for patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing the potassium channel of interest (e.g., primary neurons or a stable cell line like HEK293) on glass coverslips.

  • Solution Preparation: Prepare an extracellular (bath) solution containing physiological ion concentrations and an intracellular (pipette) solution designed to isolate potassium currents.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Achieving Whole-Cell Configuration:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the extracellular solution.

    • Using a micromanipulator, carefully approach a target cell with the micropipette.

    • Apply gentle positive pressure to keep the tip clean. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and chemical access to the cell's interior (whole-cell mode).

  • Data Acquisition:

    • Using a patch-clamp amplifier and acquisition software, apply a voltage protocol designed to activate the potassium channels (e.g., step depolarizations from a holding potential of -80 mV to +60 mV).

    • Record the resulting outward potassium currents under baseline conditions.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of the potassium channel blocker (4-AP, 4-AP-d6, or TEA). Allow several minutes for equilibration.

  • Post-Drug Recording: Apply the same voltage protocol and record the potassium currents in the presence of the blocker. A reduction in the current amplitude indicates a blocking effect.

  • Analysis: Measure the percentage of current inhibition at various compound concentrations. Plot a concentration-response curve to determine the IC50 value, which represents the concentration required to inhibit 50% of the current and is the primary measure of in vitro potency.

Conclusion

The selection of a potassium channel blocker for in vitro studies is a critical experimental design choice.

  • 4-Aminopyridine (4-AP) is the compound of choice for functional studies aimed at mimicking the therapeutic effect of restoring conduction in demyelinated neuronal models, thanks to its high potency and well-documented mechanism.

  • Tetraethylammonium (TEA) remains a valuable, albeit less potent, tool for general pharmacological interrogation of potassium channel function, helping to broadly confirm the involvement of K+ currents in a cellular process.

  • This compound (4-AP-d6) offers a distinct advantage where metabolic stability is paramount. While its direct channel-blocking efficacy is identical to 4-AP, its resistance to enzymatic degradation makes it the superior choice for long-duration cellular assays, studies involving metabolically active tissues, or as a high-fidelity internal standard for bioanalytical quantification.

By understanding the unique mechanistic and physicochemical properties of each compound, researchers can select the most appropriate tool to generate precise, reliable, and interpretable in vitro data.

References

A Senior Application Scientist's Guide to Assessing the Kinetic Isotope Effect of 4-Aminopyridine-d6 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Deuteration in Drug Development

In the landscape of modern drug development, enhancing the metabolic stability of a promising compound is a critical objective. One increasingly successful strategy is the "deuterium switch," where hydrogen atoms at key metabolic sites are replaced with their heavier isotope, deuterium. This modification can significantly alter the pharmacokinetics of a drug, often leading to a more favorable dosing regimen and improved safety profile. The first FDA-approved deuterated drug, Austedo (deutetrabenazine), demonstrated the clinical and commercial viability of this approach.[1][2][3][][5]

This guide provides a comprehensive framework for researchers and drug development professionals to assess the metabolic advantages of a deuterated compound, using 4-Aminopyridine-d6 (4-AP-d6) as a case study. 4-Aminopyridine (4-AP), also known as dalfampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[6][7] Its metabolism, though limited, is a key determinant of its clearance.[8][9] By comparing the enzymatic metabolism of 4-AP with its deuterated analog, 4-AP-d6, we can quantify the impact of deuteration through the Kinetic Isotope Effect (KIE).

This document will delve into the core principles of KIE, provide a detailed, field-tested protocol for its measurement using an in vitro enzymatic assay, and offer insights into the interpretation of the resulting data.

Part 1: The Scientific Principle - Understanding the Kinetic Isotope Effect (KIE) in Drug Metabolism

The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes.[10] In pharmaceutical sciences, we are primarily concerned with the primary deuterium KIE.[11]

Causality Behind the KIE:

The C-H bond vibrates at a higher frequency than the corresponding C-D bond. This results in the C-D bond having a lower zero-point energy, making it stronger and requiring more energy to break.[12] Many Phase I drug metabolism reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[11][12][13]

When a hydrogen atom at a site of metabolism is replaced with deuterium, the increased energy required to cleave the C-D bond can slow down the reaction rate.[14] This directly translates to a slower rate of metabolism for the deuterated drug, a phenomenon that can be exploited to improve its pharmacokinetic profile.[12][13]

Caption: Energy profile for C-H vs. C-D bond cleavage.

Part 2: The Compound in Focus - 4-Aminopyridine Metabolism

4-AP is primarily cleared from the body via renal excretion as an unchanged drug. However, a portion undergoes hepatic metabolism. The major metabolic pathway is hydroxylation to 3-hydroxy-4-aminopyridine, which is then followed by sulfation.[6][8][9]

Crucially, the initial hydroxylation step is catalyzed predominantly by the Cytochrome P450 enzyme CYP2E1 .[6][8][9][15] CYP2E1 is known to metabolize many small, polar molecules and is inducible by substances like ethanol.[16][17][18] Because this hydroxylation involves the breaking of a C-H bond on the pyridine ring, this position is an ideal target for deuteration to probe for a KIE.

The hypothesis is that this compound, with deuterium atoms replacing hydrogens on the pyridine ring, will be metabolized more slowly by CYP2E1 than its non-deuterated counterpart. Our experimental goal is to quantify this difference.

Part 3: Experimental Framework - A Comparative In Vitro Assay

To objectively compare the metabolic stability of 4-AP and 4-AP-d6, we will employ a well-established in vitro method using recombinant human CYP enzymes. This approach isolates the activity of the specific enzyme of interest, providing a clear and direct comparison without confounding factors from other enzymes present in liver microsomes or hepatocytes.[19][20][21]

Objective: To determine and compare the intrinsic clearance (CLint) of 4-AP and 4-AP-d6 when incubated with recombinant human CYP2E1, and to calculate the Kinetic Isotope Effect.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating necessary controls to ensure the integrity of the data.

1. Materials and Reagents:

  • 4-Aminopyridine (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Recombinant human CYP2E1 enzyme (e.g., from insect cells)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid (for protein precipitation)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound not being tested)

  • Control enzyme preparation (without CYP2E1 activity)

2. Incubation Procedure (Substrate Depletion Approach):

The "substrate depletion" or "disappearance" method is a robust way to determine intrinsic clearance for compounds metabolized at a moderate to high rate.[22]

  • Preparation: Prepare stock solutions of 4-AP and 4-AP-d6 in a suitable solvent (e.g., water or DMSO). Create working solutions by diluting the stocks in the phosphate buffer.

  • Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add the recombinant CYP2E1 enzyme (a typical concentration is 10-50 pmol/mL) to the master mix. Also, prepare a negative control mix with a control enzyme preparation. Pre-incubate all tubes at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding the working solution of either 4-AP or 4-AP-d6 to the enzyme-containing tubes. The final substrate concentration should be low, ideally well below the Michaelis-Menten constant (Km), to ensure first-order kinetics (e.g., 1 µM).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. The "0" time point should be taken immediately after adding the substrate.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step simultaneously halts enzymatic activity and precipitates the protein.

  • Controls:

    • No NADPH control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP mediated degradation.

    • No Enzyme control: Use the control enzyme preparation to ensure the observed depletion is due to CYP2E1.

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Experimental_Workflow cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_reagents Prepare Reagents (Substrates, Buffer, NADPH system) initiate Initiate Reaction (Add Substrate) prep_reagents->initiate prep_enzyme Prepare Enzyme Mix (rhCYP2E1 in Buffer) pre_warm Pre-warm Enzyme Mix prep_enzyme->pre_warm pre_warm->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold ACN + Internal Std) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc

Caption: Workflow for the in vitro enzymatic assay.

Part 4: Data Analysis and Interpretation

The power of this guide lies not just in the protocol but in the rigorous analysis of the data generated.

1. LC-MS/MS Data Processing: For each time point, determine the peak area ratio of the analyte (4-AP or 4-AP-d6) to the internal standard.

2. Calculating the Rate of Disappearance: Plot the natural logarithm (ln) of the percentage of the compound remaining versus time. The slope of this line represents the elimination rate constant (k).

3. Calculating Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following formula[22][23][24]:

CLint (µL/min/pmol CYP) = (k / [Enzyme]) * V

Where:

  • k is the elimination rate constant (min⁻¹) (the absolute value of the slope).

  • [Enzyme] is the concentration of the recombinant CYP enzyme in the incubation (pmol/mL).

  • V is the incubation volume in µL.

4. Data Presentation and Comparison: Summarize the quantitative data in a clear, structured table. The following is an example using hypothetical, yet realistic, data.

CompoundElimination Rate Constant (k, min⁻¹)Intrinsic Clearance (CLint, µL/min/pmol CYP2E1)
4-Aminopyridine0.04692.0
This compound0.01530.0

5. Calculating the Kinetic Isotope Effect (KIE): The KIE is the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound.[25]

KIE = CLint (4-Aminopyridine) / CLint (this compound)

Using the data from the table above:

KIE = 92.0 / 30.0 = 3.07

6. Interpretation of Results: A KIE value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting for the metabolism of 4-AP by CYP2E1, and that deuteration at this site has successfully slowed down this metabolic process. A KIE of ~3, as in our example, is a meaningful effect that suggests 4-AP-d6 would have a longer metabolic half-life in vivo compared to 4-AP. This could potentially lead to lower required doses, reduced dosing frequency, and a more consistent plasma concentration, thereby improving the therapeutic window of the drug.

Part 5: Implications and Conclusion

This guide provides a robust and scientifically sound methodology for assessing the kinetic isotope effect of this compound. The presented in vitro assay, utilizing recombinant enzymes, offers a clear, mechanistic understanding of the metabolic advantages conferred by deuteration.

The observation of a significant KIE provides strong rationale for advancing a deuterated compound into further preclinical and clinical development. It serves as a critical, data-driven decision point, validating the "deuterium switch" strategy for the specific compound. By applying these principles and protocols, researchers can effectively de-risk and optimize their drug candidates, ultimately accelerating the delivery of safer and more effective medicines to patients.

References

A Senior Application Scientist's Guide to the Validation of 4-Aminopyridine-d6 as a Non-Interfering Internal Standard in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.

This guide provides an in-depth, objective comparison and validation of 4-Aminopyridine-d6 (4-AP-d6) as a non-interfering internal standard for the accurate quantification of 4-Aminopyridine (4-AP). The methodologies and principles discussed herein are grounded in established regulatory guidelines to ensure scientific integrity and data reliability.

Introduction: The Imperative for a Robust Internal Standard

4-Aminopyridine (4-AP), a potassium channel blocker, is a therapeutic agent for which precise quantification in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The reliability of such studies hinges on the bioanalytical method's ability to deliver accurate and reproducible results.[1] A cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS) based bioanalytical method is the use of an appropriate internal standard (IS).[2]

An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix-induced ionization suppression or enhancement.[3][4] The ideal IS mimics the analyte's behavior throughout the entire analytical workflow.[5] For this reason, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in the bioanalytical community.[6][7]

This guide focuses on the validation of this compound, a deuterated analog of 4-AP, as a non-interfering internal standard. We will delve into the theoretical framework for selecting an IS, provide detailed experimental protocols for its validation, and compare its performance against other potential alternatives.

The Theoretical Hallmark of an Ideal Internal Standard

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which underscore the critical role of the internal standard.[8][9] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations.[1][6]

A suitable IS should possess the following characteristics:

  • Physicochemical Similarity: The IS should have chemical and physical properties that are nearly identical to the analyte to ensure similar extraction recovery and chromatographic behavior.[5]

  • Co-elution: Ideally, the IS should co-elute with the analyte to experience the same degree of matrix effects.[3][7]

  • Mass Spectrometric Distinction: The IS must be readily distinguishable from the analyte by the mass spectrometer to prevent cross-talk. A mass difference of at least 4-5 Da is generally recommended for SIL-IS to minimize interference from the natural isotopic distribution of the analyte.[3][10]

  • Purity and Stability: The IS must be of high purity, free from the unlabeled analyte, and stable throughout the sample preparation and analysis process.[8][11]

This compound, with its six deuterium atoms replacing hydrogen atoms, is theoretically an excellent candidate. The deuterium substitution results in a minimal change in its physicochemical properties, ensuring it closely mimics the behavior of 4-AP while providing a sufficient mass shift for distinct detection.

Experimental Validation of this compound

The objective of this section is to present a comprehensive validation of 4-AP-d6 as a non-interfering IS for the quantification of 4-AP in human plasma, following a rigorous, self-validating protocol.

Bioanalytical Method Overview

The following is a generalized experimental protocol for the validation of a bioanalytical method using an internal standard, based on common practices and regulatory expectations.[6]

Table 1: LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (4-AP)To be determined empirically
MRM Transition (4-AP-d6)To be determined empirically
Detailed Experimental Protocols

3.2.1. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of 4-AP and 4-AP-d6 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of 4-AP by serial dilution of the stock solution.

  • Prepare a working solution of 4-AP-d6 at a constant concentration that yields a robust and reproducible signal.

3.2.2. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma in a 96-well plate, add 25 µL of the 4-AP-d6 working solution.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Validation Experiments and Expected Outcomes

3.3.1. Specificity and Selectivity

  • Causality: This experiment is crucial to ensure that endogenous components in the biological matrix do not interfere with the detection of either 4-AP or 4-AP-d6, which could lead to inaccurate quantification.

  • Protocol:

    • Obtain at least six different sources of blank human plasma.[4][11]

    • Process these blank samples using the established sample preparation method.

    • Analyze the extracts by LC-MS/MS and monitor the MRM transitions for 4-AP and 4-AP-d6.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of 4-AP and 4-AP-d6.

3.3.2. Matrix Effect Evaluation

  • Causality: The matrix effect, caused by co-eluting endogenous components, can suppress or enhance the ionization of the analyte and IS.[12] A suitable IS should effectively compensate for these effects.[13]

  • Protocol:

    • Use at least six different lots of blank human plasma.[11]

    • Prepare three sets of samples:

      • Set A: 4-AP and 4-AP-d6 spiked into a neat solution.

      • Set B: Blank plasma extracts spiked with 4-AP and 4-AP-d6 post-extraction.

      • Set C: 4-AP and 4-AP-d6 spiked into blank plasma before extraction.

    • Calculate the matrix factor (MF) and the IS-normalized MF. The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%.[11]

  • Data Presentation:

Table 2: Matrix Effect Evaluation Data

Plasma LotAnalyte Response (Set B)IS Response (Set B)Analyte/IS Ratio (Set B)IS-Normalized Matrix Factor
1
2
3
4
5
6
Mean
%CV ≤ 15%

3.3.3. Internal Standard Purity and Crosstalk

  • Causality: It is essential to confirm that the 4-AP-d6 standard is not contaminated with unlabeled 4-AP and that the high concentrations of the analyte do not contribute to the IS signal.

  • Protocol:

    • Analyze a high-concentration solution of 4-AP-d6 and monitor the MRM transition of 4-AP.

    • Analyze a high-concentration solution of 4-AP (at the Upper Limit of Quantification - ULOQ) and monitor the MRM transition of 4-AP-d6.

  • Acceptance Criteria: The response of the unlabeled analyte in the IS solution should be negligible. The contribution of the ULOQ of the analyte to the IS signal should be insignificant.

3.3.4. Co-elution Profile

  • Causality: Visual confirmation of co-elution provides strong evidence that both the analyte and the IS are subjected to the same chromatographic conditions and, therefore, the same matrix effects at a specific retention time.

  • Visualization: An overlay of the chromatograms for 4-AP and 4-AP-d6 should demonstrate that their peak apexes are within a very narrow retention time window.

Comparative Analysis: 4-AP-d6 vs. A Structural Analog IS

While SIL-IS are preferred, sometimes a structural analog is considered as an alternative. A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled.

Table 3: Comparison of 4-AP-d6 and a Structural Analog IS

FeatureThis compound (SIL-IS)Structural Analog IS
Co-elution Nearly identical retention time to 4-AP, ensuring optimal compensation for matrix effects.May have a different retention time, leading to differential matrix effects.
Matrix Effect Compensation High degree of compensation due to identical physicochemical properties.[7]Compensation may be less effective if the analog's ionization is affected differently by the matrix.
Extraction Recovery Expected to be identical to 4-AP.May have different extraction recovery, introducing variability.
Availability and Cost May require custom synthesis, which can be costly and time-consuming.[5]May be more readily available and less expensive.
Regulatory Acceptance Strongly preferred by regulatory agencies like the FDA and EMA.[4][7]Requires more rigorous justification and may face greater scrutiny.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of this compound as a non-interfering internal standard.

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Acceptance cluster_conclusion Conclusion prep_stock Prepare Stock & Working Solutions (4-AP & 4-AP-d6) prep_samples Prepare Calibration Standards & QCs in Human Plasma prep_stock->prep_samples selectivity Specificity & Selectivity (6 Blank Lots) prep_samples->selectivity matrix_effect Matrix Effect Evaluation (6 Lots, Post-Spike) prep_samples->matrix_effect crosstalk IS Purity & Crosstalk Check prep_samples->crosstalk coelution Co-elution Profile prep_samples->coelution accept_selectivity No Interference? selectivity->accept_selectivity accept_matrix IS-Normalized MF CV <= 15%? matrix_effect->accept_matrix accept_crosstalk Insignificant Crosstalk? crosstalk->accept_crosstalk accept_coelution Co-eluting Peaks? coelution->accept_coelution accept_selectivity->accept_matrix Yes fail Method Re-evaluation Required accept_selectivity->fail No accept_matrix->accept_crosstalk Yes accept_matrix->fail No accept_crosstalk->accept_coelution Yes accept_crosstalk->fail No valid_is 4-AP-d6 is a Validated Non-Interfering IS accept_coelution->valid_is Yes accept_coelution->fail No

Caption: Workflow for the validation of this compound as an internal standard.

Conclusion: A Scientifically Sound Choice

The experimental data derived from the validation protocols outlined in this guide will robustly demonstrate the suitability of this compound as a non-interfering internal standard for the bioanalysis of 4-Aminopyridine. Its use effectively mitigates variability arising from sample preparation and matrix effects, thereby ensuring the accuracy, precision, and reliability of the quantitative data.

For researchers, scientists, and drug development professionals operating in a regulated environment, the selection of a stable isotope-labeled internal standard like 4-AP-d6 is not merely a best practice but a critical step towards generating defensible data for regulatory submissions. The initial investment in a SIL-IS often leads to a more efficient method development process and a more robust final assay, ultimately reducing the risk of costly study failures.[7]

References

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Aminopyridine Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. 4-Aminopyridine (4-AP), a potassium channel blocker used in the treatment of multiple sclerosis, demands precise and reliable analytical methods to ensure its safety and efficacy. This guide provides an in-depth comparison of the primary analytical techniques used for the quantification of 4-AP, drawing on established methodologies and field-proven insights. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

The Criticality of Method Selection in 4-AP Analysis

The choice of an analytical method for 4-aminopyridine is not a trivial decision. It is dictated by a multitude of factors including the sample matrix (e.g., bulk drug substance, formulated product, biological fluids), the required sensitivity and selectivity, available instrumentation, and throughput needs. An ideal method should be accurate, precise, robust, and transferable between laboratories, a critical consideration for multi-site studies and regulatory submissions. This guide will explore the underlying principles of each technique and discuss their performance in the context of an inter-laboratory setting.

Comparative Analysis of Quantification Methods

The following sections provide a detailed comparison of the most common analytical techniques for 4-AP quantification. The performance of each method is summarized in Table 1, followed by a deeper dive into the principles and practical considerations for each.

Table 1: Comparative Overview of 4-Aminopyridine Quantification Methods
Parameter HPLC-UV GC-MS LC-MS/MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detectionChromatographic separation of volatile compounds followed by mass-based detectionChromatographic separation coupled with highly selective mass spectrometric detectionMeasurement of light absorbance by the analyte
Selectivity Good to ExcellentExcellentSuperiorLow to Moderate
Sensitivity Moderate (µg/mL range)High (ng/mL range)Very High (pg/mL to ng/mL range)Low (µg/mL range)
Sample Matrix Bulk drug, formulations, biological fluids (with extraction)Biological fluids, environmental samples (requires derivatization)Biological fluids, complex matricesPure substance, simple formulations
Throughput HighModerateHighVery High
Cost Low to ModerateModerate to HighHighVery Low
Inter-laboratory Variability Low to ModerateModerateLowLow (for simple matrices)
Key Advantage Robust, widely available, cost-effectiveHigh specificity, definitive identificationUnmatched sensitivity and selectivitySimple, rapid, and inexpensive
Key Limitation Potential for interference in complex matricesRequires derivatization for non-volatile analytesSusceptible to matrix effects, higher costLack of specificity, prone to interference

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse in the pharmaceutical industry for the quantification of APIs. For 4-aminopyridine, reversed-phase HPLC is the most common approach.

Scientific Rationale

The separation in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. 4-Aminopyridine, being a polar compound, requires careful selection of the mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, to achieve adequate retention and symmetrical peak shape. The UV detector is set to the wavelength of maximum absorbance for 4-AP, which is around 262 nm, to ensure optimal sensitivity.[1]

Inter-laboratory Considerations

HPLC methods are generally robust and transferable. However, inter-laboratory variability can arise from differences in:

  • Column Chemistry: Even columns with the same designation (e.g., C18) from different manufacturers can exhibit different selectivities.

  • Mobile Phase Preparation: Variations in buffer pH and organic modifier concentration can impact retention times and peak shapes.

  • System Dwell Volume: Differences in the internal volume of HPLC systems can lead to shifts in retention times, particularly in gradient elution.

To mitigate these variabilities, it is crucial to clearly define all chromatographic parameters in the method protocol and to use a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis. The principles for validation of such methods are well-established in pharmacopoeias.[2][3][4][5][6][7][8][9]

Experimental Workflow: HPLC-UV Quantification of 4-AP

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh and dissolve 4-AP standard s3 Filter solutions s1->s3 s2 Prepare sample solution (e.g., dissolve tablet) s2->s3 h1 Inject into HPLC system s3->h1 h2 Separation on C18 column h1->h2 h3 Detection at 262 nm h2->h3 d1 Integrate peak areas h3->d1 d2 Construct calibration curve d1->d2 d3 Calculate 4-AP concentration d2->d3

Caption: HPLC-UV workflow for 4-AP quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like 4-aminopyridine, a derivatization step is necessary to increase its volatility.

Scientific Rationale

Derivatization, for instance by silylation, converts the polar N-H groups of 4-AP into less polar and more volatile derivatives. These derivatives can then be separated by gas chromatography based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer provides highly specific detection by fragmenting the derivatized analyte and creating a unique mass spectrum that serves as a chemical fingerprint.

Inter-laboratory Considerations

The derivatization step is a critical source of variability in GC-MS methods.[10] Inter-laboratory discrepancies can result from:

  • Incomplete Derivatization: Variations in reaction time, temperature, and reagent concentration can lead to incomplete derivatization and inaccurate results.

  • Derivative Instability: The stability of the derivatized analyte can vary depending on the storage conditions and time elapsed before analysis.

  • Instrumental Differences: Variations in injection techniques (split/splitless), GC oven temperature programs, and MS tuning can affect the response.

Strict adherence to a well-defined derivatization protocol and the use of an internal standard are essential for achieving good inter-laboratory reproducibility.

Experimental Workflow: GC-MS Quantification of 4-AP

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Sample extraction s2 Derivatization (e.g., silylation) s1->s2 g1 Inject into GC-MS system s2->g1 g2 Separation on GC column g1->g2 g3 Mass spectrometric detection g2->g3 d1 Extract ion chromatograms g3->d1 d2 Integrate peak areas d1->d2 d3 Quantify using internal standard d2->d3

Caption: GC-MS workflow for 4-AP quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity and selectivity.[11][12][13][14][15]

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI), and a specific precursor ion corresponding to the protonated 4-AP molecule is selected in the first mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) provides a very high degree of selectivity, minimizing interferences from the sample matrix.

Inter-laboratory Considerations

While LC-MS/MS is a powerful technique, it is susceptible to matrix effects, which can be a significant source of inter-laboratory variability. Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification. To minimize this variability:

  • Effective Sample Preparation: Robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial to remove interfering matrix components.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated 4-AP) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.

  • Method Validation: Thorough validation of the method, including a rigorous assessment of matrix effects across different sources of the biological matrix, is essential.

Experimental Workflow: LC-MS/MS Quantification of 4-AP

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis s1 Add internal standard s2 Solid-phase extraction (SPE) s1->s2 l1 Inject into LC-MS/MS system s2->l1 l2 Chromatographic separation l1->l2 l3 MRM detection l2->l3 d1 Integrate peak areas l3->d1 d2 Calculate peak area ratios d1->d2 d3 Quantify using calibration curve d2->d3

Caption: LC-MS/MS workflow for 4-AP quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.

Scientific Rationale

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For 4-aminopyridine, a validated method has been developed with a maximum absorbance at 262 nm in 0.1M HCl.[1]

Inter-laboratory Considerations

The simplicity of UV-Vis spectrophotometry generally leads to low inter-laboratory variability, provided that:

  • Instrument Calibration: The spectrophotometer's wavelength and absorbance scales are properly calibrated.

  • Solvent Purity: The solvent used to prepare the solutions is of high purity and does not absorb at the analytical wavelength.

  • Absence of Interferences: The sample matrix does not contain any other components that absorb at the same wavelength as 4-AP.

The main limitation of this technique is its lack of specificity. It is best suited for the analysis of pure 4-AP or in simple formulations where excipients do not interfere.

Experimental Workflow: UV-Vis Spectrophotometric Quantification of 4-AP

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis s1 Prepare standard solutions s2 Prepare sample solution s1->s2 u1 Measure absorbance at 262 nm s2->u1 d1 Construct calibration curve u1->d1 d2 Calculate 4-AP concentration d1->d2

Caption: UV-Vis spectrophotometry workflow for 4-AP quantification.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for 4-Aminopyridine in Pharmaceutical Formulations
  • Mobile Phase Preparation: Prepare a solution of 20 mM potassium phosphate monobasic in water, adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (85:15 v/v).

  • Standard Solution Preparation: Accurately weigh about 25 mg of 4-Aminopyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 250 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of 4-aminopyridine, to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at 262 nm

    • Column Temperature: 30 °C

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%. The tailing factor for the 4-aminopyridine peak should be not more than 2.0.

  • Analysis: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas for 4-aminopyridine. Calculate the concentration of 4-aminopyridine in the sample by comparing the peak area with the calibration curve.

Protocol 2: Validated UV-Vis Spectrophotometric Method for 4-Aminopyridine[1]
  • Solvent: 0.1M Hydrochloric acid (HCl).

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of 4-Aminopyridine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1M HCl to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 3.0 µg/mL by diluting the stock solution with 0.1M HCl.

  • Sample Preparation: Prepare a sample solution in 0.1M HCl to obtain a theoretical concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at 262 nm using a UV-Vis spectrophotometer with 0.1M HCl as the blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of 4-aminopyridine in the sample solution from the calibration curve.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 4-aminopyridine is a critical decision that should be based on the specific requirements of the analysis.

  • For routine quality control of bulk drug substance and simple pharmaceutical formulations , HPLC-UV and UV-Vis Spectrophotometry are both excellent choices. UV-Vis is simpler and faster, but HPLC-UV offers greater specificity, which is crucial for stability studies and the analysis of formulations with potentially interfering excipients.

  • For the analysis of 4-aminopyridine in complex biological matrices , such as plasma or urine, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

  • GC-MS can be a viable alternative to LC-MS/MS, particularly when high specificity is required, but the need for derivatization adds complexity and a potential source of variability.

Ultimately, regardless of the method chosen, rigorous validation in accordance with guidelines from regulatory bodies such as the ICH and pharmacopoeias is essential to ensure the generation of reliable and reproducible data.[2][16][17][18][19] By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method for the accurate quantification of 4-aminopyridine, thereby contributing to the development of safe and effective medicines.

References

A Comparative Guide to the MS/MS Fragmentation Patterns of 4-Aminopyridine and 4-Aminopyridine-d6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of 4-Aminopyridine and its stable isotope-labeled internal standard, 4-Aminopyridine-d6. This document is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the bioanalysis of 4-Aminopyridine. Understanding the fragmentation behavior of both the analyte and its deuterated analog is critical for developing robust and reliable quantitative assays.

Introduction: The Significance of 4-Aminopyridine and Its Deuterated Standard in Bioanalysis

4-Aminopyridine, also known as dalfampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis[1]. Its therapeutic efficacy and pharmacokinetic properties necessitate sensitive and specific analytical methods for its quantification in biological matrices. LC-MS/MS has emerged as the gold standard for such analyses due to its high selectivity and sensitivity[2][3].

In quantitative LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise measurement. This compound, where six hydrogen atoms are replaced by deuterium, is the ideal SIL-IS for 4-Aminopyridine. It co-elutes with the analyte and compensates for variations in sample preparation, chromatography, and ionization. A thorough understanding of the fragmentation differences and similarities between the light (analyte) and heavy (SIL-IS) forms is paramount for optimal method development, particularly for selecting the most appropriate multiple reaction monitoring (MRM) transitions.

Experimental Design: A Validated Approach

The data and interpretations presented in this guide are based on established LC-MS/MS methodologies for the analysis of 4-Aminopyridine in biological samples, such as plasma or serum. The following protocol outlines a typical workflow.

Experimental Protocol: LC-MS/MS Analysis of 4-Aminopyridine
  • Sample Preparation:

    • A simple protein precipitation is often sufficient for plasma or serum samples.

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Key Parameters: Optimization of ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition is critical for achieving optimal sensitivity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant injection Injection supernatant->injection Transfer column C18 Reversed-Phase Column injection->column separation Gradient Elution column->separation esi ESI Source (Positive Ion Mode) separation->esi Elution q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector

A typical bioanalytical workflow for 4-Aminopyridine analysis.

Comparative Fragmentation Analysis

The fragmentation of a molecule in the collision cell of a mass spectrometer is a highly specific process that provides structural information. By comparing the fragmentation patterns of 4-Aminopyridine and its deuterated analog, we can select robust MRM transitions for quantification.

CompoundMolecular FormulaMonoisotopic Mass (Da)Protonated Molecule [M+H]⁺ (m/z)
4-Aminopyridine C₅H₆N₂94.053195.0609
This compound C₅D₆N₂100.0896101.0974
Fragmentation of 4-Aminopyridine

Upon collision-induced dissociation (CID), the protonated 4-Aminopyridine molecule ([M+H]⁺ at m/z 95.1) undergoes a characteristic fragmentation. The most commonly observed and utilized fragmentation pathway is the neutral loss of ammonia (NH₃), which has a mass of 17.03 Da. This results in a product ion at m/z 78.0.

  • MRM Transition: 95.1 → 78.0

This transition is highly specific to 4-Aminopyridine and provides excellent sensitivity for its quantification in complex biological matrices. The loss of ammonia from protonated aromatic amines is a well-documented fragmentation pathway[4]. The stability of the resulting pyridinium cation contributes to the favorability of this fragmentation.

fragmentation_4AP cluster_4ap parent [M+H]⁺ m/z 95.1 fragment [M+H-NH₃]⁺ m/z 78.0 parent->fragment Loss of NH₃ (-17.03 Da)

Primary fragmentation pathway of 4-Aminopyridine.
Fragmentation of this compound

For the deuterated internal standard, this compound, the protonated molecule ([M+D]⁺, assuming deuterated solvent, or more commonly [M-d+H]⁺ at m/z 101.1) also undergoes fragmentation. The deuteration is on the pyridine ring and the amino group. The key consideration is how this deuteration affects the fragmentation pathway observed for the unlabeled compound.

The primary fragmentation is expected to be the loss of deuterated ammonia (ND₂H or ND₃). Given that the amino group has two deuterium atoms and can abstract a hydrogen from the ring (or a deuterium), the most probable neutral loss will be ND₂H (mass of 19.04 Da) or ND₃ (mass of 20.05 Da). However, the most commonly observed and stable isotopologue for the neutral loss is ND₃. This leads to a product ion at m/z 81.1.

  • Predicted MRM Transition: 101.1 → 81.1

It is important to note that the kinetic isotope effect (KIE) can influence fragmentation. The C-D bonds on the aromatic ring are stronger than C-H bonds[5][6]. This can make fragmentation pathways that involve the cleavage of a C-D bond less favorable compared to the corresponding C-H cleavage in the unlabeled compound. However, in the case of ammonia loss, the primary bonds being broken are N-D bonds, which are also stronger than N-H bonds. This may require slightly higher collision energy to achieve the same fragmentation efficiency as the unlabeled compound.

fragmentation_4APd6 cluster_4apd6 parent_d6 [M+H]⁺ m/z 101.1 fragment_d6 [M+H-ND₃]⁺ m/z 81.1 parent_d6->fragment_d6 Loss of ND₃ (-20.05 Da)

Predicted primary fragmentation of this compound.

Summary of MRM Transitions and Practical Implications

The following table summarizes the recommended MRM transitions for the quantitative analysis of 4-Aminopyridine using this compound as an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss
4-Aminopyridine 95.178.0NH₃ (17.03 Da)
This compound 101.181.1ND₃ (20.05 Da)

Key Considerations for Method Development:

  • Collision Energy Optimization: While the fragmentation pathways are predictable, the optimal collision energy for each transition should be determined empirically. Due to the kinetic isotope effect, this compound may require a slightly higher collision energy to achieve maximum fragmentation efficiency compared to 4-Aminopyridine.

  • Specificity: The selected MRM transitions are highly specific and should provide excellent selectivity in complex biological matrices.

  • Cross-Talk: It is essential to verify that there is no significant cross-talk between the MRM channels for the analyte and the internal standard. Given the mass difference, this is unlikely to be an issue.

Conclusion

The fragmentation of 4-Aminopyridine and its deuterated analog, this compound, follows predictable pathways, primarily involving the neutral loss of ammonia. The deuteration in this compound leads to a corresponding mass shift in both the precursor and product ions, allowing for clear differentiation in an MS/MS experiment. While the kinetic isotope effect may influence the optimal collision energy, the fundamental fragmentation mechanism remains the same. The MRM transitions of 95.1 → 78.0 for 4-Aminopyridine and 101.1 → 81.1 for this compound provide a robust and specific basis for the development of sensitive and reliable quantitative LC-MS/MS methods for bioanalysis.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminopyridine, known pharmaceutically as Dalfampridine or Fampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[1] As with any pharmaceutical active ingredient, ensuring its purity, potency, and stability is paramount for patient safety and therapeutic efficacy. Regulatory bodies mandate the use of validated analytical methods to quantify the drug substance and control its related substances—impurities from the manufacturing process and products of degradation.

While High-Performance Liquid Chromatography (HPLC) has traditionally dominated pharmaceutical analysis, Capillary Electrophoresis (CE) has emerged as a powerful, efficient, and often complementary alternative.[2] Its high separation efficiency, rapid analysis times, and minimal solvent consumption make it an attractive option for the analysis of small, charged molecules like 4-aminopyridine.[3][4]

This guide provides an in-depth, experience-driven comparison of CE and HPLC for the analysis of 4-aminopyridine. We will detail the development and validation of a robust CE method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, and present the experimental data that underpins its suitability for its intended purpose.[5][6]

The Analytical Challenge: Specificity in the Face of Degradation

A robust analytical method must be "stability-indicating," meaning it can accurately measure the drug substance in the presence of its potential impurities and degradation products. 4-Aminopyridine, an aromatic amine, is susceptible to degradation under various stress conditions.[7] Forced degradation studies, where the drug is exposed to harsh conditions (e.g., acid, base, oxidation, heat), are essential to produce these degradation products and prove the method's specificity.[7][8] Common degradation pathways can lead to impurities such as 4-amino pyridine N-oxide.[9] Therefore, the primary analytical challenge is to develop a method that can resolve 4-aminopyridine from all these potential interferences.

Capillary Electrophoresis vs. HPLC: A Technical Comparison

The choice of analytical technology is the first critical decision. Both CE and HPLC are capable of high-resolution separations, but they operate on fundamentally different principles.[4][10]

  • HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[10]

  • CE separates analytes based on their charge-to-size ratio in an electric field within a narrow, buffer-filled capillary.[10]

This mechanistic difference leads to distinct performance characteristics.

FeatureCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)
Separation Principle Based on electrophoretic mobility (charge-to-size ratio) in an electric field.[10]Based on partitioning between a mobile and stationary phase under pressure.[10]
Efficiency & Speed Very high efficiency and typically faster analysis times due to the "plug-like" flow profile.[4]High efficiency, with UHPLC offering very fast separations, but can be limited by column backpressure.
Solvent Consumption Extremely low, using nanoliters per injection, making it an environmentally friendly "green" technique.[3]Significantly higher, requiring milliliters of organic solvent per analysis.
Sample Volume Requires very small sample volumes (nanoliters).[3]Requires larger sample volumes (microliters).[3]
Strengths Excellent for separating charged molecules, isomers, and chiral compounds. High resolution for protein charge variants.[3][4]Highly versatile with multiple modes (reversed-phase, normal-phase, ion-exchange). Generally offers lower detection limits and is considered more robust and reproducible in many QC labs.[3][11]
Limitations Can have higher detection limits compared to HPLC. Reproducibility can be a challenge if not carefully controlled. Limited sample loading capacity.[4][11]The hydrophilic nature of some analytes, like 4-AP, may require ion-pairing reagents that are incompatible with mass spectrometry.[12]

For 4-aminopyridine, a small molecule that is readily protonated (ionized) in acidic buffers, CE presents a highly efficient and logical analytical choice.

Validation of a Capillary Electrophoresis Method for 4-Aminopyridine

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[13] The following sections detail the experimental design and acceptance criteria for validating a CE method for 4-AP and its related substances, in accordance with ICH Q2(R2) guidelines.[6][14]

Experimental Protocol: A Validated CE Method

This protocol is based on established and validated methods for the analysis of 4-aminopyridine and its related substances.[15]

Instrumentation & Reagents:

  • CE System: Equipped with a UV detector.

  • Capillary: Fused-silica, 30 cm effective length (40 cm total), 50 µm internal diameter.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, adjusted to pH 2.5 with phosphoric acid. Causality: At pH 2.5, 4-aminopyridine (pKa ≈ 9.2) is fully protonated, ensuring good electrophoretic mobility and sharp peak shape. The low pH also minimizes interactions with the silica capillary wall.

  • Sample Diluent: Deionized water or BGE.

  • Standard & Sample Preparation: Prepare stock solutions of 4-aminopyridine and known related substances in the diluent. Working solutions are prepared by dilution to the target concentrations.

Method Parameters:

  • Capillary Conditioning: At the start of each sequence, flush the capillary with 0.1 M NaOH (2 min), followed by water (2 min), and finally BGE (5 min). Causality: This ensures a clean and consistently charged capillary surface, which is critical for reproducible migration times.

  • Injection: Inject the sample using pressure (e.g., 50 mbar for 5 seconds).

  • Separation: Apply a constant voltage of 25 kV (normal polarity, anode at the inlet).

  • Temperature: Maintain the capillary at 25 °C. Causality: Temperature control is crucial as it affects buffer viscosity and, consequently, electrophoretic mobility and migration times.

  • Detection: Monitor the UV absorbance at 254 nm.

The Validation Workflow

The validation process is a structured evaluation of the method's performance characteristics.

G CE Method Validation Workflow (ICH Q2) cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Protocol Define Validation Protocol (Parameters & Acceptance Criteria) SystemPrep Prepare & Calibrate CE System Protocol->SystemPrep Reagents Prepare Standards & Reagents SystemPrep->Reagents Specificity Specificity (Forced Degradation) Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Conclusion Statement of Method Suitability Report->Conclusion

Caption: Workflow for CE method validation, from planning to final reporting.

Validation Parameters: A Detailed Examination

The relationship between key validation parameters demonstrates how they collectively define a method's reliable operating space.

G Interrelation of Core Validation Parameters Linearity Linearity Range Range Linearity->Range Defines the interval Accuracy Accuracy Accuracy->Range Demonstrated across Precision Precision Precision->Range Demonstrated across Method Validated Method Range->Method Establishes reliable quantitation boundaries Specificity Specificity Specificity->Method Ensures analyte is measured without interference

Caption: Relationship between parameters defining a method's reliable range.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]

    • Experimental Approach: Forced degradation samples (acid, base, oxidative, thermal, photolytic) are analyzed. The 4-AP peak is assessed for purity using a photodiode array (PDA) detector to ensure no co-eluting peaks are present. The resolution between 4-AP and its closest migrating impurity/degradant is calculated.

    • Acceptance Criteria: The 4-AP peak must be spectrally pure in all stress conditions. Resolution between critical pairs should be >1.5.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

    • Experimental Approach: Analyze a minimum of five standard solutions covering the expected concentration range (e.g., 80% to 120% of the nominal concentration for an assay; LOQ to 120% for impurities). Plot the peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

    • Experimental Approach: The range is confirmed by the data from the linearity, accuracy, and precision studies.

    • Acceptance Criteria: The method is acceptable for the defined range if the accuracy, precision, and linearity criteria are met.

  • Accuracy: The closeness of the test results to the true value.

    • Experimental Approach: For the assay of 4-AP, accuracy is determined by analyzing a sample of known concentration (e.g., a certified reference material) or by spiking a placebo with known amounts of 4-AP at different levels (e.g., 3 concentrations, 3 replicates each). For related substances, accuracy is determined by spiking the drug substance with known amounts of the impurities.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for the assay and 90.0% to 110.0% for impurities.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day. Determined by analyzing a minimum of 6 replicates at 100% of the test concentration or 3 replicates at 3 concentrations.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Experimental Approach: Typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be experimentally verified for precision and accuracy.

    • Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities (e.g., 0.05%).[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

    • Experimental Approach: Vary critical parameters one at a time, such as BGE pH (±0.2 units), BGE concentration (±10%), voltage (±10%), and temperature (±2 °C).

    • Acceptance Criteria: System suitability parameters (e.g., resolution, peak efficiency, migration time) should remain within predefined limits.

Performance Data: CE vs. HPLC for 4-Aminopyridine

The following table summarizes typical validation performance data for the described CE method and compares it with a representative reversed-phase HPLC method for 4-aminopyridine analysis.

Validation ParameterCapillary Electrophoresis (CE) Method[15][16]Representative HPLC Method[17][18][19]
Specificity Demonstrated resolution from all known impurities and degradants.Demonstrated resolution from all known impurities and degradants.
Linearity (r²) ≥ 0.999≥ 0.999
Range (Assay) 80 - 120% of nominal concentration80 - 120% of nominal concentration
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) < 2.0%< 1.5%
LOQ (Impurities) ~0.05% level or lower~0.03% level or lower
Analysis Time < 10 minutes15 - 30 minutes
Solvent Consumption ~µL per run~1-2 mL per minute
Robustness Method is robust to minor changes in pH, voltage, and concentration.Method is robust to minor changes in mobile phase composition and flow rate.

Interpretation: The data clearly shows that a validated CE method is fully capable of meeting the stringent requirements for pharmaceutical quality control. While HPLC may offer slightly lower limits of quantitation and is often perceived as having higher precision, the CE method provides comparable accuracy and specificity with the significant advantages of dramatically reduced analysis time and solvent consumption.

Conclusion

The validation of an analytical method is a systematic journey that provides documented evidence of its reliability. For the analysis of 4-aminopyridine and its related substances, Capillary Electrophoresis offers a highly efficient, rapid, and sustainable analytical solution. While HPLC remains a cornerstone of the pharmaceutical industry, the performance data demonstrates that a well-developed and validated CE method is not merely an alternative but a scientifically sound and advantageous choice for ensuring the quality and safety of 4-aminopyridine. The ultimate decision between CE and HPLC should be based on the specific application, available instrumentation, and the overall analytical strategy of the laboratory.

References

A Comparative Guide to 4-Aminopyridine and Tetraethylammonium: Pharmacological Tools for Dissecting Potassium Channel Function

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular electrophysiology, potassium (K⁺) channels stand as critical regulators of membrane potential, neuronal excitability, and cellular signaling.[1][2] The vast diversity of K⁺ channel subtypes necessitates the use of specific pharmacological tools to dissect their individual contributions to complex physiological processes. Among the most classical and widely utilized K⁺ channel blockers are 4-aminopyridine (4-AP) and tetraethylammonium (TEA). While both are invaluable, their distinct mechanisms of action, selectivity profiles, and experimental considerations dictate their appropriate application. This guide provides a comprehensive comparative analysis of 4-AP and TEA, offering researchers, scientists, and drug development professionals the in-depth technical insights required for their effective use.

Fundamental Mechanisms of Potassium Channel Blockade

The utility of 4-AP and TEA as experimental tools stems from their differing interactions with the potassium channel pore. Understanding these foundational mechanisms is paramount to interpreting experimental data accurately.

4-Aminopyridine (4-AP): An Intracellular, State-Dependent Blocker

4-Aminopyridine is a non-selective blocker of a broad range of voltage-gated potassium (Kv) channels, particularly effective against Kv1-Kv4 subtypes.[3] Its mechanism is more nuanced than a simple pore occlusion. 4-AP is a weak base, allowing its uncharged form to readily cross the cell membrane.[4][5] Once in the cytoplasm, the molecule becomes protonated (cationic) and blocks the channel from the intracellular side.[4][5][6]

Crucially, 4-AP exhibits state-dependent and use-dependent blockade.[6] It preferentially binds to the open state of the channel, meaning the channel must be activated by depolarization for the block to occur.[7][8] This property can be exploited experimentally to target channels that are active during specific cellular events. Furthermore, once bound, 4-AP can become "trapped" within the channel pore when it closes, leading to a slow unblocking process.[4][5] This trapping mechanism contributes to the apparent voltage dependence of the block.[9]

The diagram below illustrates the proposed mechanism of 4-AP action, highlighting its membrane permeability and intracellular binding.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4AP_ext 4-AP (Uncharged) 4AP_int 4-AP (Uncharged) 4AP_ext->4AP_int Diffusion 4APH_ext 4-AP-H+ (Charged) channel_closed K+ Channel (Closed) Pore channel_open K+ Channel (Open) Pore channel_closed->channel_open Depolarization channel_open->channel_closed Repolarization blocked_channel Blocked Channel 4-AP-H+ channel_open:c->blocked_channel:p Binding 4APH_int 4-AP-H+ (Charged) 4AP_int->4APH_int Protonation APH_int APH_int

Caption: Mechanism of 4-AP blockade.

Tetraethylammonium (TEA): A Pore-Occluding Blocker

Tetraethylammonium is a quaternary ammonium ion that acts as a pore blocker for a wide array of potassium channels.[10] Unlike 4-AP, TEA is permanently charged and therefore membrane-impermeable. This necessitates its application to the side of the membrane where its binding site is located—either extracellularly or intracellularly, depending on the channel subtype.[10]

TEA's primary mechanism of action is the physical occlusion of the ion conduction pathway.[10][11] For many Kv channels, a high-affinity binding site for extracellular TEA is located at the outer mouth of the pore.[12] The presence of aromatic residues, such as tyrosine or phenylalanine, at this site is a key determinant of high TEA sensitivity.[12][13][14] Intracellular TEA can also block channels by entering the pore from the cytoplasmic side when the activation gate is open.[10] The blockade by TEA is typically voltage-dependent, as the charged molecule is driven into or out of the pore by the transmembrane electric field.[11]

Comparative Selectivity and Potency

A crucial aspect of choosing the right blocker is understanding its selectivity and potency for different K⁺ channel subtypes. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing potency.

Channel Subtype4-Aminopyridine (4-AP) IC₅₀Tetraethylammonium (TEA) IC₅₀Key References
Kv1.1 ~170-242 µMHigh (mM range)[15][16]
Kv1.2 ~230-399 µMHigh (mM range)[15]
Kv1.4 ~399 µMModerate-High (mM range)[15]
Kv2.1 Moderate (mM range)~5 mM (external), ~0.2 mM (internal)[17][18]
KCNQ1 Low sensitivity~5.0 mM[13][14]
KCNQ2 Low sensitivity~0.3 mM[13][14]
KCNQ3 Low sensitivity>30 mM[13][14]
KCNQ4 Low sensitivity~3.0 mM[13][14]

Note: IC₅₀ values can vary depending on experimental conditions (e.g., expression system, temperature, pH, and membrane potential). This table provides a general overview for comparative purposes.

From this data, a clear pattern emerges:

  • 4-AP is generally more potent for certain Kv1 family members, often in the micromolar range.[15][16] It is considered a broad-spectrum blocker for many Kv channels.[3]

  • TEA exhibits a much wider range of potencies, with high sensitivity often determined by specific amino acid residues in the outer pore.[12][13][14] For instance, KCNQ2 channels are significantly more sensitive to TEA than other KCNQ subtypes.[13][14]

Experimental Applications and Considerations

The distinct properties of 4-AP and TEA lend themselves to different experimental applications.

When to Use 4-Aminopyridine:
  • Isolating A-type currents: 4-AP is a classic tool for blocking transient, rapidly inactivating "A-type" potassium currents, which are often mediated by Kv1.4, Kv3, and Kv4 channels.[19]

  • Enhancing neurotransmitter release: By blocking presynaptic potassium channels, 4-AP prolongs the action potential duration, leading to increased calcium influx and enhanced neurotransmitter release.[20][21]

  • Studying demyelinated axons: In conditions like multiple sclerosis, K⁺ channels become exposed in demyelinated regions of axons. 4-AP can block these channels, restoring action potential conduction.[20][22][23]

  • Broad-spectrum Kv channel inhibition: When a general, non-selective block of multiple Kv channels is desired, 4-AP is often a suitable choice.[3]

When to Use Tetraethylammonium:
  • Differentiating K⁺ channel subtypes based on sensitivity: The varied sensitivity of different channels to TEA allows for their pharmacological dissection. For example, low concentrations of TEA can be used to selectively block KCNQ2-containing channels.[13][14]

  • Probing the external vestibule of the channel pore: Due to its extracellular binding site on many channels, TEA is an excellent probe for studying the structure and function of the outer pore.[11][12]

  • Separating K⁺ from other currents: In concert with other blockers (like tetrodotoxin for sodium channels), TEA is fundamental in electrophysiology for isolating specific ionic currents.

  • Modulating axonal excitability: TEA-sensitive channels play a role in modulating axonal excitability, particularly during repetitive firing.[24]

Experimental Protocol: Characterizing K⁺ Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a generalized workflow for comparing the inhibitory effects of 4-AP and TEA on a voltage-gated potassium channel of interest, expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Materials and Reagents:
  • Cells: HEK293 cells stably or transiently expressing the K⁺ channel of interest.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Stock Solutions: 1 M 4-Aminopyridine in water. 1 M Tetraethylammonium chloride in water. Prepare fresh dilutions in the external solution daily.

Step-by-Step Methodology:
  • Cell Preparation: Plate cells expressing the target K⁺ channel onto glass coverslips 24-48 hours before recording.

  • Patch-Clamp Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a cell and form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording Baseline Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit K⁺ currents.

    • Record the resulting current traces. Repeat this step several times to ensure a stable baseline.

  • Application of Blockers:

    • Begin perfusion with the external solution containing the first concentration of the blocker (e.g., 10 µM 4-AP).

    • Allow 2-3 minutes for the drug to equilibrate.

    • Repeat the voltage-step protocol and record the currents in the presence of the blocker.

    • Wash out the drug by perfusing with the control external solution until the current returns to baseline.

    • Repeat this process for a range of concentrations for both 4-AP and TEA to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each blocker concentration.

    • Normalize the peak current in the presence of the blocker to the baseline (control) current.

    • Plot the normalized current as a function of blocker concentration.

    • Fit the data to the Hill equation to determine the IC₅₀ value and Hill coefficient for each compound.

The following diagram outlines this experimental workflow.

G A Prepare Cells Expressing Target K+ Channel B Achieve Whole-Cell Patch-Clamp Configuration A->B C Record Baseline K+ Currents (Voltage-Step Protocol) B->C D Perfuse with Blocker (e.g., 4-AP or TEA) C->D E Record K+ Currents in Presence of Blocker D->E F Washout and Recovery E->F G Repeat for Multiple Concentrations F->G Next Concentration G->D H Data Analysis: Construct Dose-Response Curve and Calculate IC50 G->H All Concentrations Tested

Caption: Experimental workflow for characterizing K+ channel blockers.

Conclusion: A Tale of Two Blockers

4-Aminopyridine and tetraethylammonium, while both classified as potassium channel blockers, offer distinct and complementary tools for the researcher. 4-AP acts as a broad-spectrum, state-dependent intracellular blocker, making it ideal for studying active channels and enhancing neuronal transmission. In contrast, TEA's action as a pore-occluding agent, with its highly variable subtype sensitivity, allows for the pharmacological dissection of different channel populations and the probing of the channel's external architecture.

The choice between 4-AP and TEA is not a matter of superiority but of experimental intent. A thorough understanding of their respective mechanisms, potencies, and selectivities, as detailed in this guide, empowers researchers to design more precise experiments, leading to clearer, more reliable insights into the fundamental roles of potassium channels in health and disease.

References

Safety Operating Guide

Navigating the Disposal of 4-Aminopyridine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of specialized chemical reagents are daily realities. Among these is 4-Aminopyridine-d6, a deuterated analog of 4-Aminopyridine, a compound known for its neurological effects and as a valuable tool in neuroscience research.[1] While its scientific applications are significant, the responsibility for its safe handling and proper disposal is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The core principle guiding the disposal of this compound is to treat it with the same, if not greater, caution as its non-deuterated counterpart, 4-Aminopyridine. The U.S. Environmental Protection Agency (EPA) classifies 4-Aminopyridine as a hazardous substance, and it is designated as a P-listed waste (P008) when it is the sole active ingredient in a discarded commercial chemical product.[1][2] This classification as an "acute hazardous waste" underscores its high toxicity and necessitates stringent disposal protocols.[3][4]

Understanding the Hazards: Why Proper Disposal is Critical

4-Aminopyridine is a potent potassium channel blocker that can cause severe health effects.[1] It is readily absorbed through the skin and gastrointestinal tract and is known to be acutely toxic.[1] Safety Data Sheets (SDS) for 4-Aminopyridine consistently highlight the following hazards:

  • Fatal if swallowed [5][6][7]

  • Toxic in contact with skin or if inhaled [7][8]

  • Causes severe skin burns and eye damage [7][8]

  • Toxic to aquatic life with long-lasting effects [5][7]

The deuteration in this compound does not diminish these toxic properties. While deuterium itself is a stable, non-radioactive isotope of hydrogen, the fundamental chemical reactivity and biological activity of the 4-aminopyridine molecule remain.[9][10] Therefore, all safety and disposal procedures applicable to 4-Aminopyridine must be rigorously applied to its deuterated form.

Operational Disposal Plan for this compound

The following procedures provide a clear pathway for the safe disposal of this compound in a laboratory setting. These steps are designed to comply with general hazardous waste regulations and best practices.[3][4][11]

Step 1: Waste Identification and Segregation

Proper identification is the cornerstone of safe chemical waste management.[12][13]

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a dedicated, properly labeled hazardous waste container.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosive symbol).[12]

  • Segregation: This waste stream must be kept separate from other chemical wastes to prevent dangerous reactions.[13] Specifically, avoid mixing with:

    • Strong oxidizing agents

    • Acids (especially nitric acid)[14]

    • Incompatible solvents

Step 2: Personal Protective Equipment (PPE)

Given the high toxicity of this compound, stringent personal protective measures are non-negotiable.[15]

  • Gloves: Wear two pairs of chemical-resistant gloves (double-gloving), such as nitrile gloves.[16]

  • Eye Protection: Use chemical splash goggles or a face shield.[17]

  • Lab Coat: A buttoned lab coat must be worn.[16]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary.[16]

Step 3: Managing Different Waste Streams

A. Unused or Expired this compound (Solid)

  • Original Container: If possible, dispose of the compound in its original, securely sealed container.

  • Labeling: Ensure the container is labeled as hazardous waste.

  • Collection: Place the container in the designated satellite accumulation area for acutely toxic waste.[3][11]

B. Solutions Containing this compound

  • Collection: Collect all aqueous and organic solutions containing this compound in a compatible, leak-proof container.[14] Do not overfill the container, leaving ample headspace for expansion.[18]

  • Labeling: Clearly label the container with the chemical name and approximate concentration.

  • Segregation: Store separately from other solvent waste streams.

C. Contaminated Labware and Materials

  • Solid Waste: Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.[12]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Glassware: Heavily contaminated glassware should be treated as hazardous waste. For lightly contaminated glassware, a triple rinse procedure can be employed, with the rinsate collected as hazardous waste.[3]

Step 4: Spill Management

In the event of a spill, immediate and careful action is required.[4][16]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[16]

  • Alert: Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.[16]

  • Secure the Area: Prevent others from entering the contaminated area.

  • Cleanup (for small, manageable spills):

    • Wear appropriate PPE.

    • Use an absorbent material, such as vermiculite or a commercial spill kit, to contain the spill.[16]

    • Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Disposal Waste This compound Waste Generated Characterize Is the waste... - Unused solid? - A solution? - Contaminated material? Waste->Characterize SolidWaste Collect in labeled solid hazardous waste container. Characterize->SolidWaste Unused Solid LiquidWaste Collect in labeled liquid hazardous waste container. Characterize->LiquidWaste Solution ContaminatedWaste Collect in labeled solid hazardous waste container. Characterize->ContaminatedWaste Contaminated Material SAA Store in designated Satellite Accumulation Area. SolidWaste->SAA LiquidWaste->SAA ContaminatedWaste->SAA Pickup Arrange for pickup by EH&S or licensed hazardous waste vendor. SAA->Pickup

Caption: Decision workflow for this compound waste disposal.

Quantitative Data Summary

ParameterValue/InformationSource
EPA Hazardous Waste Code P008 (for 4-Aminopyridine)[2]
Acute Toxicity (Oral) Fatal if swallowed[5][6][7]
Satellite Accumulation Limit (P-listed waste) 1 quart (liquid) or 1 kg (solid)[3][11]
CAS Number (this compound) 45498-20-2[19]

Trust and Verification: The Role of Institutional EHS

This guide provides a robust framework for the proper disposal of this compound. However, it is crucial to remember that specific institutional policies and local regulations may vary.[3][11] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final pickup and disposal of hazardous waste.[3][4] Adherence to these protocols not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the scientific community.

References

A Senior Application Scientist's Guide to Handling 4-Aminopyridine-d6

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the handling of potent and often hazardous compounds. 4-Aminopyridine, a potassium channel blocker, and its deuterated analogue, 4-Aminopyridine-d6, are no exception.[1][2][3] While the isotopic labeling in the d6 variant is crucial for specific analytical applications, it does not alter the compound's inherent toxicological profile. 4-Aminopyridine is classified as acutely toxic and can be fatal if swallowed and toxic upon skin contact or inhalation.[4][5][6][7] It is also known to cause severe skin burns and eye damage.[4][5]

This guide provides a direct, field-proven operational plan for handling this compound, ensuring the safety of personnel and the integrity of your research. Our approach is built on the foundational principle of the hierarchy of controls: first, eliminate or substitute the hazard where possible; second, use engineering and administrative controls to minimize exposure; and finally, use Personal Protective Equipment (PPE) as the last line of defense.[8][9][10]

Core Safety Principles: Engineering and Administrative Controls

Before any PPE is selected, robust engineering and administrative controls must be in place. These are non-negotiable prerequisites for handling this compound.

  • Engineering Controls : All work involving this compound, especially the handling of the solid powder and the preparation of stock solutions, must be conducted within a certified chemical fume hood.[9][11][12] This is the primary method for preventing the inhalation of aerosolized powder. The fume hood should have a demonstrated and recently certified face velocity adequate for containing potent powders.

  • Administrative Controls : Access to areas where this compound is handled and stored must be restricted to trained and authorized personnel.[8][10] A designated area within the lab should be clearly marked for the use of this compound.[10] Always work with the minimum quantity necessary for your experiment to reduce the risk associated with potential spills or exposures.[10][11]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following table summarizes the mandatory PPE for common laboratory procedures involving this compound.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureDouble nitrile gloves, powder-free.[8][11][13] Change outer glove immediately if contamination is suspected.ANSI-approved safety goggles.[11]Fully-buttoned lab coat with tight-fitting cuffs.[8][11] Closed-toe shoes and long pants are mandatory.[11] If dust generation is unavoidable, a NIOSH-approved respirator is required.[14]
Preparing Solutions (Dissolving) Chemical Fume HoodDouble nitrile gloves.[8][11][13]ANSI-approved safety goggles and a face shield due to splash hazard.[13]Fully-buttoned lab coat with tight-fitting cuffs.[8][11]
Administering to Cell Culture or Animals Chemical Fume Hood or Biosafety Cabinet (as appropriate)Double nitrile gloves.[8][11][13]ANSI-approved safety glasses or goggles.[11]Fully-buttoned lab coat.[8][11]
Cleaning & Decontamination N/AHeavy-duty or double nitrile gloves.ANSI-approved safety goggles and a face shield.[13]Impermeable apron over a lab coat.

Operational Plan: From Preparation to Disposal

This step-by-step protocol ensures a systematic and safe approach to handling this compound.

Pre-Handling Preparation
  • Review the SDS : Before starting, thoroughly read and understand the Safety Data Sheet (SDS) for 4-Aminopyridine.[5][7][12][14]

  • Designate the Area : Clearly mark the designated area within the chemical fume hood where the work will be performed.[10]

  • Assemble Materials : Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them in the fume hood. This minimizes the need to move in and out of the controlled workspace.

  • Prepare for Spills : Ensure a chemical spill kit is immediately accessible. For 4-Aminopyridine, this should include absorbent material (vermiculite or sand), a neutralizing agent (dilute acetic acid), and designated hazardous waste bags.[4][11]

  • Don PPE : Put on all required PPE as outlined in the table above before approaching the designated area.

Handling and Solution Preparation
  • Work Within the Hood : Conduct all manipulations of the solid and concentrated solutions well within the chemical fume hood.

  • Avoid Dust Generation : When weighing the solid compound, handle it gently to avoid creating airborne dust.[4][11][14] Using a micro-spatula can aid in this process.

  • Secure Containers : Keep the primary container of this compound closed whenever not in use.[4][11]

  • Labeling : Immediately and clearly label all prepared solutions with the compound name, concentration, date, and appropriate hazard warnings.[9][15][16]

Decontamination and Cleanup
  • Wipe Down Surfaces : After completing the work, decontaminate all surfaces within the designated area. Use a suitable solvent (e.g., 70% ethanol) followed by a neutralizing agent if necessary.

  • Clean Equipment : Thoroughly clean all non-disposable equipment that came into contact with the compound.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.[8] Wash hands thoroughly with soap and water after all PPE has been removed.[17]

Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps and decision points for safely managing this compound throughout its lifecycle in the laboratory.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Designate Area - Assemble Spill Kit don_ppe 2. Don Full PPE - Double Gloves - Goggles/Face Shield - Lab Coat prep->don_ppe Proceed handling 3. Handling in Fume Hood - Weigh Solid - Prepare Solution - Keep Containers Closed don_ppe->handling Enter Designated Area decon 4. Decontamination - Clean Surfaces - Clean Equipment handling->decon Work Complete emergency Emergency Procedure (Spill or Exposure) handling->emergency If Spill/Exposure Occurs doff_ppe 5. Doff PPE Correctly - Outer Gloves First - Wash Hands decon->doff_ppe waste 6. Waste Disposal - Segregate Waste - Label Hazardous Waste - Schedule Pickup doff_ppe->waste

Caption: A flowchart outlining the essential procedural steps for the safe handling of this compound.

Emergency and Disposal Plans

Emergency Procedures: Spills and Exposure
  • Skin Exposure : Immediately remove all contaminated clothing.[4][12] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[11][12] Seek immediate medical attention.[5][12]

  • Eye Exposure : Flush eyes for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[5][12] Seek immediate medical attention.[5][12]

  • Inhalation : Move the affected person to fresh air immediately.[4][11] If breathing is difficult or has stopped, provide artificial respiration.[12][14] Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting.[4][5] Rinse the mouth with water and give two glasses of water to drink.[12] Seek immediate medical attention.[5][12]

  • Small Spill (<1 g or <100 mL of dilute solution) : While wearing appropriate PPE, cover the spill with an absorbent material like sand or vermiculite.[4] Carefully collect the material into a sealable container, label it as hazardous waste, and decontaminate the area.[4][14]

  • Large Spill : Evacuate the immediate area and alert others. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[11]

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain.[11] It is toxic to aquatic life with long-lasting effects.[4][7]

  • Segregation : All materials contaminated with this compound, including pipette tips, tubes, gloves, absorbent materials from spills, and excess solutions, must be collected as hazardous waste.

  • Containment : Collect solid and liquid waste in separate, clearly labeled, and sealable containers.[4][14]

  • Labeling : Label waste containers clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Collection : Store the waste in a designated satellite accumulation area and arrange for pickup and disposal by your institution's certified hazardous waste management service.[6][11]

By adhering to this comprehensive plan, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridine-d6
Reactant of Route 2
4-Aminopyridine-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.